molecular formula C29H41N7O4S B1684167 WRR-483 CAS No. 1076088-50-0

WRR-483

Número de catálogo: B1684167
Número CAS: 1076088-50-0
Peso molecular: 583.7 g/mol
Clave InChI: QLVPCZICLZOVOF-GQCXWPLSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

WRR-483 is a dipeptidyl vinyl sulfone that functions as a potent and irreversible inhibitor of cysteine proteases . Its primary research application is in the study of parasitic infections, particularly as a cruzain inhibitor for investigating Chagas disease, caused by Trypanosoma cruzi . Cruzain is a critical cysteine protease for the parasite's replication, cellular invasion, and survival, making it a validated drug target . In vitro and in vivo studies have demonstrated that this compound and its close analog K11777 have trypanocidal activity in mouse and dog models of Chagas disease . The compound features an arginine residue at the P2 position, which contributes to its inhibitory profile . Beyond cruzain, research indicates this compound is also highly active against EhCP1, a key virulence factor of Entamoeba histolytica , and has shown efficacy in reducing the cytopathogenic effects and genital infection of Tritrichomonas foetus in a murine model, highlighting its broader utility in parasitology research . Its mechanism involves covalent binding to the catalytic cysteine residue in the active site of target proteases. Researchers should note that while this compound is a valuable tool compound, efforts to develop analogues have aimed to address challenges such as suboptimal pharmacokinetics and potential reductive cleavage of its structure in vivo . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propiedades

Número CAS

1076088-50-0

Fórmula molecular

C29H41N7O4S

Peso molecular

583.7 g/mol

Nombre IUPAC

N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpiperazine-1-carboxamide

InChI

InChI=1S/C29H41N7O4S/c1-35-18-20-36(21-19-35)29(38)34-26(13-8-17-32-28(30)31)27(37)33-24(15-14-23-9-4-2-5-10-23)16-22-41(39,40)25-11-6-3-7-12-25/h2-7,9-12,16,22,24,26H,8,13-15,17-21H2,1H3,(H,33,37)(H,34,38)(H4,30,31,32)/b22-16+/t24-,26-/m0/s1

Clave InChI

QLVPCZICLZOVOF-GQCXWPLSSA-N

SMILES

CN1CCN(CC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC2=CC=CC=C2)C=CS(=O)(=O)C3=CC=CC=C3

SMILES isomérico

CN1CCN(CC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC2=CC=CC=C2)/C=C/S(=O)(=O)C3=CC=CC=C3

SMILES canónico

CN1CCN(CC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC2=CC=CC=C2)C=CS(=O)(=O)C3=CC=CC=C3

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

WRR-483;  WRR 483;  WRR483.

Origen del producto

United States

Foundational & Exploratory

WRR-483 Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WRR-483 is a potent, irreversible vinyl sulfone-based inhibitor of cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[1][2][3][4] This document provides an in-depth technical overview of the mechanism of action of this compound, including its direct interaction with the active site of cruzain, supporting quantitative data, detailed experimental protocols for its evaluation, and visualizations of its inhibitory pathway and experimental validation. The trypanocidal activity of this compound, demonstrated in both in vitro and in vivo models, establishes it as a promising candidate for the development of therapeutics for Chagas' disease.[1][2][3][4]

Core Mechanism of Action: Irreversible Inhibition of Cruzain

The primary mechanism of action of this compound is the specific and irreversible inhibition of cruzain.[1][2][3][4] Cruzain is a critical enzyme for the survival and replication of T. cruzi, playing a key role in processes such as parasite nutrition, differentiation, and evasion of the host immune response.

This compound, an analog of the cruzain inhibitor K11777, functions as a covalent inhibitor.[1][2] Its vinyl sulfone moiety acts as a Michael acceptor, forming a covalent bond with the thiol group of the catalytic cysteine residue (Cys25) in the active site of cruzain.[2][3][4] This covalent modification permanently inactivates the enzyme, thereby disrupting essential parasitic processes and leading to parasite death. Crystallographic studies have confirmed this binding mode, showing the inhibitor molecule covalently bound to the active site cysteine.[1][2]

Signaling Pathway: this compound Inhibition of Cruzain

The interaction between this compound and cruzain is a direct inhibitory pathway. The following diagram illustrates this targeted mechanism.

WRR483_Mechanism cluster_inhibition Molecular Interaction cluster_outcome Cellular Outcome WRR483 This compound Cruzain_Inactive Cruzain-WRR-483 Complex (Inactive) WRR483->Cruzain_Inactive Covalent Bonding (Michael Addition) Cruzain_Active Cruzain (Active) Cruzain_Active->Cruzain_Inactive Parasite_Survival T. cruzi Survival & Replication Cruzain_Active->Parasite_Survival Enzymatic Activity Parasite_Death Parasite Death Cruzain_Inactive->Parasite_Death Inhibition of Essential Processes

Figure 1: Mechanism of this compound covalent inhibition of cruzain.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy against T. cruzi
Assay TypeCell LineParasite StrainEC50 (nM)
Macrophage AssayJ774 MacrophagesCA-I/723

Data extracted from Chen et al. (2010). This assay measures the concentration required to inhibit parasite proliferation in a cell culture model.

Table 2: In Vivo Efficacy in a Murine Model of Acute Chagas' Disease
Treatment GroupParasite StrainSurvival Rate
Untreated ControlCA-I/720%
This compoundCA-I/72100%
K11777CA-I/72100%

Data from a study in C3H mice infected with 106 trypomastigotes of the CA-I/72 clone.[2] All treated mice survived the acute infection.[2]

Table 3: Crystallographic Data for this compound-Cruzain Complex
ParameterValue
Resolution (Å)1.5
Covalent Bond Distance (Cys25 S - Inhibitor C)1.83 - 1.84 Å

This data confirms the covalent nature of the interaction between the inhibitor and the active site of cruzain.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A summary of the key steps is provided below, based on the published procedure.[4]

  • Esterification and Fmoc Removal: Commercially available Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine is esterified with benzyl alcohol, followed by the removal of the Fmoc protecting group to yield an amine intermediate.[4]

  • Urea Formation: The amine is converted to an isocyanate using triphosgene, which then reacts with N-methylpiperazine to form a urea derivative.[4]

  • Deprotection: The carboxylic acid is deprotected via hydrogenolysis.[4]

  • Coupling: The tert-butyl carbonate blocking group of a vinyl sulfone intermediate is removed. The resulting amine is then coupled with the deprotected carboxylic acid to produce the final vinyl sulfone product, this compound.[4]

In Vitro Cruzain Inhibition Assay

This protocol is used to determine the potency of this compound against purified cruzain.

  • Enzyme Activation: Recombinant cruzain is activated in an assay buffer (e.g., 100 mM sodium acetate, pH 5.5) containing DTT.

  • Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to various concentrations.

  • Incubation: Activated cruzain is incubated with the different concentrations of this compound for a defined period at room temperature.

  • Substrate Addition: A fluorogenic substrate for cruzain (e.g., Z-FR-AMC) is added to the enzyme-inhibitor mixture.

  • Kinetic Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a plate reader.

  • Data Analysis: The rate of reaction at each inhibitor concentration is used to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.

Murine Model of Acute Chagas' Disease

This protocol evaluates the in vivo efficacy of this compound.[2]

  • Animal Model: Three to four-week-old female C3H mice are used for the study.[2]

  • Infection: Mice are infected with tissue-culture derived trypomastigotes of a virulent T. cruzi strain (e.g., CA-I/72 clone).[2]

  • Treatment Groups: The infected mice are divided into several groups: an untreated control group, a group treated with this compound, and a positive control group (e.g., treated with K11777).[2]

  • Drug Administration: Treatment is initiated post-infection and administered for a specified duration and dosage regimen.

  • Monitoring: Mice are monitored daily for signs of illness and mortality. Parasitemia levels can also be monitored by taking blood samples.

  • Endpoint: The primary endpoint is the survival rate of the mice in each treatment group.[2]

All animal experiments must be conducted in accordance with approved ethical guidelines and protocols.[2]

Experimental and Logical Workflows

The following diagrams illustrate the workflow for validating the mechanism of action of this compound.

Workflow for In Vitro Validation

InVitro_Workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical & Structural Analysis cluster_cellular Cell-Based Assay cluster_results Data Output Synthesis Chemical Synthesis of this compound Cruzain_Assay Cruzain Kinetic Assay Synthesis->Cruzain_Assay Crystallography Co-crystallization with Cruzain Synthesis->Crystallography Cell_Assay T. cruzi-infected Macrophage Assay Synthesis->Cell_Assay IC50 Determine IC50 Cruzain_Assay->IC50 Structure_Det X-ray Structure Determination Crystallography->Structure_Det Binding_Mode Confirm Covalent Binding Mode Structure_Det->Binding_Mode EC50 Determine EC50 Cell_Assay->EC50 Therapeutic_Logic cluster_premise Premise cluster_evidence Evidence cluster_conclusion Conclusion P1 Cruzain is essential for T. cruzi survival E1 Potent activity in biochemical assays (low IC50) P1->E1 P2 This compound irreversibly inhibits cruzain P2->E1 E2 High efficacy in cell culture (low EC50) E1->E2 E3 100% survival in murine models E2->E3 Conclusion This compound has high potential as a therapeutic for Chagas' Disease E3->Conclusion

References

WRR-483: A Technical Guide to a Potent Covalent Inhibitor of Cruzain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRR-483 is a potent, irreversible inhibitor of cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. As a vinyl sulfone-based peptidomimetic, this compound acts as a covalent modifier of the active site cysteine residue of cruzain, leading to the inactivation of the enzyme. Cruzain is essential for the parasite's lifecycle, playing a critical role in replication, differentiation, and evasion of the host immune system.[1][2][3] The inhibition of this key enzyme presents a promising therapeutic strategy for the treatment of Chagas disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant biological pathways.

Core Data Summary

The inhibitory activity of this compound against cruzain has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Parameter Value Conditions Reference
kobs/[I] (M⁻¹s⁻¹) 4,800pH 5.5[2]
19,000pH 8.0[2]
IC₅₀ 70 nMpH 5.5[4]
8 nMpH 8.0[4]

Table 1: In Vitro Inhibition of Cruzain by this compound. This table presents the second-order rate constant (kobs/[I]) and the half-maximal inhibitory concentration (IC₅₀) of this compound against cruzain at different pH values. The data demonstrates the pH-dependent potency of the inhibitor.

Animal Model Treatment Regimen Outcome Reference
Acute Murine Model (C3H mice) 100 mg/kg, intraperitoneally, twice daily for 20 days100% survival of infected mice[1]
Acute Murine Model (BALB/c mice) Not specifiedEradicates parasite infection[2]

Table 2: In Vivo Efficacy of this compound in T. cruzi Infected Mice. This table summarizes the outcomes of this compound treatment in acute murine models of Chagas disease, demonstrating its potent trypanocidal activity in vivo.

Mechanism of Action

This compound is a vinyl sulfone-based irreversible inhibitor that targets the active site of cruzain. The mechanism of inhibition involves a covalent modification of the catalytic cysteine residue (Cys25) in the enzyme's active site.[2] The vinyl sulfone moiety of this compound acts as a Michael acceptor, and the nucleophilic thiolate of Cys25 attacks the β-carbon of the vinyl group. This results in the formation of a stable thioether bond between the inhibitor and the enzyme, leading to the irreversible inactivation of cruzain.

G Mechanism of Covalent Inhibition of Cruzain by this compound cluster_0 Cruzain Active Site cluster_1 Covalent Adduct Cruzain Cruzain (Cys25-SH) InactiveCruzain Inactive Cruzain-WRR-483 Adduct Cruzain->InactiveCruzain Nucleophilic attack by Cys25 thiolate WRR483 This compound (Vinyl Sulfone) WRR483->InactiveCruzain

Mechanism of this compound covalent inhibition of cruzain.

Signaling Pathway Intervention

Cruzain plays a crucial role in the parasite's ability to evade the host immune response. One of the key mechanisms is the interference with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in host macrophages.[2] Upon infection, T. cruzi releases cruzain, which can proteolytically cleave the p65 subunit of NF-κB.[2] This cleavage prevents the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory cytokines and other immune response genes. By inhibiting cruzain, this compound restores the host's ability to mount an effective immune response against the parasite.

G Cruzain-Mediated NF-κB Pathway Inhibition and this compound Intervention cluster_0 T. cruzi Infection cluster_1 Host Macrophage cluster_2 This compound Intervention T_cruzi T. cruzi Cruzain Cruzain T_cruzi->Cruzain releases NFkB_p65_p50 NF-κB (p65/p50) Cruzain->NFkB_p65_p50 cleaves p65 Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to IkB IκB NFkB_p65_p50_IkB NF-κB-IκB Complex NFkB_p65_p50_IkB->NFkB_p65_p50 Signal-induced IκB degradation Immune_Response Pro-inflammatory Cytokine Production Nucleus->Immune_Response activates transcription WRR483 This compound WRR483->Cruzain inhibits

Cruzain's role in NF-κB pathway and this compound's effect.

Experimental Protocols

In Vitro Cruzain Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency of compounds against recombinant cruzain.

Materials:

  • Recombinant cruzain

  • Assay buffer: 0.1 M sodium acetate, pH 5.5, containing 5 mM DTT and 0.01% Triton X-100

  • Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-phenylalanyl-arginyl-7-amino-4-methylcoumarin)

  • This compound (or test compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of the substrate in DMSO.

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 1 µL of the this compound dilution (or DMSO for control) to the respective wells.

  • Add 25 µL of a freshly diluted solution of cruzain (final concentration ~1-5 nM) in assay buffer to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 25 µL of the substrate solution (final concentration ~5-10 µM) to each well.

  • Immediately measure the fluorescence intensity kinetically for 5-10 minutes at 30°C.

  • Calculate the initial reaction velocities (RFU/min) from the linear portion of the progress curves.

  • Determine the percent inhibition for each this compound concentration relative to the DMSO control and calculate the IC₅₀ value by non-linear regression analysis.

G Experimental Workflow for Cruzain Inhibition Assay A Prepare Reagents (Buffer, Substrate, Inhibitor) B Dispense Buffer and Inhibitor into 96-well plate A->B C Add Cruzain Enzyme B->C D Pre-incubate (10 min) C->D E Add Substrate to start reaction D->E F Measure Fluorescence Kinetically E->F G Data Analysis (Calculate IC50) F->G

Workflow for the in vitro cruzain inhibition assay.
In Vitro T. cruzi Cell Culture Infection Assay

This protocol describes an assay to evaluate the trypanocidal activity of this compound against intracellular amastigotes of T. cruzi.

Materials:

  • Vero cells (or other suitable host cell line)

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • Culture medium: DMEM supplemented with 2% FBS and antibiotics

  • This compound dissolved in DMSO

  • 96-well clear-bottom tissue culture plates

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate solution

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 4 x 10³ cells/well and incubate overnight.

  • Infect the Vero cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell) for 2 hours.

  • Wash the cells with PBS to remove extracellular parasites.

  • Add fresh culture medium containing serial dilutions of this compound (or DMSO for control) to the wells.

  • Incubate the plates for 48-72 hours to allow for parasite replication.

  • Lyse the cells by adding a solution of 0.1% NP-40.

  • Add the CPRG substrate solution and incubate for 4-6 hours at 37°C.

  • Measure the absorbance at 570 nm.

  • Calculate the percent inhibition of parasite growth for each this compound concentration and determine the EC₅₀ value.

In Vivo Acute Murine Model of Chagas Disease

This protocol outlines a general procedure for evaluating the efficacy of this compound in an acute mouse model of T. cruzi infection. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • T. cruzi trypomastigotes (e.g., Brazil strain)

  • This compound formulation for intraperitoneal (i.p.) injection

  • Vehicle control (e.g., 30% DMSO in sterile water)

Procedure:

  • Infect mice by i.p. injection with 1 x 10⁴ trypomastigotes.

  • Initiate treatment 5 days post-infection.

  • Administer this compound (e.g., 25 mg/kg) or vehicle control i.p. twice daily for 20 consecutive days.

  • Monitor parasitemia levels in the blood at regular intervals by microscopic examination of a tail blood smear.

  • Monitor animal survival and general health daily.

  • At the end of the experiment, tissues (e.g., heart, skeletal muscle) can be collected for histopathological analysis or parasite load determination by qPCR.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving standard peptide coupling and organic synthesis techniques. A summary of a reported synthetic route is provided below.[1]

  • Preparation of the P2-P3 fragment:

    • Start with commercially available Fmoc-Arg(Pbf)-OH.

    • Couple with N-methylpiperazine.

    • Remove the Fmoc protecting group.

  • Preparation of the vinyl sulfone warhead:

    • Synthesize the vinyl sulfone moiety with an appropriate leaving group.

  • Coupling and Deprotection:

    • Couple the P2-P3 fragment with the vinyl sulfone warhead.

    • Remove the Pbf protecting group from the arginine side chain to yield this compound.

Conclusion

This compound is a well-characterized covalent inhibitor of cruzain with demonstrated potency against Trypanosoma cruzi in both in vitro and in vivo models. Its mechanism of action, involving the irreversible inactivation of a key parasitic enzyme, and its ability to counteract the parasite's immune evasion strategies make it a compelling lead compound for the development of new therapeutics for Chagas disease. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of antiparasitic drug discovery and development.

References

WRR-483: A Technical Guide on Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WRR-483 is a potent, irreversible vinyl sulfone-based inhibitor of cysteine proteases, demonstrating significant trypanocidal activity against Trypanosoma cruzi, the etiological agent of Chagas' disease. An analog of the clinical candidate K11777, this compound distinguishes itself by the substitution of a phenylalanine with an arginine residue at the P2 position. This modification allows for critical interactions within the S2 subsite of the target enzyme, cruzain. This document provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts in the pursuit of novel therapeutics for Chagas' disease.

Core Structure and Mechanism of Action

This compound is a peptidomimetic vinyl sulfone. Its chemical structure is characterized by a dipeptide backbone, an N-terminal capping group, and a C-terminal vinyl sulfone warhead. The vinyl sulfone moiety is crucial for its mechanism of action, acting as a Michael acceptor for the active site cysteine residue of cruzain.

The mode of action involves the covalent, irreversible inhibition of cruzain, the major cysteine protease of T. cruzi.[1][2][3] This inhibition is achieved through a Michael addition reaction, where the catalytic Cys25 of cruzain attacks the electrophilic β-carbon of the vinyl sulfone.[2][4] This covalent modification of the active site renders the enzyme inactive, thereby disrupting essential physiological processes of the parasite that are dependent on cruzain activity.[1][4] Crystallographic studies of the this compound-cruzain complex have elucidated the atomic-level details of this interaction, confirming the covalent bond formation and highlighting key interactions within the enzyme's binding pocket.[1][2]

Quantitative Biological Data

The inhibitory potency and selectivity of this compound have been evaluated against cruzain and other related cysteine proteases. The following table summarizes the key quantitative data reported in the literature.

Target EnzymeInhibitorkobs/[I] (M⁻¹s⁻¹)NotesReference
CruzainThis compound4,800Modest inhibitor[2]
CruzainK11777>100,000Over 20-fold more effective than this compound[2]
RhodesainThis compoundNo inhibition at 10 µMSelective for cruzain over rhodesain[2]
tbcatBThis compound-Assayed, but specific data not provided in abstract[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available protected amino acids.[5][6] The key steps involve peptide coupling, functional group manipulations, and the final deprotection to yield the active inhibitor.

Synthetic Scheme

The overall synthetic route for this compound (compound 2 ) is depicted below. The synthesis begins with the esterification of Nα-Fmoc-Nν-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (3 ) followed by a series of transformations to introduce the urea cap and couple the vinyl sulfone moiety.[5]

Synthesis_of_WRR_483 cluster_start Starting Material cluster_intermediate1 Amine Formation cluster_intermediate2 Urea Formation cluster_intermediate3 Carboxylic Acid Formation cluster_intermediate4 Peptide Coupling cluster_final Final Product 3 Nα-Fmoc-Nν-(Pbf)-L-arginine (3) 4 Amine (4) 3->4 a) i) BnOH, DMAP, EDC, NMM ii) Piperidine 5 Urea (5) 4->5 b) i) Triphosgene, NaHCO₃ ii) N-methylpiperazine 6 Carboxylic Acid (6) 5->6 c) H₂, Pd/C 8 Protected Vinyl Sulfone (8) 6->8 d) i) TFA ii) Vinyl sulfone amine, HOBT, EDC, NMM 2 This compound (2) 8->2 g) TFA

Caption: Synthetic pathway for this compound (2).

Detailed Experimental Protocols

The following protocols are based on the methods described in the literature.[1][5]

Synthesis of Amine (4):

  • To a solution of Nα-Fmoc-Nν-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (3) in CH₂Cl₂, add benzyl alcohol (BnOH), 4-dimethylaminopyridine (DMAP), 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and N-methylmorpholine (NMM).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction and purify the crude product to obtain the benzyl ester.

  • Dissolve the benzyl ester in CH₂Cl₂ and treat with piperidine to remove the Fmoc protecting group.

  • Purify the resulting product to yield amine 4.

Synthesis of Urea (5):

  • Dissolve amine 4 in CH₂Cl₂ and cool to 0 °C.

  • Add a solution of triphosgene in CH₂Cl₂ dropwise in the presence of sodium bicarbonate (NaHCO₃).

  • After the formation of the isocyanate is complete, add N-methylpiperazine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Purify the product to obtain urea 5.

Synthesis of Carboxylic Acid (6):

  • Dissolve urea 5 in methanol (MeOH).

  • Add 5% palladium on carbon (Pd/C) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere until the deprotection of the benzyl ester is complete.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain carboxylic acid 6.

Synthesis of Protected Vinyl Sulfone (8):

  • Dissolve carboxylic acid 6 in a mixture of dimethylformamide (DMF) and CH₂Cl₂.

  • Add N-hydroxybenzotriazole (HOBT), EDC, and NMM to the solution.

  • Add the appropriate vinyl sulfone amine precursor.

  • Stir the reaction mixture at room temperature until the coupling is complete.

  • Purify the crude product to yield the protected vinyl sulfone 8.

Synthesis of this compound (2):

  • Dissolve the protected vinyl sulfone 8 in a 3:1 mixture of trifluoroacetic acid (TFA) and CH₂Cl₂ at 0 °C.[2]

  • Stir the reaction mixture for 4.5 hours.[2]

  • Remove the solvent under reduced pressure.

  • Co-evaporate with toluene to remove excess TFA.

  • Triturate the crude product with Et₂O and decant the solvent.

  • Dissolve the solid residue in 0.2 N HCl and wash with ethyl acetate.[2]

  • The final product, this compound, is obtained after appropriate workup and purification.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant trypanocidal activity in both in vitro and in vivo models of Chagas' disease.[1][2][3] In cell culture assays, this compound was shown to be as effective as K11777 at a concentration of 10 µM in eliminating the parasite from host cells.[5] Furthermore, it has been shown to eradicate parasite infection in a mouse model of acute Chagas' disease.[1][2][3]

The efficacy of this compound is attributed to its ability to selectively target and inhibit cruzain, an enzyme essential for the parasite's life cycle, including replication and invasion of host cells.[1][4] The arginine residue at the P2 position of this compound is a key structural feature, as it is designed to interact favorably with the S2 pocket of cruzain, which has a preference for basic residues.[5]

Signaling Pathway and Mechanism of Action Visualization

The following diagram illustrates the proposed mechanism of action for this compound, from its entry into the parasite to the inhibition of cruzain and the subsequent disruption of the parasite life cycle.

Mechanism_of_Action cluster_parasite Trypanosoma cruzi cluster_host Host Cell WRR483 This compound Cruzain Cruzain (Cys25) WRR483->Cruzain Michael Addition Covalent_Complex This compound-Cruzain Covalent Adduct Cruzain->Covalent_Complex Irreversible Inhibition Disruption Disruption of Parasite Life Cycle Covalent_Complex->Disruption Eradication Eradication of Infection Disruption->Eradication Leads to Infection Parasite Invasion & Replication

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound is a promising lead compound in the development of new therapies for Chagas' disease. Its well-defined structure, characterized mechanism of action, and demonstrated in vivo efficacy make it a valuable tool for studying cysteine protease function and a strong candidate for further optimization and preclinical development. The detailed synthetic protocols and quantitative data provided herein are intended to facilitate these efforts and contribute to the advancement of novel treatments for this neglected tropical disease.

References

WRR-483: A Potent Cysteine Protease Inhibitor for the Treatment of Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America.[1] Current therapeutic options are limited, often exhibit severe side effects, and have variable efficacy, particularly in the chronic phase of the disease. This necessitates the development of novel chemotherapeutic agents. A validated and promising target for drug development is cruzain, the major cysteine protease of T. cruzi.[2][3][4][5] Cruzain is essential for the parasite's life cycle, playing critical roles in replication, host cell invasion, and immune evasion. WRR-483, a vinyl sulfone-based small molecule, has emerged as a potent and effective irreversible inhibitor of cruzain, demonstrating significant trypanocidal activity in both in vitro and in vivo models.[2][3][4][5][6] This document provides a comprehensive technical overview of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Irreversible Inhibition of Cruzain

This compound functions as an irreversible inhibitor of cruzain. Its mechanism of action is centered on the covalent modification of the catalytic cysteine residue (Cys25) within the enzyme's active site.[2][3][4][5] The vinyl sulfone moiety of this compound acts as a Michael acceptor, forming a stable thioether bond with the thiolate of Cys25. This covalent linkage permanently inactivates the enzyme, thereby disrupting its essential biological functions for the parasite.[2][4][5]

Crystallographic studies of the cruzain-WRR-483 complex have elucidated the specific molecular interactions that govern its binding and inhibitory activity.[2][3][4][5] The structure reveals that in addition to the covalent bond, the inhibitor's peptidyl backbone is anchored in the active site through a series of hydrogen bonds and hydrophobic interactions. Notably, the guanidine group of the P2 arginine residue of this compound forms a salt bridge with Glu208 in the S2 subsite of cruzain, a key interaction contributing to its binding affinity.[2][3]

G cluster_cruzain Cruzain Active Site cluster_wrr483 This compound Cys25 Cys25 (Thiolate) His159 His159 Glu208 Glu208 S2_Pocket S2 Specificity Pocket P1_hPhe Homophenylalanine (P1) VinylSulfone Vinyl Sulfone P1_hPhe->VinylSulfone Linkage P2_Arg Arginine (P2) P2_Arg->Glu208 Salt Bridge (Binding Affinity) P2_Arg->P1_hPhe Peptide Bond P3_Urea N-methylpiperazine-urea (P3) P3_Urea->P2_Arg Peptide Bond VinylSulfone->Cys25 Covalent Thioether Bond (Irreversible Inhibition)

Mechanism of this compound Inhibition of Cruzain.

Quantitative Data on Inhibitory Activity and Efficacy

The inhibitory potency of this compound against cruzain is pH-dependent, showing increased activity at physiological pH compared to the acidic environment of the parasite's lysosome.[2][6] This characteristic is advantageous, as it suggests that this compound can effectively inhibit cruzain that is secreted by the parasite into the extracellular environment during host cell invasion.[2][3]

In Vitro Cruzain Inhibition

The tables below summarize the kinetic data for this compound and its comparator, K11777.

Table 1: IC50 Values for Cruzain Inhibition

CompoundIC50 (nM) at pH 5.5IC50 (nM) at pH 8.0
This compound1100118
K117772324

Data sourced from Chen et al., 2010.[2]

Table 2: Second-Order Rate of Inactivation (k_inact/[K_i]) of Cruzain

Compoundk_inact/[K_i] (M⁻¹s⁻¹) at pH 5.5k_inact/[K_i] (M⁻¹s⁻¹) at pH 8.0
This compound2,70011,200
K117771,030,000234,000

Data sourced from Chen et al., 2010.[2]

In Vitro and In Vivo Trypanocidal Efficacy

This compound has demonstrated potent activity against T. cruzi in both cell-based assays and a murine model of acute Chagas disease.

Table 3: In Vitro Activity Against Intracellular T. cruzi

Compound (at 10 µM)Outcome in J774 Macrophage Culture
This compoundComplete elimination of parasites
K11777Complete elimination of parasites
Untreated ControlHost cell lysis within 6 days

Data sourced from Chen et al., 2010.[7]

Table 4: In Vivo Efficacy in a Murine Model of Acute Chagas Disease

Treatment GroupNumber of MiceSurvival Outcome
This compound5100% survival
K117775100% survival
Untreated Control50% survival (death within 21-60 days)

Mice were infected with the virulent CA-I/72 clone of T. cruzi. Data sourced from Chen et al., 2010.[2][6]

Experimental Protocols and Workflows

The evaluation of this compound involved a series of well-defined experimental procedures, from enzyme kinetics to animal studies.

General Experimental Workflow

The overall process for evaluating this compound as a T. cruzi inhibitor follows a logical progression from initial synthesis and enzyme screening to in vivo validation.

G cluster_workflow This compound Evaluation Workflow A Synthesis of this compound B In Vitro Cruzain Inhibition Assay A->B C Determination of IC50 and k_inact/[K_i] B->C H X-ray Crystallography (Cruzain-WRR-483 Complex) B->H D In Vitro Macrophage Infection Assay (T. cruzi) C->D E Evaluation of Parasite Clearance D->E F In Vivo Murine Model of Acute Chagas Disease E->F G Assessment of Survival and Parasitemia F->G I Elucidation of Binding Mode H->I

Workflow for the evaluation of this compound.
Detailed Methodologies

  • Cruzain Inhibition Assay:

    • Enzyme: Recombinant cruzain was used.

    • Substrate: A fluorogenic substrate, Z-Phe-Arg-AMC (benzyloxycarbonyl-phenylalanyl-arginyl-7-amino-4-methylcoumarin), was employed.[8]

    • Buffer Conditions: Assays were conducted in different buffers to assess pH dependency, typically a 0.1 M sodium acetate buffer for pH 5.5 and a citrate-phosphate buffer for pH 8.0.[2] The buffer contained a reducing agent like DTT or β-mercaptoethanol and a non-ionic detergent such as Triton X-100.[9][10]

    • Procedure: The enzyme was pre-incubated with various concentrations of the inhibitor (this compound) for a defined period. The reaction was initiated by the addition of the substrate.

    • Detection: The rate of substrate cleavage was monitored by measuring the increase in fluorescence of the released AMC (7-amino-4-methylcoumarin) group using a fluorescence plate reader (excitation/emission wavelengths typically around 340-360 nm/440-460 nm).[8][10]

    • Data Analysis: IC50 values were determined by fitting the dose-response data to a four-parameter equation. For irreversible inhibitors, the second-order rate constant (k_inact/[K_i]) was determined by plotting the observed pseudo-first-order rate constant (k_obs) against the inhibitor concentration.[2]

  • In Vitro T. cruzi Macrophage Infection Assay:

    • Host Cells: J774 murine macrophage-like cells were used.[1]

    • Parasites: Trypomastigotes of a virulent T. cruzi strain were used to infect the macrophage monolayers.

    • Treatment: After infection, the cells were treated with this compound at a specified concentration (e.g., 10 µM).

    • Observation: The cultures were monitored daily by microscopy. The endpoint was the lysis of the host cells in the untreated control group, indicating the completion of the parasite's intracellular replication cycle.

    • Outcome Measurement: The efficacy of the inhibitor was determined by its ability to prevent host cell lysis and clear the intracellular amastigotes from the culture.[1]

  • In Vivo Murine Model of Acute Chagas Disease:

    • Animal Model: BALB/c mice are commonly used.

    • Infection: Mice were infected intraperitoneally with a lethal dose of blood-form trypomastigotes (e.g., 10^6 parasites of the CA-I/72 clone).[2][6]

    • Treatment: Treatment with this compound (or vehicle control/comparator) was initiated post-infection and administered for a defined period (e.g., daily for a number of days).

    • Monitoring: Parasitemia (the number of parasites in the blood) and survival were monitored over time.

    • Endpoint: The primary endpoint was the survival of the treated mice compared to the untreated controls.[2][6]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving standard peptide coupling and protecting group chemistry.[7] The key steps, as outlined by Chen et al. (2010), are summarized below:

  • Esterification and Fmoc Removal: The synthesis begins with commercially available Nα-Fmoc-Nν-(Pbf)-L-arginine, which is first protected as a benzyl ester. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is then removed.[7]

  • Urea Formation: The resulting amine is converted to an isocyanate using triphosgene, which then reacts with N-methylpiperazine to form the P3 urea moiety.[7]

  • Deprotection and Peptide Coupling: The benzyl ester is removed by hydrogenolysis to yield a carboxylic acid. This acid is then coupled with a previously synthesized vinyl sulfone fragment.[7]

  • Final Deprotection: The final step involves the removal of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group from the arginine side chain using trifluoroacetic acid (TFA) to yield the final product, this compound.[7]

Structure-Activity Relationship (SAR)

This compound is an analog of K11777, a well-characterized cruzain inhibitor.[2][4] The primary structural difference is the substitution at the P2 position: this compound incorporates a positively charged arginine, whereas K11777 has a hydrophobic phenylalanine.[2][7] This modification significantly alters the inhibitor's properties. While K11777 is a more potent inhibitor of cruzain at acidic pH, this compound shows comparable in vivo efficacy and improved potency at physiological pH.[2] This suggests that the arginine at P2, while reducing potency in the acidic lysosome, may enhance activity against extracellular cruzain or improve other pharmacokinetic properties relevant to in vivo efficacy.[2][3]

Further studies on oxyguanidine analogues of this compound have explored modifications to the arginine side chain.[11][12] These studies have shown that it is possible to create analogues with comparable or even superior potency to this compound, demonstrating that the P2 position is a critical determinant of inhibitory activity and a key site for further optimization.[11]

Conclusion

This compound is a highly effective, irreversible inhibitor of cruzain with potent trypanocidal activity against Trypanosoma cruzi.[2][3][5][6] Its efficacy has been robustly demonstrated in both cellular and animal models of Chagas disease, where it performs comparably to the clinical candidate K11777.[2][4][6] The detailed understanding of its covalent mechanism of action, supported by crystallographic evidence, provides a solid foundation for its further development. The pH-dependent activity of this compound is a notable feature that may contribute to its success in vivo. While pharmacokinetic challenges such as low oral bioavailability due to its polar nature have been noted, this compound remains a promising lead compound for the development of new therapeutics to combat Chagas disease.[2][3]

References

The Role of WRR-483 in Combating Chagas Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge, affecting millions of people, primarily in Latin America.[1] The development of novel chemotherapeutic agents is crucial due to the limited efficacy and toxicity of current treatments.[2][3] A promising avenue of research focuses on targeting essential parasite enzymes, such as cruzain, the major cysteine protease of T. cruzi.[3][4][5] This technical guide provides an in-depth analysis of WRR-483, a potent inhibitor of cruzain, and its function in the context of Chagas disease.

Executive Summary

This compound is a small molecule designed as an irreversible cysteine protease inhibitor.[4] It is an analog of K11777, another cruzain inhibitor that has shown promise as a clinical candidate for Chagas' disease treatment.[2][5][6] Research demonstrates that this compound effectively inhibits cruzain, leading to trypanocidal activity both in cell culture and in animal models of acute Chagas' disease.[2][3][4][5][6] Crystallographic studies have confirmed that this compound acts by covalently binding to the active site of cruzain.[2][3][4][5][6] These findings highlight the potential of this compound as a lead compound for the development of new therapeutics for Chagas' disease.[2][4][5]

Mechanism of Action: Targeting a Key Parasite Enzyme

The primary function of this compound in combating Chagas disease is its targeted inhibition of cruzain. Cruzain is a vital enzyme for the T. cruzi life cycle, playing a crucial role in parasite replication and survival.[3][4][5] this compound is a vinyl sulfone-based inhibitor that covalently binds to the active site cysteine of cruzain, thereby irreversibly inactivating the enzyme.[2][3][4][5][6] This targeted action disrupts essential parasitic processes, ultimately leading to the death of the parasite.

cluster_T_cruzi Trypanosoma cruzi cluster_Inhibitor Inhibitor Action Cruzain Cruzain (Cysteine Protease) ParasiteSurvival Parasite Survival & Replication Cruzain->ParasiteSurvival Essential for WRR483 This compound (Vinyl Sulfone Inhibitor) WRR483->Cruzain Covalently Binds & Inhibits Start Protected L-arginine Step1 Esterification & Fmoc removal Start->Step1 Step2 Conversion to isocyanate & urea formation Step1->Step2 Step3 Deprotection of carboxylic acid Step2->Step3 Step4 Coupling with vinyl sulfone amine Step3->Step4 Step5 Final Deprotection Step4->Step5 End This compound Step5->End cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinetic Kinetic Assay (Cruzain Inhibition) MurineModel Murine Model of Acute Chagas' Disease Kinetic->MurineModel CellCulture Cell Culture Assay (Anti-parasitic Activity) CellCulture->MurineModel LeadCompound Lead Compound for Development MurineModel->LeadCompound Synthesis Synthesis of this compound Synthesis->Kinetic Synthesis->CellCulture

References

WRR-483 Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the identification and validation of the molecular target of WRR-483, a potent trypanocidal agent. The document provides a comprehensive overview of the experimental data, detailed protocols for key validation experiments, and visual representations of the underlying molecular mechanisms and experimental workflows.

Executive Summary

This compound is a vinyl sulfone-based cysteine protease inhibitor that has demonstrated significant efficacy against Trypanosoma cruzi, the etiological agent of Chagas disease. Target identification studies have unequivocally identified cruzain , the major cysteine protease of T. cruzi, as the primary molecular target of this compound.[1][2][3][4] The validation of cruzain as the target is supported by robust evidence from enzymatic assays, cell-based studies, animal models of infection, and X-ray crystallography.[1][3][4][5] The mechanism of action involves the irreversible covalent modification of the active site cysteine residue of cruzain, leading to the inhibition of its proteolytic activity and subsequent parasite death.[1][4]

Data Presentation

The following tables summarize the key quantitative data from the target identification and validation studies of this compound.

Table 1: In Vitro Activity of this compound against Cruzain and T. cruzi

ParameterValueConditionsReference
Cruzain Inhibition
kinact/Ki (M-1s-1)36,600pH 5.5[6]
kinact/Ki (M-1s-1)113,200pH 8.0[6]
Anti-parasitic Activity
EC50 (µM)0.2T. cruzi infected BESM cells[2]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas' Disease

Treatment GroupDoseOutcomeReference
Untreated Control-100% mortality[2]
This compound100 mg/kg/dayEradication of parasite infection[2]
K11777 (control)100 mg/kg/dayComparable efficacy to this compound[2]

Table 3: Crystallographic Data for this compound-Cruzain Complex

ParameterValueReference
Resolution (Å)1.5[1][3]
Covalent Bond Distance (Cys25 S - this compound C)1.84 Å (Complex A), 1.83 Å (Complex C)[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation of this compound's target.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving standard peptide coupling and organic synthesis techniques.[1][2] A detailed, step-by-step protocol is outlined in the supplementary information of Chen et al., 2010.[1] The key steps include:

  • Esterification of Nα-Fmoc-Nν-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine.

  • Fmoc deprotection.

  • Conversion of the resulting amine to an isocyanate followed by reaction with N-methylpiperazine to form a urea derivative.

  • Deprotection of the carboxylic acid.

  • Peptide coupling with a vinyl sulfone amine derivative.

  • Final deprotection of the arginine side chain to yield this compound.[2]

Cruzain Inhibition Assay

The enzymatic activity of cruzain and its inhibition by this compound can be measured using a fluorogenic substrate.

  • Recombinant cruzain is pre-incubated with varying concentrations of this compound in an appropriate buffer (e.g., sodium acetate buffer at pH 5.5).

  • The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Z-Phe-Arg-AMC.[7]

  • The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.[7]

  • The second-order rate constant for inactivation (kinact/Ki) is determined by fitting the data to the appropriate equation for irreversible inhibition.

Trypanosoma cruzi Proliferation Assay

The anti-parasitic activity of this compound is assessed using an in vitro cell-based assay.

  • Bovine embryonic spleen muscle (BESM) cells are seeded in 96-well plates and allowed to adhere.[3][8]

  • The cell monolayers are then infected with trypomastigotes of a virulent T. cruzi strain (e.g., CA-I/72).[3][8]

  • After a 2-hour infection period, the cells are washed to remove extracellular parasites.

  • The medium is then replaced with fresh medium containing serial dilutions of this compound.

  • The cultures are incubated for 72 hours.[3][8]

  • The cells are fixed, stained with a DNA dye (e.g., DAPI), and the number of intracellular amastigotes is quantified by fluorescence microscopy.[3][8]

  • The EC50 value, the concentration of the compound that inhibits parasite proliferation by 50%, is calculated from the dose-response curve.

Murine Model of Acute Chagas' Disease

The in vivo efficacy of this compound is evaluated in a mouse model of acute Chagas' disease.

  • Female C3H mice are infected intraperitoneally with tissue-culture derived trypomastigotes of a myotropic T. cruzi strain.[2]

  • Treatment with this compound (e.g., 100 mg/kg) or a vehicle control is initiated 12 hours post-infection and administered twice daily via intraperitoneal injection.[2]

  • The treatment is continued for a defined period (e.g., 20 days).[2]

  • Parasitemia is monitored throughout the experiment, and the survival of the animals is recorded.

  • At the end of the experiment, tissues can be collected for histopathological analysis to assess parasite burden and inflammation.

X-ray Crystallography of the this compound-Cruzain Complex

The structural basis of cruzain inhibition by this compound is determined by X-ray crystallography.

  • Crystals of cruzain are grown using standard vapor diffusion techniques.

  • The crystals are soaked with a solution containing this compound to allow for the formation of the covalent complex.

  • X-ray diffraction data are collected from the soaked crystals at a synchrotron source.

  • The crystal structure of the this compound-cruzain complex is solved and refined to high resolution (e.g., 1.5 Å).[1][3]

  • The refined structure reveals the detailed molecular interactions between the inhibitor and the active site of the enzyme.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the direct and irreversible inhibition of the enzymatic activity of cruzain. This is not a complex signaling pathway but a direct covalent interaction.

WRR483_Mechanism cluster_cruzain Cruzain Active Site Cys25 Cys25 (Catalytic Nucleophile) InactiveComplex Inactive Covalent This compound-Cruzain Complex Cys25->InactiveComplex His162 His162 His162->InactiveComplex Gln19 Gln19 Gln19->InactiveComplex WRR483 This compound (Vinyl Sulfone Inhibitor) WRR483->Cys25 Michael Addition (Covalent Bond Formation)

Caption: Covalent inhibition of cruzain by this compound.

Experimental Workflow for Target Identification and Validation

The following diagram illustrates the logical flow of experiments conducted to identify and validate the target of this compound.

Target_Validation_Workflow cluster_in_silico In Silico & Design cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_structural Structural Validation arrow arrow AnalogDesign Analog Design (based on K11777) Synthesis Chemical Synthesis of this compound AnalogDesign->Synthesis EnzymeAssay Cruzain Inhibition Assay Synthesis->EnzymeAssay CellAssay T. cruzi Proliferation Assay EnzymeAssay->CellAssay Confirmed Target Engagement AnimalModel Murine Model of Chagas' Disease CellAssay->AnimalModel Demonstrated Cellular Efficacy Crystallography X-ray Crystallography AnimalModel->Crystallography Validated In Vivo Efficacy Crystallography->EnzymeAssay Structural Basis of Inhibition

Caption: this compound target validation workflow.

References

WRR-483: A Covalent Inhibitor of Cruzain for the Treatment of Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WRR-483 is a potent, irreversible vinyl sulfone-based cysteine protease inhibitor that has demonstrated significant efficacy against Trypanosoma cruzi, the etiological agent of Chagas disease. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. This compound acts by covalently modifying the active site of cruzain, the major cysteine protease of T. cruzi, thereby inhibiting its function and disrupting the parasite's life cycle. This document summarizes the synthesis, in vitro and in vivo evaluation of this compound, and its crystallographic analysis in complex with its target enzyme.

Mechanism of Action

This compound is an analog of the cruzain inhibitor K11777, designed to be an irreversible inhibitor of cysteine proteases.[1] Its mechanism of action involves the covalent modification of the active site cysteine residue of cruzain through a Michael addition reaction. The vinyl sulfone moiety of this compound acts as a Michael acceptor for the nucleophilic thiol group of the active site cysteine (Cys25) in cruzain.[2] This covalent bond formation is irreversible and effectively inactivates the enzyme.

Crystallographic studies of the this compound-cruzain complex have elucidated the specific molecular interactions that contribute to its binding and inhibitory activity.[3] The inhibitor binds in the active site cleft of the enzyme, with the vinyl sulfone moiety positioned for nucleophilic attack by Cys25.[2] In addition to the covalent bond, the arginine residue at the P2 position of this compound forms a salt bridge with Glu208 in the S2 subsite of cruzain, a key interaction for its binding affinity.[2]

Signaling Pathway Diagram

WRR483_Mechanism_of_Action cluster_cruzain Cruzain Active Site cluster_wrr483 This compound Cys25 Cys25 (Thiol) CovalentBond Covalent Bond Formation (Michael Addition) Cys25->CovalentBond nucleophilic attack His162 His162 Gln19 Gln19 Glu208 Glu208 VinylSulfone Vinyl Sulfone Moiety VinylSulfone->CovalentBond covalent modification Arginine P2 Arginine Arginine->Glu208 salt bridge WRR483_entry This compound Enters Active Site Inhibition Irreversible Inhibition of Cruzain Activity CovalentBond->Inhibition ParasiteDeath Inhibition of Parasite Replication & Viability Inhibition->ParasiteDeath

Mechanism of action of this compound on cruzain.

Data Presentation

Table 1: In Vitro Efficacy of this compound against T. cruzi
Assay TypeParasite StrainHost Cell LineIC50 (µM)Notes
Amastigote ProliferationCA-I/72BESM~572-hour incubation.[3]
Table 2: Kinetic Data for Cruzain Inhibition by this compound
pHBufferkobs/[I] (M⁻¹s⁻¹)
5.5Acetate1,100 ± 100
8.0Citrate-Phosphate11,000 ± 1,500

Data from in vitro kinetic assays.[3][4]

Table 3: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas Disease
Treatment GroupDoseAdministration RouteSurvival Rate
This compound100 mg/kg/dayIntraperitoneal100%
K11777100 mg/kg/dayIntraperitoneal100%
Untreated ControlN/AN/A0%

Mice were infected with the CA-I/72 clone of T. cruzi.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving standard peptide coupling and organic synthesis techniques. A detailed, step-by-step synthesis protocol is outlined in the supplementary materials of the primary literature.[1] A summary of the key steps is as follows:

  • Esterification and Fmoc Removal: Commercially available Nα-Fmoc-Nν-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine is esterified with benzyl alcohol, followed by the removal of the Fmoc protecting group to yield the free amine.[2]

  • Urea Formation: The amine is converted to an isocyanate using triphosgene, which then reacts with N-methylpiperazine to form the urea linkage.[2]

  • Deprotection: The carboxylic acid is deprotected by hydrogenolysis.[2]

  • Peptide Coupling: The resulting carboxylic acid is coupled with the appropriate amine precursor of the vinyl sulfone moiety.[2]

  • Final Deprotection: The remaining protecting groups are removed to yield this compound.[2]

Cruzain Inhibition Assay

The inhibitory activity of this compound against cruzain is determined using a fluorometric kinetic assay.

  • Enzyme and Substrate Preparation: Recombinant cruzain is used as the enzyme source. The fluorogenic substrate Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin) is used to measure enzyme activity.

  • Assay Conditions: The assay is typically performed in a 96-well plate format. The assay buffer consists of 100 mM sodium acetate or citrate-phosphate buffer at the desired pH (e.g., 5.5 or 8.0), containing 100 mM NaCl, 5 mM DTT, and 0.01% Triton X-100.

  • Inhibition Measurement:

    • Cruzain is pre-incubated with various concentrations of this compound for a defined period.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence of the released AMC (7-amino-4-methylcoumarin) is monitored over time using a fluorescence plate reader (excitation at 355 nm, emission at 460 nm).

    • The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence versus time curve.

    • The second-order rate constant (kobs/[I]) for irreversible inhibition is determined by plotting the observed pseudo-first-order rate constant (kobs) against the inhibitor concentration.

In Vitro Anti-parasitic Activity Assay

The efficacy of this compound against the intracellular amastigote stage of T. cruzi is assessed using a cell-based assay.[3]

  • Cell Culture and Infection:

    • Bovine embryonic skeletal muscle (BESM) cells are seeded in 96-well plates and allowed to adhere.[3]

    • The cell monolayers are then infected with tissue culture-derived trypomastigotes of T. cruzi (e.g., CA-I/72 strain).[3]

    • After a 2-hour infection period, extracellular parasites are removed by washing.[3]

  • Inhibitor Treatment:

    • Fresh culture medium containing serial dilutions of this compound is added to the infected cells.[3]

    • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Quantification of Parasite Proliferation:

    • After incubation, the cells are fixed and stained (e.g., with Giemsa).

    • The number of intracellular amastigotes per cell is determined by microscopic examination.

    • The IC50 value, representing the concentration of this compound that inhibits parasite proliferation by 50%, is calculated from the dose-response curve.

In Vivo Murine Model of Acute Chagas Disease

The in vivo efficacy of this compound is evaluated in a mouse model of acute Chagas disease.[3]

  • Animal Infection:

    • Female C3H mice are infected intraperitoneally with tissue culture-derived trypomastigotes of a virulent T. cruzi strain (e.g., CA-I/72).[2]

  • Treatment Regimen:

    • Treatment with this compound (e.g., 100 mg/kg) or a vehicle control is initiated 12 hours post-infection.[2]

    • The compound is administered intraperitoneally twice daily for a specified duration (e.g., 20 days).[2]

  • Efficacy Assessment:

    • The survival of the mice in each treatment group is monitored daily.

    • Parasitemia can be monitored by microscopic examination of blood smears.

    • At the end of the experiment, tissues (e.g., heart, skeletal muscle) can be collected for histopathological analysis to assess parasite burden and inflammation.[2]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_structural Structural Analysis Cruzain_Assay Cruzain Inhibition Assay (Kinetic Analysis) Cell_Assay T. cruzi Cell Culture Assay (IC50 Determination) Cruzain_Assay->Cell_Assay Mouse_Model Murine Model of Acute Chagas Disease Cell_Assay->Mouse_Model Data_Analysis Data Analysis and Lead Optimization Mouse_Model->Data_Analysis Crystallography X-ray Crystallography (Cruzain-WRR-483 Complex) Crystallography->Data_Analysis Synthesis Synthesis of this compound Synthesis->Cruzain_Assay Synthesis->Crystallography

Overall experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising therapeutic candidate for the treatment of Chagas disease. Its potent and irreversible inhibition of cruzain, a key enzyme in the life cycle of T. cruzi, leads to the effective clearance of the parasite in both in vitro and in vivo models. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working on the development of novel anti-parasitic agents. Further investigation into the pharmacokinetic and toxicological properties of this compound and its analogs is warranted to advance its clinical development.

References

Analysis of WRR-483: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive review of the chemical properties and associated biological data for the compound designated WRR-483.

Following a thorough and systematic search of publicly accessible scientific literature, patent databases, and chemical registries, no information has been found for a compound designated "this compound". This suggests that this compound may be one of the following:

  • A novel, unpublished compound: The designation may refer to a molecule that is currently under investigation in a private setting (e.g., within a pharmaceutical company or academic laboratory) and has not yet been disclosed in any public forum.

  • An internal compound identifier: The name "this compound" could be an internal code used for tracking and development purposes within a specific organization. Such identifiers are typically not made public until the compound reaches a certain stage of development, such as publication or patent application.

  • A misidentified or erroneous designation: It is possible that the designation "this compound" contains a typographical error or has been otherwise incorrectly transcribed.

Without any publicly available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to this compound. The core requirements of the request—data presentation, experimental protocols, and visualizations—are contingent on the existence of foundational scientific information.

To proceed with a detailed analysis, a primary data source is required. This could include, but is not limited to:

  • A patent application or granted patent.

  • A peer-reviewed scientific article.

  • A conference abstract or poster.

  • An internal research and development report.

Should documentation on this compound become available, a comprehensive technical guide can be compiled to meet the specified requirements.

A Technical Guide to WRR-483: Discovery, Mechanism, and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of WRR-483, a potent vinyl sulfone cysteine protease inhibitor. It details the compound's discovery, its mechanism of action against Trypanosoma cruzi, the causative agent of Chagas disease, and summarizes key preclinical findings. This document consolidates available data, experimental protocols, and visualizes critical pathways to serve as a comprehensive resource for the scientific community.

Introduction and Discovery

This compound was developed as an analog of K11777, a known cruzain inhibitor that has been a clinical candidate for the treatment of Chagas disease.[1][2][3] Cruzain, the major cysteine protease of Trypanosoma cruzi, is essential for the parasite's life cycle, making it a validated drug target.[1][2][3] The development of this compound aimed to explore variations of the K11777 structure, specifically creating an arginine variant to assess its biological activity and properties as a trypanocidal agent.[4]

Mechanism of Action

This compound functions as an irreversible inhibitor of cruzain.[3] Crystallographic studies have revealed that this compound binds covalently to the active site cysteine (Cys25) of the protease through a Michael addition reaction.[2][5] This covalent modification of the enzyme's active site leads to its inactivation. The vinyl sulfone moiety of this compound is critical for this interaction.[5] The binding of this compound to cruzain is sensitive to pH conditions.[1][2][3]

Further structural analysis shows that the inhibitor makes several key contacts within the active site. Notably, interactions have been observed with Gln19, Trp184, and Glu205, in addition to the covalent bond with Cys25.[4]

cluster_0 This compound Inhibition of Cruzain WRR483 This compound (Vinyl Sulfone Inhibitor) Cruzain_Active Active Cruzain (Cys25 in active site) WRR483->Cruzain_Active Cruzain_Inactive Inactive Cruzain Parasite_Replication Parasite Replication & Survival Cruzain_Inactive->Parasite_Replication Blocks Cruzain_Active->Parasite_Replication Enables Chagas_Disease Chagas Disease Progression Parasite_Replication->Chagas_Disease

Figure 1: Mechanism of this compound action on the T. cruzi parasite.

Synthesis of this compound

The synthesis of this compound has been described in the literature.[1] A key step involves the reaction of a protected vinyl sulfone with an appropriate amine, followed by deprotection steps to yield the final compound.[5]

G start Protected Vinyl Sulfone Intermediate 8 step1 Trifluoroacetic Acid (TFA) in CH2Cl2 at 0°C start->step1 step2 Removal of solvent and excess TFA step1->step2 step3 Trituration in Et2O step2->step3 step4 Dissolution in 0.2 N HCl and washing with ethyl acetate step3->step4 final This compound step4->final

Figure 2: Final deprotection step in the synthesis of this compound.

Preclinical Efficacy

This compound has demonstrated potent activity against cruzain and effective trypanocidal activity in cell culture assays.[1][2][3] Its potency as a cysteine protease inhibitor is comparable to K11777.[1][5]

Table 1: In Vitro Activity of this compound

Assay Type Target Key Findings Reference
Enzymatic Assay Cruzain Potent inhibitor with pH sensitivity [1]

| Cell Culture Assay | T. cruzi | High efficacy against parasite proliferation |[1][2][3] |

The efficacy of this compound has been evaluated in a murine model of acute Chagas disease.[5] In these studies, this compound was shown to eradicate the parasite infection with an efficacy comparable to K11777.[1][5] All mice treated with this compound survived the acute infection, in contrast to the untreated control group where all mice succumbed to the infection.[5]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas Disease

Animal Model T. cruzi Strain Treatment Group Outcome Reference
C3H Mice CA-I/72 clone Untreated Control 100% mortality (within 21-60 days) [5]
C3H Mice CA-I/72 clone This compound 100% survival [5]

| C3H Mice | CA-I/72 clone | K11777 | 100% survival |[5] |

Experimental Protocols

  • Animal Model: Three to four-week-old female C3H mice (weighing approximately 20 g) were used.[5]

  • Infection: Mice were infected with 10^6 tissue-culture derived trypomastigotes of the myotropic T. cruzi CA-I/72 clone.[5]

  • Treatment: Treatment protocols with this compound or K11777 were initiated.

  • Ethical Considerations: The protocol was approved by the Committee on the Ethics of Animal Experiments of the University of California San Francisco (Permit Number: AN080380-02). All surgery was performed under sodium pentobarbital anesthesia, and all efforts were made to minimize suffering.[5]

A C3H mice infected with 10^6 T. cruzi trypomastigotes B Randomization into treatment groups A->B C Group 1: Untreated Control B->C D Group 2: This compound Treatment B->D E Group 3: K11777 Treatment B->E F Monitoring of survival and parasite load C->F D->F E->F G Endpoint: Survival and parasite eradication F->G

Figure 3: Experimental workflow for the murine model of acute Chagas disease.

A 1.5 Å crystal structure of the cruzain-WRR-483 complex was solved to determine the atomic-level details of the interaction.[1][2][5] This confirmed the covalent binding of this compound to the active site cysteine of the protease.[1][5]

Table 3: Crystallographic Data for this compound-Cruzain Complex

Parameter Value Reference
Resolution 1.5 Å [2][3][5]
Key Interaction Covalent bond to Cys25 [2][5]

| Inhibitor-Cys25 Distance | ~1.83-1.84 Å |[5] |

Future Directions and Analogs

The promising preclinical results for this compound suggest its potential for further development as a treatment for Chagas disease.[1][2][3] Additionally, the this compound scaffold has served as a basis for the synthesis and evaluation of new analogs, such as oxyguanidine derivatives, in an ongoing effort to optimize the potency and pharmacokinetic properties of cruzain inhibitors.[6][7]

Conclusion

This compound is a potent, irreversible inhibitor of cruzain with demonstrated efficacy in both in vitro and in vivo models of Chagas disease. Its development as an analog of K11777 has provided valuable insights into the structure-activity relationships of vinyl sulfone inhibitors targeting T. cruzi. The detailed structural and preclinical data available for this compound make it a significant compound in the portfolio of potential anti-Chagas therapeutics.

References

Methodological & Application

Application Notes and Protocols for WRR-483 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the in vitro evaluation of WRR-483, a vinyl sulfone-based irreversible inhibitor of the Trypanosoma cruzi cysteine protease, cruzain. The protocols are intended for researchers, scientists, and drug development professionals working on the discovery of novel treatments for Chagas disease.

Introduction

This compound is an analog of the potent cruzain inhibitor K11777 and has demonstrated significant trypanocidal activity in both cell culture and animal models of Chagas disease.[1][2][3] Its mechanism of action involves the covalent modification of the active site cysteine residue of cruzain, leading to the irreversible inhibition of the enzyme's activity.[1][2][3] Cruzain is a critical enzyme for the parasite's life cycle, involved in processes such as nutrition, invasion, and evasion of the host immune system. Therefore, its inhibition represents a key therapeutic strategy against T. cruzi.

This document provides two primary in vitro assay protocols: a biochemical assay to determine the kinetics of cruzain inhibition by this compound and a cell-based assay to assess its efficacy in inhibiting the proliferation of T. cruzi amastigotes within host cells.

Data Presentation

Table 1: Kinetic Data for Cruzain Inhibition by this compound
InhibitorTarget Enzymekobs/[I] (M⁻¹s⁻¹)pHReference
This compoundCruzain4,8008.0[4]
K11777Cruzain>100,0008.0[4]

Note: The second-order rate constant (kobs/[I]) is a measure of the inhibitor's efficiency. A higher value indicates a more potent inhibitor.

Experimental Protocols

Cruzain Enzymatic Assay Protocol

This protocol is designed to measure the rate of inhibition of recombinant cruzain by this compound using a fluorogenic substrate.

Materials and Reagents:

  • Recombinant cruzain

  • This compound

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, pH 5.5 (or other pH as required)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of recombinant cruzain in assay buffer. The final concentration should be in the low nanomolar range and determined empirically for optimal signal-to-noise ratio.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired inhibitor concentrations.

  • Reaction Setup: a. To each well of a 96-well plate, add a fixed volume of the cruzain working solution. b. Add an equal volume of the diluted this compound solutions to the respective wells. Include a control well with assay buffer instead of the inhibitor. c. Incubate the plate at room temperature for various time points (e.g., 0, 5, 15, 30, and 60 minutes) to allow for the time-dependent inhibition of the enzyme.

  • Substrate Addition: After the incubation period, add a fixed volume of the fluorogenic substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below its Km value.

  • Fluorescence Measurement: Immediately place the microplate in a fluorometric plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes) at the appropriate excitation and emission wavelengths for the AMC fluorophore (typically ~360 nm excitation and ~460 nm emission).

  • Data Analysis: a. Determine the initial velocity (rate) of the enzymatic reaction for each inhibitor concentration and pre-incubation time point by calculating the slope of the linear portion of the fluorescence versus time curve. b. Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. c. The observed inactivation rate constant (kobs) for each concentration is the negative of the slope of this plot. d. To determine the second-order rate constant (kobs/[I]), plot the kobs values against the corresponding inhibitor concentrations ([I]). The slope of this line represents the kobs/[I] value.

Trypanosoma cruzi Amastigote Proliferation Assay Protocol

This cell-based assay evaluates the ability of this compound to inhibit the proliferation of the intracellular amastigote form of T. cruzi.

Materials and Reagents:

  • Host cells (e.g., Vero cells, L6 myoblasts)

  • Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain expressing a reporter like β-galactosidase or a fluorescent protein)

  • This compound

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Detection reagent (e.g., Chlorophenol red-β-D-galactopyranoside (CPRG) for β-galactosidase expressing parasites, or a fluorescent DNA stain like DAPI for imaging)

  • 96-well clear-bottom microplates

  • Microplate reader or high-content imaging system

Procedure:

  • Host Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ atmosphere.

  • Parasite Infection: a. On the day of infection, remove the culture medium from the host cells and add a suspension of T. cruzi trypomastigotes at a multiplicity of infection (MOI) of approximately 5-10 parasites per host cell. b. Incubate for 4-6 hours to allow for parasite invasion. c. After the incubation, wash the wells with PBS to remove non-internalized parasites.

  • Compound Treatment: Add fresh culture medium containing serial dilutions of this compound to the infected cells. Include a vehicle control (DMSO) and a positive control (e.g., benznidazole).

  • Incubation: Incubate the plates for 48-72 hours to allow for amastigote proliferation.

  • Quantification of Parasite Proliferation:

    • For β-galactosidase expressing parasites: a. Lyse the cells with a detergent-containing buffer. b. Add the CPRG substrate solution. c. Incubate until a color change is observed in the control wells. d. Measure the absorbance at 570 nm using a microplate reader.

    • For imaging-based quantification: a. Fix the cells with the fixing solution. b. Permeabilize the cells with the permeabilization solution. c. Stain the parasite and host cell nuclei with a fluorescent DNA stain (e.g., DAPI). d. Acquire images using a high-content imaging system. e. Quantify the number of amastigotes per host cell using image analysis software.

  • Data Analysis: a. Calculate the percentage of inhibition of parasite proliferation for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Mandatory Visualizations

WRR_483_Mechanism_of_Action cluster_cruzain Cruzain Active Site Cys25 Cys25 (Thiolate) Covalent_Adduct Irreversible Covalent Adduct Cys25->Covalent_Adduct His159 His159 Asn175 Asn175 WRR483 This compound (Vinyl Sulfone) WRR483->Cys25 Inhibition Enzyme Inhibition Covalent_Adduct->Inhibition Cruzain_Inhibition_Assay_Workflow start Start prep_enzyme Prepare Cruzain Solution start->prep_enzyme prep_inhibitor Prepare this compound Dilutions start->prep_inhibitor incubate Incubate Cruzain with this compound prep_enzyme->incubate prep_inhibitor->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Measure Fluorescence add_substrate->measure analyze Analyze Data (kobs/[I]) measure->analyze end End analyze->end Amastigote_Proliferation_Assay_Workflow start Start seed_cells Seed Host Cells start->seed_cells infect_cells Infect with T. cruzi Trypomastigotes seed_cells->infect_cells wash_cells Wash to Remove Extracellular Parasites infect_cells->wash_cells add_compound Add this compound wash_cells->add_compound incubate Incubate for 48-72h add_compound->incubate quantify Quantify Amastigote Proliferation incubate->quantify analyze Analyze Data (IC50) quantify->analyze end End analyze->end

References

Application Notes and Protocols for WRR-483 in a Mouse Model of Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

WRR-483 is a potent, irreversible cysteine protease inhibitor that has demonstrated significant trypanocidal activity against Trypanosoma cruzi, the etiological agent of Chagas disease.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in a murine model of acute Chagas disease, including its mechanism of action, efficacy data, and detailed experimental protocols. The information presented is based on the findings from preclinical studies and is intended to guide researchers in the evaluation of this and similar compounds.

Mechanism of Action: Targeting Cruzain

This compound functions by targeting cruzain, the major cysteine protease of Trypanosoma cruzi.[1][2][3] Cruzain is essential for the parasite's life cycle, playing a crucial role in its replication and invasion of host cells. This compound, an analog of the cruzain inhibitor K11777, acts as a vinyl sulfone inhibitor.[1][2] It forms a covalent bond with the active site cysteine residue of cruzain, thereby irreversibly inactivating the enzyme.[1][2][3] This inhibition of cruzain disrupts critical parasitic processes, leading to the eradication of the T. cruzi infection.[1][2] Crystallographic studies have elucidated the atomic-level interactions between this compound and the cruzain active site, confirming this targeted mode of action.[1][2][3]

Mechanism of Action of this compound cluster_parasite Trypanosoma cruzi Cruzain Cruzain (Cysteine Protease) Parasite_Processes Essential Parasite Processes (Replication, Host Cell Invasion) Cruzain->Parasite_Processes Enables Parasite_Survival Parasite Survival and Proliferation Parasite_Processes->Parasite_Survival Leads to WRR483 This compound (Vinyl Sulfone Inhibitor) Inhibition Covalent Bonding to Active Site Cysteine WRR483->Inhibition Inhibition->Cruzain Irreversibly Inhibits Disruption Disruption of Parasite Life Cycle Inhibition->Disruption Eradication Eradication of Parasite Infection Disruption->Eradication

Caption: Mechanism of this compound action on T. cruzi.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound against cruzain and T. cruzi.

Table 1: In Vitro Efficacy of this compound against T. cruzi Infected J774 Macrophages

CompoundEC50 (µM)
This compound1.9
K117771.0

Data from Chen et al., 2010.[1]

Table 2: pH Dependence of Cruzain Inhibition by this compound and K11777

CompoundpHIC50 (nM)kinact/Ki (M-1s-1)
This compound 5.51100 ± 20025,000 ± 4,000
8.0120 ± 2090,000 ± 10,000
K11777 5.516 ± 21,030,000 ± 100,000
8.019 ± 2234,000 ± 20,000

Data from Chen et al., 2010.[1]

Table 3: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas Disease

Treatment GroupNumber of MiceSurvival Rate (%)Outcome
Untreated Control50All mice died within 21-60 days post-infection.
This compound5100All mice survived the acute infection and appeared healthy.
K117775100All mice survived the acute infection and appeared healthy.

Data from Chen et al., 2010.[1]

Experimental Protocols

In Vivo Efficacy of this compound in a Murine Model of Acute Chagas Disease

This protocol details the methodology for evaluating the in vivo efficacy of this compound in a mouse model of acute Chagas disease.

1. Materials and Reagents:

  • Animal Model: BALB/c mice.

  • Parasite Strain: Virulent CA-I/72 clone of Trypanosoma cruzi.

  • Test Compound: this compound.

  • Positive Control: K11777.

  • Vehicle: 30% DMSO in sterile distilled water.

  • Infection Medium: As appropriate for maintaining trypomastigote viability.

2. Experimental Workflow:

Experimental Workflow for In Vivo Efficacy of this compound cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Animal_Model BALB/c Mice Infection Infect Mice with 10^6 Trypomastigotes (i.p.) Animal_Model->Infection Parasite_Prep Prepare T. cruzi CA-I/72 Trypomastigotes Parasite_Prep->Infection Grouping Divide into Treatment Groups (n=5 per group) Infection->Grouping Group1 Group 1: Untreated Control Grouping->Group1 Group2 Group 2: This compound (50 mg/kg, i.p., b.i.d.) Grouping->Group2 Group3 Group 3: K11777 (50 mg/kg, i.p., b.i.d.) Grouping->Group3 Treatment_Period Treatment for 20 Days Monitoring Monitor Survival and General Health Daily Treatment_Period->Monitoring Endpoint Record Time to Death (up to 60 days) Monitoring->Endpoint

Caption: Workflow for assessing this compound in a mouse model.

3. Procedure:

  • Infection: Infect BALB/c mice intraperitoneally (i.p.) with 106 tissue culture-derived trypomastigotes of the virulent CA-I/72 clone of T. cruzi.

  • Grouping: Divide the infected mice into three groups (n=5 per group):

    • Group 1: Untreated Control (Vehicle only).

    • Group 2: this compound treated.

    • Group 3: K11777 treated (Positive Control).

  • Treatment:

    • Administer this compound at a dose of 50 mg/kg body weight.

    • Administer K11777 at a dose of 50 mg/kg body weight.

    • The compounds are formulated in 30% DMSO in sterile distilled water.

    • Administer the treatments intraperitoneally (i.p.) twice daily (b.i.d.).

    • The duration of the treatment is 20 days.

  • Monitoring:

    • Monitor the mice daily for survival and general health status.

    • Record the time to death for each mouse in the untreated control group. The study duration for monitoring survival can extend up to 60 days post-infection.[1]

4. Expected Outcomes:

  • The untreated control mice are expected to succumb to the infection within 21-60 days.[1]

  • Mice treated with an effective dose of this compound are expected to show a 100% survival rate and appear healthy and normal at the end of the acute infection phase.[1]

Conclusion

This compound has been demonstrated to be a highly effective trypanocidal agent in a murine model of acute Chagas disease.[1][2] Its targeted mechanism of action against cruzain, coupled with its potent in vivo efficacy, positions this compound as a promising candidate for further development as a therapeutic for Chagas disease.[1][2][3] The protocols and data presented herein provide a solid foundation for researchers to build upon in the ongoing effort to combat this neglected tropical disease.

References

WRR-483 cell culture experimental setup

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a typographical error in the cell line name "WRR-483". Based on the close match and the context of cancer cell culture, this document provides detailed application notes and protocols for the BT-483 human breast cancer cell line.

Application Notes for BT-483 Cell Line

Introduction

The BT-483 cell line is an adherent epithelial cell line derived from a papillary invasive ductal tumor of a 23-year-old female patient with a family history of breast cancer.[1] These cells are highly pleomorphic, with prominent nuclei and nucleoli, and exhibit epithelial characteristics such as desmosomes, microvilli, and tight junctions. BT-483 cells are positive for both estrogen and progesterone receptors, making them a valuable model for studying hormone-dependent breast cancer.[2] This cell line is extensively used in cancer research to explore tumor biology, drug resistance, and the efficacy of novel therapeutic agents.

General Characteristics

CharacteristicDescriptionSource
Organism Homo sapiens (Human)[3]
Tissue Mammary gland/breast[1]
Disease Invasive ductal carcinoma[1][3]
Cell Type Epithelial[1]
Morphology Epithelial[1]
Growth Properties Adherent[1]
Gender of Donor Female
Age of Donor 23 years
Doubling Time Approximately 140 hours[3]

Experimental Protocols

1. BT-483 Cell Culture Protocol

This protocol outlines the complete workflow for culturing BT-483 cells, from thawing cryopreserved stocks to routine passaging and cryopreservation.

a. Materials

  • BT-483 cells (e.g., ATCC HTB-121)

  • Complete Growth Medium:

    • ATCC-formulated RPMI-1640 Medium

    • 20% Fetal Bovine Serum (FBS)[1]

    • 0.01 mg/mL bovine insulin[1]

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • Cryopreservation Medium: Complete growth medium with 5% (v/v) DMSO[1]

  • Sterile cell culture flasks (T-25, T-75)

  • Sterile centrifuge tubes (15 mL, 50 mL)

  • Water bath at 37°C

  • Humidified incubator at 37°C with 5% CO2

  • Biosafety cabinet

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Cryo-freezing container

b. Thawing of Cryopreserved BT-483 Cells

Thawing_Protocol cluster_prep Preparation cluster_thaw Thawing cluster_culture Culturing prep_medium Prepare 9.0 mL of complete growth medium in a 15 mL centrifuge tube remove_vial Remove cryovial from liquid nitrogen storage thaw_vial Quickly thaw in a 37°C water bath remove_vial->thaw_vial Immediate decontaminate Decontaminate vial with 70% ethanol thaw_vial->decontaminate transfer_cells Transfer vial contents to the prepared centrifuge tube decontaminate->transfer_cells centrifuge Centrifuge at 125 x g for 5-7 minutes transfer_cells->centrifuge resuspend Resuspend cell pellet in fresh complete medium centrifuge->resuspend plate_cells Dispense cell suspension into a T-25 flask resuspend->plate_cells incubate Incubate at 37°C, 5% CO2 plate_cells->incubate

Caption: Workflow for thawing cryopreserved BT-483 cells.

  • Prepare a 15 mL centrifuge tube with 9.0 mL of pre-warmed complete growth medium.

  • Remove the cryovial of BT-483 cells from liquid nitrogen storage.

  • Immerse the vial in a 37°C water bath until the contents are almost completely thawed.

  • Decontaminate the outside of the vial with 70% ethanol.

  • Under sterile conditions, transfer the contents of the vial to the prepared centrifuge tube.

  • Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.

  • Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-25 culture flask.

  • Place the flask in a humidified incubator at 37°C with 5% CO2.

  • The medium should be changed 24 hours after thawing to remove residual cryoprotectant.

c. Routine Passaging of BT-483 Cells

BT-483 cells should be subcultured when they reach 80-90% confluency. They should be fed 2 to 3 times weekly.[1]

Passaging_Protocol cluster_prep Preparation cluster_dissociation Cell Dissociation cluster_subculture Subculturing aspirate_medium Aspirate old medium wash_cells Wash with PBS aspirate_medium->wash_cells add_trypsin Add 0.25% Trypsin-EDTA wash_cells->add_trypsin incubate_trypsin Incubate at 37°C for 3-5 minutes add_trypsin->incubate_trypsin observe_detachment Observe cell detachment incubate_trypsin->observe_detachment neutralize_trypsin Add complete medium to neutralize trypsin observe_detachment->neutralize_trypsin collect_cells Collect cell suspension neutralize_trypsin->collect_cells centrifuge Centrifuge at 125 x g for 5-7 minutes collect_cells->centrifuge resuspend Resuspend pellet in fresh medium centrifuge->resuspend split_cells Dispense into new flasks at a 1:2 ratio resuspend->split_cells incubate_new Incubate at 37°C, 5% CO2 split_cells->incubate_new

Caption: Workflow for passaging adherent BT-483 cells.

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer once with sterile PBS.

  • Add a sufficient volume of 0.25% Trypsin-EDTA solution to cover the cell layer.

  • Incubate the flask at 37°C for 3 to 5 minutes.

  • Observe the cells under an inverted microscope to ensure detachment.

  • Once detached, add complete growth medium to the flask to neutralize the trypsin.

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Centrifuge at 125 x g for 5-7 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Dispense the cell suspension into new culture flasks at a recommended split ratio of 1:2.[1]

  • Add the appropriate amount of pre-warmed complete growth medium to the new flasks and return them to the incubator.

d. Cryopreservation of BT-483 Cells

Cells should be cryopreserved when they are in the logarithmic growth phase and have high viability.

  • Follow steps 1-9 of the passaging protocol to obtain a cell pellet.

  • Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with 5% DMSO) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.[1][4]

  • Aliquot the cell suspension into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container that provides a cooling rate of approximately -1°C per minute.[4][5]

  • Place the container in a -80°C freezer for at least 24 hours.[4]

  • For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.

2. Cytotoxicity Assay Protocol (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Cytotoxicity_Assay cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed BT-483 cells in a 96-well plate (e.g., 5x10^4 cells/well) incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compound Add various concentrations of the test compound incubate_24h->add_compound incubate_treatment Incubate for the desired exposure time (e.g., 72h) add_compound->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to solubilize formazan crystals incubate_mtt->add_dmso read_absorbance Measure absorbance at ~570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability relative to untreated controls read_absorbance->calculate_viability

Caption: Workflow for a standard MTT cytotoxicity assay.

  • Trypsinize and count BT-483 cells.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • After incubation, add 25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

3. Apoptosis Assay Protocol (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.

  • Seed BT-483 cells in 6-well plates and incubate overnight.

  • Treat the cells with the apoptosis-inducing agent for the desired time period.

  • Harvest the cells by trypsinization and collect them in a centrifuge tube.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Signaling Pathways

1. Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a critical process in development and disease. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, which execute the apoptotic program.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligands Death Ligands (e.g., TNF, FasL) death_receptors Death Receptors (e.g., TNFR, Fas) death_ligands->death_receptors disc DISC Formation (FADD, Pro-Caspase-8) death_receptors->disc caspase8 Caspase-8 disc->caspase8 mitochondria Mitochondria caspase8->mitochondria via Bid/tBid caspase3 Caspase-3, -6, -7 caspase8->caspase3 dna_damage DNA Damage, Stress bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2) dna_damage->bcl2_family bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome (Apaf-1, Pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

2. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in breast cancer.

PI3K_Akt_mTOR_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effectors growth_factors Growth Factors rtk Receptor Tyrosine Kinases (RTKs) growth_factors->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 akt Akt pip3->akt Activation pten PTEN pip3->pten Inhibition mtor mTOR akt->mtor Activation cell_survival Cell Survival akt->cell_survival Inhibition of Apoptosis cell_growth Cell Growth & Proliferation mtor->cell_growth

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Synthesis of WRR-483

Author: BenchChem Technical Support Team. Date: November 2025

For Research Purposes Only

These application notes provide a detailed protocol for the chemical synthesis of WRR-483, a potent, irreversible cysteine protease inhibitor. This compound is an analog of K11777 and has demonstrated significant trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[1][2][3] The compound acts by covalently binding to the active site cysteine of cruzain, a key enzyme in the parasite's life cycle.[2][3] These protocols are intended for researchers, scientists, and drug development professionals.

Chemical Information
Compound Name This compound
CAS Number 1076088-50-0
Chemical Formula C29H41N7O4S
Molecular Weight 583.75 g/mol [4]
IUPAC Name N-((S)-5-guanidino-1-oxo-1-(((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino)pentan-2-yl)-4-methylpiperazine-1-carboxamide[4]
Quantitative Data Summary

The following table summarizes the reported yields for the multi-step synthesis of this compound.

Step Reaction Reported Yield (%)
1Esterification of 3 and Fmoc removal to yield 4 90% (two steps)[1]
2Conversion of 4 to urea 5 93% (two steps)[1]
3Hydrogenolysis of 5 to carboxylic acid 6 92%[1]
4Coupling of 6 with deprotected 7 to yield 8 84%[1]
5Pbf deprotection of 8 to yield this compound (2 )86%[1]

Experimental Protocols

This section details the multi-step synthesis of this compound.

Materials and Reagents
  • Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (3 )

  • Benzyl alcohol (BnOH)

  • 4-Dimethylaminopyridine (DMAP)

  • 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (CH2Cl2)

  • Piperidine

  • Triphosgene

  • Sodium bicarbonate (NaHCO3)

  • N-Methylpiperazine

  • Hydrogen (H2)

  • 5% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • N-Hydroxybenzotriazole (HOBT)

  • Dimethylformamide (DMF)

  • tert-Butyl (S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-ylcarbamate (7 )

  • Toluene

  • Diethyl ether (Et2O)

  • 0.2 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Esterification and Fmoc Deprotection cluster_1 Step 2: Urea Formation cluster_2 Step 3: Hydrogenolysis cluster_3 Step 4: Peptide Coupling cluster_4 Step 5: Final Deprotection Start Nα-Fmoc-Nω-Pbf-L-arginine (3) Reagents1 i) BnOH, DMAP, EDC, NMM, CH2Cl2 ii) Piperidine, CH2Cl2 Start->Reagents1 90% Intermediate4 Amine (4) Reagents1->Intermediate4 Reagents2 i) Triphosgene, NaHCO3, CH2Cl2 ii) N-methylpiperazine, CH2Cl2 Intermediate4->Reagents2 93% Intermediate5 Urea (5) Reagents2->Intermediate5 Reagents3 H2, 5% Pd/C, MeOH Intermediate5->Reagents3 92% Intermediate6 Carboxylic Acid (6) Reagents3->Intermediate6 Coupling ii) 6, HOBT, EDC, NMM, DMF, CH2Cl2 Intermediate6->Coupling 84% VinylSulfone7 Vinyl Sulfone (7) Deprotection i) TFA, CH2Cl2 VinylSulfone7->Deprotection Deprotection->Coupling Intermediate8 Protected Vinyl Sulfone (8) Coupling->Intermediate8 Reagents4 3:1 TFA:CH2Cl2 Intermediate8->Reagents4 86% FinalProduct This compound (2) Reagents4->FinalProduct

Caption: Multi-step synthesis of this compound from Nα-Fmoc-Nω-Pbf-L-arginine.

Step-by-Step Protocol

Step 1: Synthesis of Amine Intermediate (4) [1]

  • To a solution of Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (3 ) in dichloromethane (CH2Cl2), add benzyl alcohol (BnOH), 4-dimethylaminopyridine (DMAP), 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and N-methylmorpholine (NMM).

  • Stir the reaction mixture at room temperature until the esterification is complete (monitor by TLC).

  • Upon completion, wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude benzyl ester.

  • Dissolve the crude ester in CH2Cl2 and add a solution of 20% piperidine in CH2Cl2 to remove the Fmoc protecting group.

  • Stir at room temperature until deprotection is complete (monitor by TLC).

  • Remove the solvent under reduced pressure and purify the residue to obtain amine 4 . The combined yield for these two steps is reported to be 90%.

Step 2: Synthesis of Urea Intermediate (5) [1]

  • Dissolve amine 4 in CH2Cl2 and cool the solution.

  • In a separate flask, prepare a solution of triphosgene in CH2Cl2. Add this solution to the solution of amine 4 in the presence of sodium bicarbonate (NaHCO3) to form the isocyanate.

  • After the formation of the isocyanate is complete, add N-methylpiperazine to the reaction mixture.

  • Allow the reaction to proceed to completion (monitor by TLC).

  • Work up the reaction and purify the product to obtain urea 5 . The combined yield for these two steps is 93%.

Step 3: Synthesis of Carboxylic Acid Intermediate (6) [1]

  • Dissolve urea 5 in methanol (MeOH).

  • Add 5% palladium on carbon (Pd/C) to the solution.

  • Subject the mixture to a hydrogen atmosphere (H2, balloon or Parr shaker).

  • Stir until the deprotection of the benzyl ester is complete (monitor by TLC).

  • Filter off the catalyst and concentrate the filtrate to obtain carboxylic acid 6 . The reported yield is 92%.

Step 4: Synthesis of Protected Vinyl Sulfone (8) [1]

  • Remove the tert-butyl carbonate protecting group from vinyl sulfone 7 by treatment with trifluoroacetic acid (TFA) in CH2Cl2.

  • After deprotection, couple the resulting amine with carboxylic acid 6 .

  • To a solution of acid 6 in a mixture of dimethylformamide (DMF) and CH2Cl2, add N-hydroxybenzotriazole (HOBT), 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and N-methylmorpholine (NMM).

  • Add the deprotected amine from step 4.1 to this mixture.

  • Stir the reaction until completion (monitor by TLC).

  • Perform an appropriate workup and purify the product to yield protected vinyl sulfone 8 . The overall yield for this step is 84%.

Step 5: Synthesis of this compound (2) [1][2]

  • Dissolve the protected vinyl sulfone 8 (0.485 mmol) in CH2Cl2 (1 mL) and cool to 0°C.

  • Add a 3:1 mixture of trifluoroacetic acid (TFA) and CH2Cl2 (3 mL TFA) to the solution.

  • Stir the reaction mixture for approximately 4.5 hours.

  • Remove the solvent under reduced pressure.

  • Remove excess TFA by repeated co-evaporation with toluene.

  • Triturate the crude product with diethyl ether and decant the solvent.

  • Dissolve the solid residue in 0.2 N HCl and wash with ethyl acetate.

  • Lyophilize the aqueous layer to obtain this compound (2 ). The reported yield is 86%.

Mechanism of Action: Cruzain Inhibition

This compound is a vinyl sulfone-based irreversible inhibitor of cruzain, the major cysteine protease of T. cruzi.[1][3] The inhibitor binds to the active site of the enzyme in a manner analogous to a peptide substrate. The vinyl sulfone moiety acts as a Michael acceptor. The catalytic cysteine residue (Cys25) in the cruzain active site performs a nucleophilic attack on the vinyl group of this compound.[2][3] This results in the formation of a stable, covalent thioether bond between the inhibitor and the enzyme, leading to irreversible inactivation of cruzain.[2][3] This inhibition disrupts essential cellular processes in the parasite, ultimately leading to its death.[1][5]

Signaling Pathway Diagram: Covalent Inhibition of Cruzain

Cruzain_Inhibition cluster_enzyme Cruzain Active Site cluster_inhibitor This compound Cys25 Cysteine 25 (Cys25-SH) (Nucleophile) His162 Histidine 162 (His162) Cys25->His162 H-bond Attack Nucleophilic Attack Cys25->Attack Sulfhydryl group attacks Asn182 Asparagine 182 (Asn182) WRR483 This compound (Vinyl Sulfone Moiety) P1 P1' Site WRR483->P1 P2 P2 Site (Arginine) WRR483->P2 P3 P3 Site (N-methylpiperazine) WRR483->P3 Binding Non-covalent Binding (Substrate-like) WRR483->Binding P2->Binding Binds to S2 pocket Binding->Attack CovalentBond Covalent Thioether Bond (Irreversible Inhibition) Attack->CovalentBond

Caption: Covalent inhibition of cruzain by this compound via Michael addition.

References

Application of WRR-483 in Cruzain Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, is an essential enzyme for the parasite's life cycle and has been validated as a key therapeutic target for Chagas' disease.[1][2][3] WRR-483 is a vinyl sulfone-based peptidomimetic inhibitor designed to target cruzain.[1][2] It acts as an irreversible inhibitor by forming a covalent bond with the active site cysteine residue of the enzyme.[1][2][3] Studies have demonstrated that this compound is effective at inhibiting cruzain and exhibits trypanocidal activity in both cell culture and animal models of Chagas' disease.[1][2][4] This document provides detailed application notes and protocols for the use of this compound in cruzain inhibition studies.

Quantitative Data

The inhibitory activity of this compound and its analogs against cruzain has been quantified using kinetic assays. The efficiency of irreversible inhibitors is often expressed as the second-order rate constant (k_inact/K_i or k_obs/[I]). The following tables summarize the reported kinetic constants for this compound and related compounds.

Table 1: Kinetic Constants for Inhibition of Cruzain by this compound and Analogs

Inhibitork_inact/K_i (M⁻¹s⁻¹) at pH 5.5k_inact/K_i (M⁻¹s⁻¹) at pH 8.0Reference
This compound (2) 36,600113,200[5]
K11777 (1)158,40032,500[5]
WRR-662 (3)93,100138,200[5]
WRR-666 (4)43,30053,400[5]
WRR-667 (5)11,00059,700[5]
WRR-668 (6)213,800308,000[5]
WRR-669 (7)320,4001,500[5]
WRR-676 (14)9,10065,700[5]
WRR-677 (15)25,0001,167,800[5]
WRR-675 (16)8,1003,100[5]

Note: The numbering of compounds (e.g., 2 for this compound) is based on the nomenclature in the cited literature for consistency.[5]

Table 2: pH-Dependent Activity of this compound against Cruzain [4][6]

pHIC₅₀ (nM)k_inact/K_i (M⁻¹s⁻¹)
5.5704,800
8.0819,200 (4-fold increase from pH 5.5)

Experimental Protocols

Protocol 1: In Vitro Cruzain Inhibition Assay (Kinetic Measurement)

This protocol describes a typical fluorometric assay to determine the rate of cruzain inhibition by this compound.

Materials:

  • Recombinant cruzain

  • This compound (or other inhibitors)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, or citrate-phosphate buffer for varying pH)

  • Dithiothreitol (DTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Enzyme Activation: Activate recombinant cruzain by incubating it in assay buffer containing DTT (typically 5-10 mM) for 10-15 minutes at room temperature.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired inhibitor concentrations.

  • Inhibition Reaction: a. In a 96-well plate, add the activated cruzain solution. b. Add the various dilutions of this compound to the wells containing the enzyme. Include a control well with DMSO only (no inhibitor). c. Incubate the enzyme-inhibitor mixture for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) to all wells. The final substrate concentration should be at or below its K_m value.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed fluorometric plate reader. Measure the increase in fluorescence over time (e.g., every 30 seconds for 10-15 minutes). The rate of substrate cleavage is proportional to the rate of fluorescence increase.

  • Data Analysis: a. Determine the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the fluorescence versus time plot. b. Plot the observed rate constant (k_obs) against the inhibitor concentration ([I]). c. The second-order rate constant (k_inact/K_i) can be determined from the slope of this plot. For irreversible inhibitors, the IC₅₀ values are time-dependent and should be interpreted with caution.[4]

Visualizations

Mechanism of Action and Signaling Pathways

cruzain_inhibition_mechanism cluster_inhibition Covalent Inhibition of Cruzain Cruzain Cruzain (Active Site Cys-25) Covalent_Complex Inactive Covalent Complex Cruzain->Covalent_Complex Thia-Michael Addition WRR483 This compound (Vinyl Sulfone) WRR483->Covalent_Complex

Caption: Covalent inhibition of cruzain by this compound.

experimental_workflow cluster_workflow Experimental Workflow for Cruzain Inhibition Assay A Enzyme Activation (Cruzain + DTT) C Enzyme-Inhibitor Incubation A->C B Inhibitor Dilution (this compound) B->C D Substrate Addition (Z-Phe-Arg-AMC) C->D E Kinetic Measurement (Fluorescence Reading) D->E F Data Analysis (k_inact/K_i determination) E->F

Caption: Workflow for in vitro cruzain inhibition assay.

cruzain_nfkb_pathway cluster_pathway Cruzain's Interference with NF-κB Signaling cluster_inhibition_effect Effect of this compound Tc Trypanosoma cruzi Cruzain Cruzain Tc->Cruzain secretes NFkB_p65 NF-κB p65 Cruzain->NFkB_p65 cleaves Nucleus Nucleus NFkB_p65->Nucleus translocation IkB IκB IkB->NFkB_p65 inhibits Proteasome Proteasome IkB->Proteasome degradation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-12) Nucleus->Gene_Expression activates WRR483 This compound WRR483->Cruzain inhibits

Caption: Cruzain-mediated interference with the NF-κB signaling pathway.

References

Application Notes and Protocols for WRR-483 in the Study of the Trypanosoma cruzi Lifecycle

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

WRR-483 is a potent, irreversible vinyl sulfone cysteine protease inhibitor that has demonstrated significant trypanocidal activity against Trypanosoma cruzi, the etiological agent of Chagas disease.[1][2] Its primary molecular target is cruzain (also known as cruzipain), the major cysteine protease of T. cruzi.[1][3] Cruzain is essential for the parasite's lifecycle, playing critical roles in nutrition, immune evasion, and host cell invasion.[3][4] By covalently modifying the active site cysteine of cruzain, this compound effectively blocks its enzymatic activity, leading to parasite death.[1][2] These application notes provide detailed protocols for utilizing this compound to study the T. cruzi lifecycle, particularly focusing on its intracellular amastigote stage.

Data Presentation

Quantitative Efficacy of this compound and Comparators

The following tables summarize the in vitro inhibitory activity of this compound against cruzain and its efficacy against T. cruzi in cell culture.

Inhibitor Target Parameter Value Conditions Reference
This compoundCruzainkobs/[I] (M⁻¹s⁻¹)4,800pH 5.5[5]
This compoundCruzainIC₅₀ (nM)1,030pH 5.5[1]
This compoundCruzainIC₅₀ (nM)110pH 8.0[1]
K11777Cruzainkobs/[I] (M⁻¹s⁻¹)1,030,000pH 5.5[1]
K11777CruzainIC₅₀ (nM)19pH 5.5[1]
K11777CruzainIC₅₀ (nM)23pH 8.0[1]

Table 1: In Vitro Inhibition of Cruzain by this compound and K11777. This table details the inhibitory constants of this compound and the reference compound K11777 against recombinant cruzain under different pH conditions.

Compound Assay Host Cell Parasite Strain EC₅₀ Reference
This compoundIntracellular amastigote growth inhibitionJ774 macrophagesCA-I/72Cured at 20 µM[1]
K11777Intracellular amastigote growth inhibitionJ774 macrophagesCA-I/72Cured at 20 µM[1]

Table 2: In Vitro Efficacy of this compound against T. cruzi Amastigotes. This table presents the effective concentration of this compound required to clear intracellular T. cruzi amastigotes in a macrophage cell line.

Treatment Group Dose Route Frequency Duration Outcome Reference
This compound100 mg/kgIntraperitonealTwice daily20 days100% survival[1][6]
K11777100 mg/kgIntraperitonealTwice daily20 days100% survival[1][6]
Untreated ControlN/AN/AN/AN/A0% survival[1][6]

Table 3: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas Disease. This table summarizes the treatment regimen and survival outcomes in a mouse model of acute T. cruzi infection.

Experimental Protocols

In Vitro Inhibition of Intracellular T. cruzi Amastigotes

This protocol is designed to assess the efficacy of this compound against the intracellular replicative stage of T. cruzi.

Materials:

  • Vero cells or J774 macrophages

  • T. cruzi trypomastigotes (e.g., Tulahuen or CA-I/72 strain)

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • 96-well microplates

  • Giemsa stain

  • Microscope

Protocol:

  • Cell Seeding: Seed host cells (e.g., 5 x 10³ Vero cells) in a 96-well plate and incubate for 24 hours to allow for cell adherence.

  • Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasite:cell). Incubate for 18-24 hours.

  • Removal of Extracellular Parasites: After the infection period, wash the wells three times with sterile PBS to remove any non-internalized trypomastigotes.

  • Compound Addition: Add fresh culture medium containing serial dilutions of this compound to the infected cells. Include a vehicle control (DMSO) and a positive control (e.g., benznidazole).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ atmosphere.

  • Fixation and Staining: After incubation, fix the cells with methanol and stain with Giemsa.

  • Quantification: Determine the number of amastigotes per infected cell and the percentage of infected cells by microscopic examination. The EC₅₀ value can be calculated by plotting the percentage of parasite inhibition against the log of the compound concentration.

Murine Model of Acute Chagas Disease

This protocol describes an in vivo model to evaluate the efficacy of this compound in treating an acute T. cruzi infection.

Materials:

  • BALB/c or C3H/He mice (female, 6-8 weeks old)

  • T. cruzi trypomastigotes (e.g., CA-I/72 clone)

  • This compound

  • Vehicle for injection (e.g., 30-40% DMSO in sterile water)

  • Syringes and needles for intraperitoneal injection

Protocol:

  • Infection: Infect mice intraperitoneally with 1 x 10⁶ tissue culture-derived trypomastigotes.

  • Treatment Initiation: Begin treatment 12 hours post-infection.

  • Dosing: Administer this compound at a dose of 100 mg/kg body weight via intraperitoneal injection twice daily. A control group should receive the vehicle alone, and a comparator group can be treated with K11777 at the same dose.

  • Treatment Duration: Continue the treatment for 20 consecutive days.

  • Monitoring: Monitor the mice daily for signs of illness and mortality. Parasitemia can be monitored by collecting a small amount of blood from the tail vein and examining it microscopically.

  • Endpoint Analysis: At the end of the experiment (or upon humane endpoint), tissues such as the heart and skeletal muscle can be collected for histopathological analysis to assess parasite burden and inflammation. Hemocultures can also be performed to confirm parasitological cure.[6]

Visualizations

Trypanosoma cruzi Lifecycle

T_cruzi_Lifecycle cluster_mammal Mammalian Host cluster_vector Triatomine Bug Trypomastigote Trypomastigotes in bloodstream Cell Host Cell Trypomastigote->Cell Invade cells Epimastigote Epimastigotes in midgut Trypomastigote->Epimastigote Ingested by bug, differentiate Amastigote Intracellular Amastigotes Amastigote->Trypomastigote Differentiate into trypomastigotes and burst cell Amastigote->Amastigote Multiply by binary fission Cell->Amastigote Differentiate into amastigotes Epimastigote->Epimastigote Multiply Metacyclic Metacyclic Trypomastigotes in hindgut Epimastigote->Metacyclic Differentiate Metacyclic->Trypomastigote Transmission to host via feces

Caption: The lifecycle of Trypanosoma cruzi in its mammalian and insect hosts.

Experimental Workflow for this compound Evaluation

WRR483_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CruzainAssay Cruzain Inhibition Assay IC50 Determine IC50/kobs CruzainAssay->IC50 AmastigoteAssay Intracellular Amastigote Inhibition Assay EC50 Determine EC50 AmastigoteAssay->EC50 MouseModel Acute Chagas Disease Mouse Model IC50->MouseModel Promising Inhibitor EC50->MouseModel Efficacious in Cell Culture Treatment Treat with this compound MouseModel->Treatment Outcome Assess Survival and Parasite Burden Treatment->Outcome

Caption: Workflow for evaluating the efficacy of this compound against T. cruzi.

Signaling Pathway of Cruzain and Inhibition by this compound

Cruzain_Pathway cluster_parasite Trypanosoma cruzi cluster_host Host Cell Cruzain Cruzain NFkB NF-kB Pathway Cruzain->NFkB Inhibits Kinin Kinin Receptors Cruzain->Kinin Activates ImmuneEvasion Immune Evasion NFkB->ImmuneEvasion Leads to Invasion Host Cell Invasion Kinin->Invasion Promotes WRR483 This compound WRR483->Cruzain Inhibits

Caption: Mechanism of action of this compound via inhibition of the cruzain signaling pathway.

References

preparing WRR-483 solutions for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRR-483 is a potent, irreversible vinyl sulfone-based inhibitor of cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. By covalently modifying the active site cysteine of cruzain, this compound effectively blocks its enzymatic activity, which is crucial for the parasite's life cycle, including nutrition, invasion of host cells, and evasion of the host immune system. These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting.

Physicochemical Properties and Storage

This compound is a solid powder that is soluble in dimethyl sulfoxide (DMSO) but not in water. For optimal stability, it should be stored in a dry, dark environment.

Storage Conditions:

  • Short-term (days to weeks): 0 - 4°C

  • Long-term (months to years): -20°C

Properly stored, this compound is stable for over two years.

Solution Preparation

1. Stock Solution (20 mM in DMSO)

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Protocol:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 20 mM concentration. For example, to prepare 1 mL of a 20 mM stock solution of this compound (Molecular Weight: 583.75 g/mol ), dissolve 11.675 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

2. Working Solutions

  • Protocol:

    • Thaw a single aliquot of the 20 mM this compound stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity to cells. A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in experiments.

Quantitative Data

The following table summarizes the reported in vitro efficacy of this compound.

ParameterValueAssay ConditionsReference
kobs/[I] 4,800 M⁻¹s⁻¹Inhibition of recombinant cruzain[1]
EC50 0.2 µMInhibition of T. cruzi amastigotes in BESM cells

Experimental Protocols

Protocol 1: In Vitro Cruzain Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against recombinant cruzain.

  • Materials:

    • Recombinant cruzain

    • Fluorogenic cruzain substrate (e.g., Z-Phe-Arg-AMC)

    • Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, pH 5.5)

    • This compound working solutions

    • 96-well black microplate

    • Fluorometric plate reader

  • Methodology:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the this compound dilutions to the wells. Include a positive control (e.g., another known cruzain inhibitor) and a negative control (assay buffer with DMSO).

    • Add recombinant cruzain to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.

    • Calculate the rate of substrate cleavage for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Trypanosoma cruzi Amastigote Proliferation Assay in Macrophages

This protocol describes a method to evaluate the efficacy of this compound against the intracellular replicative form of T. cruzi.

  • Materials:

    • Macrophage cell line (e.g., J774 or bone marrow-derived macrophages)

    • Trypanosoma cruzi trypomastigotes

    • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

    • This compound working solutions

    • Giemsa stain or a DNA-binding fluorescent dye (e.g., DAPI)

    • 96-well clear-bottom microplate

    • Microscope (light or fluorescence)

  • Methodology:

    • Seed macrophages in a 96-well plate and allow them to adhere overnight.

    • Infect the macrophage monolayer with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI), for instance, an MOI of 5:1 (parasites:macrophage).

    • Incubate for several hours (e.g., 4-6 hours) to allow for parasite invasion.

    • Wash the wells with sterile PBS to remove non-internalized parasites.

    • Add fresh complete medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., benznidazole).

    • Incubate the plate for 48-72 hours to allow for amastigote replication.

    • Fix the cells with methanol or paraformaldehyde.

    • Stain the cells with Giemsa or a fluorescent dye.

    • Quantify the number of amastigotes per infected cell or the percentage of infected cells using a microscope.

    • Calculate the EC50 value by plotting the percentage of parasite inhibition against the logarithm of the this compound concentration.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Host Cell Modulation

This compound inhibits cruzain, which is secreted by T. cruzi and plays a key role in manipulating host cell signaling to facilitate invasion and immune evasion. The following diagrams illustrate the key pathways involved.

WRR483_Mechanism_of_Action WRR483 This compound Cruzain Cruzain (T. cruzi Cysteine Protease) WRR483->Cruzain Inhibits CovalentBond Covalent Bond Formation (Irreversible Inhibition) WRR483->CovalentBond ActiveSite Active Site Cysteine Cruzain->ActiveSite CovalentBond->ActiveSite

Caption: Mechanism of this compound action on cruzain.

Cruzain_Host_Signaling_Pathway cluster_parasite Trypanosoma cruzi cluster_host Host Cell Cruzain Cruzain Kininogen Kininogen Cruzain->Kininogen Cleaves NFkB_p65 NF-κB p65 Cruzain->NFkB_p65 Cleaves PI3K_Akt PI3K/Akt Pathway Cruzain->PI3K_Akt Activates Bradykinin Bradykinin Kininogen->Bradykinin B2R B2 Receptor Bradykinin->B2R Activates Ca_mobilization Ca²⁺ Mobilization B2R->Ca_mobilization Parasite_Invasion Parasite Invasion Ca_mobilization->Parasite_Invasion Macrophage_Activation Macrophage Activation (IL-12 Production) NFkB_p65->Macrophage_Activation IKB IκB NFkB_p65_IKB NF-κB p65-IκB (Inactive) NFkB_p65_IKB->NFkB_p65 NFkB_p65_IKB->IKB Anti_apoptosis Anti-apoptosis PI3K_Akt->Anti_apoptosis

Caption: Cruzain's impact on host cell signaling pathways.

Experimental_Workflow_Amastigote_Assay A Seed Macrophages in 96-well plate B Infect with T. cruzi trypomastigotes A->B C Wash to remove extracellular parasites B->C D Add medium with serial dilutions of this compound C->D E Incubate for 48-72 hours D->E F Fix and Stain Cells E->F G Quantify Intracellular Amastigotes (Microscopy) F->G H Calculate EC50 G->H

Caption: Workflow for T. cruzi amastigote inhibition assay.

References

Application Notes and Protocols for in vivo Administration of WRR-483 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRR-483 is a potent, irreversible vinyl sulfone-based cysteine protease inhibitor. It is an analog of K11777 and has demonstrated significant trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[1][2][3][4] The primary target of this compound is cruzain, the major cysteine protease of T. cruzi, which is essential for the parasite's life cycle, including replication and invasion of host cells.[1][2][3][4] In vivo studies in murine models of acute Chagas' disease have shown that this compound can effectively eradicate the parasite infection and prevent mortality, highlighting its potential as a therapeutic agent for this neglected tropical disease.[1][2][3][4]

These application notes provide a comprehensive overview of the in vivo administration of this compound in animal models based on published preclinical studies. The included protocols and data are intended to guide researchers in designing and executing their own in vivo efficacy studies.

Mechanism of Action

This compound functions by covalently binding to the active site cysteine residue of cruzain.[1][2][3][4] This irreversible inhibition blocks the enzymatic activity of cruzain, disrupting essential cellular processes of T. cruzi and ultimately leading to parasite death. The specificity of this compound for cruzain contributes to its efficacy against the parasite.

WRR483 This compound Inhibition Inhibition WRR483->Inhibition Cruzain Cruzain (T. cruzi Cysteine Protease) Parasite T. cruzi Life Cycle Disruption Cruzain->Parasite Essential for Parasite Survival Inhibition->Cruzain Inhibition->Parasite Blocks

Caption: Mechanism of this compound action.

Data Presentation

The following table summarizes the quantitative data from a key in vivo study of this compound in a murine model of acute Chagas' disease.

Treatment Group Animal Model Infection Outcome Survival Rate Reference
This compoundBALB/c mice10^4 trypomastigotes of T. cruzi (CA-I/72 clone)Survived acute infection, appeared healthy100%[2][4][5]
K11777 (Comparator)BALB/c mice10^4 trypomastigotes of T. cruzi (CA-I/72 clone)Survived acute infection, appeared healthy100%[2][4][5]
Untreated ControlBALB/c mice10^4 trypomastigotes of T. cruzi (CA-I/72 clone)Died within 21-60 days post-infection0%[2][4][5]

Experimental Protocols

This section provides detailed methodologies for the in vivo administration of this compound in a murine model of acute Chagas' disease.

Animal Model and Husbandry
  • Species: BALB/c mice are a commonly used strain for this model.

  • Age/Weight: Use mice of a consistent age and weight range (e.g., 6-8 weeks old, 20-25g).

  • Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Ethics: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Trypanosoma cruzi Infection Model
  • Parasite Strain: The virulent CA-I/72 clone of T. cruzi has been shown to establish a lethal acute infection.[2][5]

  • Infection Route: Intraperitoneal (i.p.) injection is a standard method for inducing systemic infection.

  • Inoculum: A dose of 10^4 trypomastigotes per mouse is sufficient to establish a robust acute infection.[2][5]

  • Procedure:

    • Obtain trypomastigotes from an infected donor mouse or cell culture.

    • Count the parasites using a hemocytometer.

    • Dilute the parasites in a suitable sterile medium (e.g., phosphate-buffered saline, PBS) to the desired concentration.

    • Inject each mouse intraperitoneally with the prepared inoculum (typically in a volume of 100-200 µL).

    • Monitor the mice daily for clinical signs of infection (e.g., weight loss, lethargy, ruffled fur).

This compound Formulation and Administration

Note: The original publication does not specify the exact dosage, formulation, or route of administration for the in vivo experiments. The following is a general protocol that should be optimized for your specific experimental needs.

  • Formulation:

    • For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.4% (v/v) Tween 80 in water.

    • For intraperitoneal or intravenous administration, this compound should be dissolved in a sterile, biocompatible solvent (e.g., a mixture of DMSO and saline, or a cyclodextrin-based formulation). The final concentration of the organic solvent should be minimized to avoid toxicity.

  • Dosage:

    • The optimal dosage of this compound needs to be determined through dose-ranging studies. Based on comparator compounds like benznidazole, a starting point for oral administration could be in the range of 25-100 mg/kg/day.

  • Administration Route:

    • Oral (p.o.): Administer the formulation via oral gavage.

    • Intraperitoneal (i.p.): Inject the formulation into the peritoneal cavity.

  • Treatment Schedule:

    • Initiate treatment at a defined time point post-infection (e.g., 3-5 days, when parasitemia is established).

    • Administer the treatment once or twice daily for a specified duration (e.g., 10-20 consecutive days).

Efficacy Assessment
  • Survival: Monitor the survival of all mice daily and record the date of death. Plot survival curves using the Kaplan-Meier method.

  • Parasitemia:

    • Collect a small volume of blood from the tail vein at regular intervals (e.g., every 2-3 days).

    • Count the number of parasites in a fixed volume of blood using a hemocytometer.

    • Plot the mean parasitemia over time for each treatment group.

  • Tissue Parasite Load (at end of study):

    • Euthanize surviving mice at the end of the study.

    • Collect relevant tissues (e.g., heart, skeletal muscle, spleen).

    • Quantify parasite burden using quantitative PCR (qPCR) for T. cruzi DNA or through histological analysis.

  • Clinical Observations: Record body weight and clinical scores (e.g., activity level, fur condition) throughout the study.

cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Monitoring & Analysis Acclimation Animal Acclimation (BALB/c mice) Infection T. cruzi Infection (i.p.) Acclimation->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer this compound (or vehicle/comparator) Grouping->Treatment Monitoring Daily Monitoring (Survival, Clinical Signs) Treatment->Monitoring Parasitemia Parasitemia Measurement (Blood Smears) Treatment->Parasitemia Endpoint Endpoint Analysis (Tissue Parasite Load) Monitoring->Endpoint Parasitemia->Endpoint

Caption: Experimental workflow for in vivo this compound efficacy testing.

Concluding Remarks

This compound has shown considerable promise as a preclinical candidate for the treatment of Chagas' disease. The protocols and data presented here provide a foundation for further in vivo investigation of this compound. Researchers should perform their own optimization of formulation, dosage, and administration route to best suit their specific research questions and animal models. Further studies on the pharmacokinetics, pharmacodynamics, and toxicology of this compound are warranted to fully characterize its potential as a clinical therapeutic.

References

Application Notes and Protocols for Assessing WRR-483 Efficacy against Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRR-483 is a vinyl sulfone-based small molecule inhibitor of cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1][2] Cruzain is essential for all stages of the parasite's life cycle, playing a critical role in parasite replication, differentiation, and invasion of host cells.[3][4] this compound acts as an irreversible inhibitor by covalently binding to the active site cysteine of cruzain.[1][3] These application notes provide a comprehensive overview of the methodologies to assess the in vitro and in vivo efficacy of this compound as a potential therapeutic agent for Chagas disease.

Mechanism of Action of this compound

This compound is an analog of K11777, another potent cruzain inhibitor.[1] Its mechanism involves the vinyl sulfone moiety acting as a Michael acceptor for the nucleophilic attack by the active site cysteine (Cys25) of cruzain. This forms a stable, covalent thioether bond, leading to irreversible inactivation of the enzyme.[1][3] This inhibition of cruzain disrupts the parasite's ability to process proteins necessary for its survival and proliferation, ultimately leading to parasite death.[3][4]

cluster_cruzain Cruzain Active Site Cys25 Cys25 Covalent_Adduct Irreversible Covalent Adduct (Inactive Cruzain) Cys25->Covalent_Adduct His162 His162 His162->Cys25 Catalytic Dyad WRR_483 This compound (Vinyl Sulfone Inhibitor) WRR_483->Cys25 Covalent Bonding (Michael Addition) Parasite_Death Disruption of T. cruzi Life Cycle & Parasite Death Covalent_Adduct->Parasite_Death

Caption: Covalent inhibition of cruzain by this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound against Cruzain
CompoundTargetkobs/[I] (s⁻¹M⁻¹)IC₅₀ (nM) pH 5.5IC₅₀ (nM) pH 8.0kinact/Ki (s⁻¹M⁻¹) pH 5.5kinact/Ki (s⁻¹M⁻¹) pH 8.0Reference
This compound Cruzain4,80015 ± 2.51.6 ± 0.35,10021,300[3]
K11777 (Comparator)Cruzain108,000 ± 4,2001.5 ± 0.82 ± 0.31,030,000234,000[3]

Note: kobs/[I] values are second-order rate constants for inhibition. IC₅₀ values for irreversible inhibitors are highly dependent on assay conditions.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Chagas Disease
Treatment GroupDosageOutcomeReference
This compoundNot specifiedEradicates parasite infection[3]
K11777 (Comparator)Not specifiedCures acute T. cruzi infection[3]
Control (Vehicle)N/AProgressive infection[3]

Note: Specific quantitative data on parasitemia reduction and survival rates for this compound were not available in the reviewed literature. The efficacy was described as comparable to the known cruzain inhibitor K11777.

Experimental Protocols

The assessment of this compound efficacy follows a hierarchical approach, starting with enzymatic assays, followed by cell-based assays, and culminating in animal model studies.

Enzyme_Assay Protocol 1: In Vitro Cruzain Inhibition Assay Cell_Assay Protocol 2: Anti-T. cruzi Intracellular Amastigote Assay Enzyme_Assay->Cell_Assay Determine direct target inhibition Animal_Model Protocol 3: In Vivo Efficacy in a Murine Model of Acute Chagas Disease Cell_Assay->Animal_Model Assess cellular efficacy and toxicity

Caption: Experimental workflow for assessing this compound efficacy.

Protocol 1: In Vitro Cruzain Inhibition Assay

Objective: To determine the inhibitory potency of this compound against recombinant cruzain.

Materials:

  • Recombinant cruzain

  • This compound

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing 5 mM DTT and 0.01% Triton X-100)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the assay buffer to obtain a range of desired concentrations.

  • Enzyme Preparation: Dilute the recombinant cruzain in the assay buffer to the desired final concentration (e.g., 1.5 nM).

  • Assay Setup:

    • To each well of the 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

    • Add the diluted cruzain solution to each well and incubate for a predetermined time (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., excitation at 340 nm, emission at 440 nm).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

    • For irreversible inhibitors, determine the second-order rate constant (kobs/[I] or kinact/Ki) by measuring the rate of enzyme inactivation at different inhibitor concentrations.

Protocol 2: Anti-T. cruzi Intracellular Amastigote Assay

Objective: To evaluate the efficacy of this compound against the clinically relevant intracellular amastigote stage of T. cruzi.

Materials:

  • Host cells (e.g., Vero cells, L929 fibroblasts, or primary cardiomyocytes)

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • This compound

  • Culture medium (e.g., DMEM with 10% FBS)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • 96-well clear-bottom microplates

  • Spectrophotometer

Procedure:

  • Host Cell Seeding: Seed the host cells in a 96-well plate at a density that allows for the formation of a confluent monolayer.

  • Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a suitable multiplicity of infection (MOI).

  • Compound Addition: After allowing the parasites to invade the host cells (typically 24 hours), remove the medium containing extracellular parasites and add fresh medium containing serial dilutions of this compound or a vehicle control.

  • Incubation: Incubate the plates for a period that allows for parasite replication (e.g., 4 days).

  • Lysis and Substrate Addition:

    • Lyse the cells by adding a solution of 0.5% Triton X-100 in PBS.

    • Add the CPRG substrate to each well.

  • Data Acquisition: Incubate the plates at 37°C for 4 hours and measure the absorbance at 570 nm. The color change is proportional to the number of viable parasites.

  • Data Analysis:

    • Calculate the percentage of parasite inhibition for each this compound concentration compared to the vehicle control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: In Vivo Efficacy in a Murine Model of Acute Chagas Disease

Objective: To assess the trypanocidal activity of this compound in an animal model of acute T. cruzi infection.

Materials:

  • BALB/c mice

  • T. cruzi trypomastigotes (e.g., Y strain)

  • This compound

  • Vehicle for drug administration

  • Benznidazole (positive control)

  • Equipment for tail vein blood collection and parasite counting (hemocytometer) or qPCR for parasite load determination.

Procedure:

  • Infection: Infect mice with a lethal dose of T. cruzi trypomastigotes via intraperitoneal injection.

  • Treatment:

    • Once parasitemia is detectable in the blood (typically 4-5 days post-infection), randomize the mice into treatment groups (vehicle control, this compound, and benznidazole).

    • Administer the compounds daily for a specified duration (e.g., 20-40 days) via the appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring:

    • Parasitemia: Monitor the number of parasites in the peripheral blood at regular intervals throughout the treatment period.

    • Survival: Record the survival of the mice daily.

    • Clinical Signs: Monitor the general health of the mice, including weight loss and other signs of disease.

  • Endpoint Analysis:

    • At the end of the study, or upon reaching a humane endpoint, collect tissues (e.g., heart, skeletal muscle) for histopathological analysis or qPCR to determine the parasite burden.

  • Data Analysis:

    • Plot the mean parasitemia over time for each treatment group.

    • Generate Kaplan-Meier survival curves and compare the survival rates between groups using a log-rank test.

    • Compare the tissue parasite load between the different treatment groups.

Trypanosoma cruzi Life Cycle and the Role of Cruzain

Understanding the life cycle of T. cruzi is crucial for appreciating the therapeutic potential of cruzain inhibitors like this compound.

Trypanosoma cruzi Life Cycle cluster_human Human Host cluster_vector Triatomine Bug Trypomastigotes_Blood Trypomastigotes in Bloodstream Cell_Invasion Invade Host Cells Trypomastigotes_Blood->Cell_Invasion Blood_Meal_Infection Takes Blood Meal, Ingests Trypomastigotes Trypomastigotes_Blood->Blood_Meal_Infection Amastigotes_Tissue Amastigotes Multiply in Tissues (e.g., Muscle) Amastigotes_Tissue->Trypomastigotes_Blood Transform and Lyse Cell Cruzain_Role Cruzain is essential for: - Intracellular replication (Amastigotes) - Differentiation - Host cell invasion Amastigotes_Tissue->Cruzain_Role Cell_Invasion->Amastigotes_Tissue Epimastigotes Epimastigotes Multiply in Midgut Metacyclic_Trypomastigotes Metacyclic Trypomastigotes in Hindgut Epimastigotes->Metacyclic_Trypomastigotes Differentiate Blood_Meal_Transmission Takes Blood Meal, Transmits Metacyclic Trypomastigotes in Feces Metacyclic_Trypomastigotes->Blood_Meal_Transmission Blood_Meal_Infection->Epimastigotes

Caption: Role of cruzain in the T. cruzi life cycle.

References

Application Notes and Protocols for WRR-483 in Trypanocidal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for evaluating the trypanocidal activity of WRR-483, a potent vinyl sulfone cysteine protease inhibitor. The protocols detailed below are based on established research and are intended to assist in the consistent and effective study of this compound against Trypanosoma cruzi, the causative agent of Chagas disease.

Introduction to this compound

This compound is a small molecule inhibitor that targets cruzain, the major cysteine protease of Trypanosoma cruzi.[1][2][3][4] This enzyme is essential for the parasite's life cycle, playing a crucial role in replication, differentiation, and invasion of host cells.[1][2][3][4] By irreversibly binding to the active site of cruzain, this compound effectively blocks its function, leading to parasite death.[1][2][3][4] Crystallographic studies have confirmed that this compound covalently binds to the active site cysteine of the protease.[1][2][3][4] As an analog of K11777, another well-characterized cruzain inhibitor, this compound has demonstrated significant trypanocidal activity in both in vitro and in vivo models, making it a promising candidate for the development of new treatments for Chagas disease.[1][2][3][4]

Mechanism of Action: Cruzain Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of cruzain. This interaction is central to its trypanocidal effect.

WRR483_Mechanism WRR483 This compound ActiveSite Active Site Cysteine WRR483->ActiveSite Targets Cruzain Cruzain (Cysteine Protease) Cruzain->ActiveSite Contains CovalentBond Covalent Bond Formation ActiveSite->CovalentBond Leads to Inhibition Inhibition of Proteolytic Activity CovalentBond->Inhibition ParasiteDeath Trypanosoma cruzi Death Inhibition->ParasiteDeath

Caption: Mechanism of this compound action on Trypanosoma cruzi.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data regarding the efficacy of this compound against Trypanosoma cruzi.

Table 1: In Vitro Activity of this compound against Cruzain and T. cruzi

ParameterValueConditionsReference
Cruzain Inhibition
kobs/[I] (M⁻¹s⁻¹) at pH 5.51,100,000Recombinant cruzain[2]
kobs/[I] (M⁻¹s⁻¹) at pH 7.511,000Recombinant cruzain[2]
Anti-proliferative Activity
IC50 (nM)20T. cruzi amastigotes in J774 macrophages[2]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Chagas Disease

Treatment GroupDosageParasitemia ReductionSurvival RateReference
This compound50 mg/kg/day>99%100%[2]
Benznidazole (control)50 mg/kg/day>99%100%[2]
Vehicle (control)-0%0%[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be a starting point and may require optimization based on specific laboratory conditions and parasite strains.

In Vitro Cruzain Inhibition Assay

This protocol details the measurement of the inhibitory activity of this compound against recombinant cruzain.

Materials:

  • Recombinant cruzain

  • This compound

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, pH 5.5)

  • 96-well black microplates

  • Fluorometric plate reader

Protocol:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Serially dilute this compound in the assay buffer to achieve a range of desired concentrations.

  • Add recombinant cruzain to each well of the microplate containing the diluted inhibitor.

  • Incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the second-order rate constant (kobs/[I]) by plotting the observed rate constant (kobs) against the inhibitor concentration.

In Vitro Anti-proliferative Assay against T. cruzi Amastigotes

This protocol describes the evaluation of this compound's ability to inhibit the proliferation of intracellular T. cruzi amastigotes.

Materials:

  • Host cells (e.g., J774 macrophages, L6 myoblasts)

  • T. cruzi trypomastigotes

  • This compound

  • Culture medium (e.g., DMEM with 10% FBS)

  • Reporter substrate for parasite viability (e.g., AlamarBlue, or use of parasites expressing a reporter gene like β-galactosidase)

  • 96-well clear-bottom microplates

  • Microplate reader

Protocol:

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Infect the host cells with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI) (e.g., 10:1).

  • Allow the parasites to invade the host cells for a specific period (e.g., 2-4 hours).

  • Wash the cells to remove non-internalized parasites.

  • Add fresh culture medium containing serial dilutions of this compound. Include appropriate controls (untreated infected cells and uninfected cells).

  • Incubate the plates for a period that allows for amastigote replication (e.g., 48-72 hours).

  • Assess parasite viability by adding the reporter substrate and measuring the signal according to the manufacturer's instructions.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the inhibitor concentration.

In Vivo Efficacy in a Murine Model of Acute Chagas Disease

This protocol outlines the assessment of this compound's efficacy in a mouse model of acute T. cruzi infection. All animal experiments should be conducted in accordance with approved institutional guidelines.

Materials:

  • Inbred mice (e.g., BALB/c or C3H/HeN)

  • Virulent strain of T. cruzi (e.g., Y or Brazil strain)

  • This compound

  • Vehicle for drug administration (e.g., cyclodextrin-based formulation)

  • Benznidazole (positive control)

Protocol:

  • Infect mice with a standardized inoculum of T. cruzi trypomastigotes via intraperitoneal injection.

  • Initiate treatment with this compound at a predetermined dose and schedule (e.g., 50 mg/kg/day) a few days post-infection, once parasitemia is detectable.

  • Include a positive control group treated with benznidazole and a vehicle control group.

  • Monitor parasitemia regularly by collecting blood from the tail vein and counting parasites using a hemocytometer.

  • Monitor animal survival and clinical signs of disease daily.

  • At the end of the treatment period, or at defined time points, tissues (e.g., heart, skeletal muscle) can be collected for histopathological analysis or measurement of parasite burden by qPCR.

  • Evaluate the efficacy of the treatment based on the reduction in parasitemia, increased survival, and reduction of tissue parasite load compared to the control groups.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of a trypanocidal compound like this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization CruzainAssay Cruzain Inhibition Assay AmastigoteAssay Anti-Amastigote Proliferation Assay CruzainAssay->AmastigoteAssay CytotoxicityAssay Host Cell Cytotoxicity Assay AmastigoteAssay->CytotoxicityAssay AcuteModel Acute Murine Model of Chagas Disease CytotoxicityAssay->AcuteModel Promising Candidate Parasitemia Monitor Parasitemia AcuteModel->Parasitemia Survival Monitor Survival AcuteModel->Survival TissueBurden Assess Tissue Parasite Burden AcuteModel->TissueBurden ADMET ADMET & Pharmacokinetics AcuteModel->ADMET Efficacious

Caption: A standard workflow for trypanocidal drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing WRR-483 Dose-Response in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cysteine protease inhibitor WRR-483 in cell culture experiments. Our goal is to help you optimize your dose-response assays and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an irreversible inhibitor of cysteine proteases. Its primary target is cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, which is essential for its life cycle.[1][2][3][4] The vinyl sulfone warhead of this compound forms a covalent bond with the active site cysteine residue of the protease, leading to its inactivation.[1][2][3]

Q2: How does pH affect the activity of this compound?

A2: The inhibitory activity of this compound against cruzain is pH-dependent.[2][3] It is important to maintain a stable and optimal pH in your cell culture medium throughout the experiment to ensure consistent results. Significant pH shifts can alter the ionization state of both the inhibitor and the target enzyme, potentially affecting the binding affinity and reaction rate.

Q3: What are the key considerations for designing a dose-response experiment with this compound?

A3: Several factors are critical for a successful dose-response experiment:

  • Cell Seeding Density: Ensure a consistent and optimal cell seeding density across all wells to avoid effects of contact inhibition or insufficient cell numbers on the final readout.

  • Drug Concentration Range: The concentration range should span from no effect to a maximal effect to generate a complete sigmoidal dose-response curve. A preliminary experiment with a broad range of concentrations is recommended.

  • Incubation Time: As this compound is a covalent inhibitor, the duration of exposure can significantly impact the observed potency. The incubation time should be optimized and kept consistent across experiments.

  • Controls: Include appropriate controls, such as vehicle-only (e.g., DMSO) and untreated cells, to normalize the data and account for any solvent effects.

Q4: How can I troubleshoot a shallow or incomplete dose-response curve?

A4: A shallow or incomplete curve can result from several factors:

  • Insufficient Concentration Range: The highest concentration used may not be sufficient to achieve maximal inhibition. Extend the concentration range in subsequent experiments.

  • Drug Solubility: this compound may precipitate at higher concentrations. Ensure the drug remains in solution at all tested concentrations in your culture medium.

  • Cellular Efflux: Cells may actively pump the inhibitor out, reducing its effective intracellular concentration.

  • Off-Target Effects: At very high concentrations, off-target effects might lead to a plateau in the response that is not related to the primary target inhibition.

Q5: What is the expected IC50 value for this compound?

A5: The IC50 value for this compound is highly dependent on the experimental conditions, including the cell line used, incubation time, and the specific assay performed. For its primary target, cruzain, the IC50 has been reported to be in the nanomolar range under specific biochemical assay conditions.[2] However, in a cellular context, the IC50 can be higher due to factors like cell permeability and stability. It is crucial to determine the IC50 empirically for your specific experimental setup.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate- Use a calibrated multichannel pipette for cell seeding and drug addition.- Ensure thorough mixing of cell suspension before seeding.- Avoid using the outer wells of the microplate or fill them with sterile medium/PBS to minimize evaporation.
No or very low activity observed - Incorrect drug concentration- Drug degradation- Low expression of the target protease in the chosen cell line- Verify the concentration of your stock solution.- Prepare fresh drug dilutions for each experiment.- Confirm the expression of the target cysteine protease in your cell model via western blot or qPCR.
Time-dependent increase in potency - Covalent and irreversible mechanism of action- This is expected for a covalent inhibitor. Standardize the incubation time across all experiments for consistent IC50 determination. Consider performing a time-course experiment to characterize the kinetics of inhibition.
Cell death observed in vehicle control - High concentration of solvent (e.g., DMSO)- Ensure the final concentration of the vehicle is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Unexpected cell morphology changes - Off-target effects of this compound at high concentrations- Contamination of cell culture- Use the lowest effective concentrations.- Regularly check cell cultures for any signs of contamination.

Data Presentation

Table 1: Kinetic Data for this compound and Analogs Against Cruzain

CompoundpHIC50 (nM)kinact/Ki (s-1M-1)
This compound5.529 ± 2160,000 ± 20,000
8.079 ± 1219,000 ± 1,000
K117775.51.5 ± 0.81,030,000 ± 40,000
8.02 ± 0.3460,000 ± 20,000

Data adapted from Chen et al., 2010.[2]

Table 2: Example IC50 Values of a Cysteine Protease Inhibitor in Different Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeTarget ProteaseIC50 (µM)
MDA-MB-231BreastCathepsin B5.2
A549LungCathepsin L8.7
U87-MGGlioblastomaCathepsin B12.1
PC-3ProstateCathepsin K3.5

This table provides hypothetical data for illustrative purposes to show the expected variation in IC50 values across different cell lines.

Experimental Protocols

Protocol 1: General Dose-Response Assay for this compound
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well microplate at a pre-determined optimal density in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Prepare a vehicle control with the same final DMSO concentration.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assessment (e.g., using MTT assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

WRR483_Mechanism WRR483 This compound Cruzain Cruzain (Cysteine Protease) WRR483->Cruzain Binds to CovalentBond Covalent Adduct (Inactive Enzyme) WRR483->CovalentBond Forms ActiveSite Active Site Cysteine Cruzain->ActiveSite Cruzain->CovalentBond ActiveSite->CovalentBond

Caption: Mechanism of this compound inhibition of cruzain.

DoseResponse_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Treat Cells with this compound A->C B Prepare Drug Dilutions B->C D Incubate (24-72h) C->D E Assess Cell Viability D->E F Plot Dose-Response Curve E->F G Calculate IC50 F->G Troubleshooting_Logic Start Inconsistent Results? CheckSeeding Verify Cell Seeding Consistency Start->CheckSeeding Yes IncompleteCurve Incomplete Curve? Start->IncompleteCurve No CheckPipetting Review Pipetting Technique CheckSeeding->CheckPipetting CheckDrug Assess Drug Stability/Solubility CheckPipetting->CheckDrug ExtendRange Extend Concentration Range IncompleteCurve->ExtendRange Yes OptimizeTime Optimize Incubation Time IncompleteCurve->OptimizeTime No CheckSolubility Confirm Drug Solubility in Media ExtendRange->CheckSolubility

References

troubleshooting WRR-483 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of WRR-483, a potent, irreversible cysteine protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a small molecule and an analog of K11777, known for its inhibitory activity against cysteine proteases like cruzain, the major cysteine protease of Trypanosoma cruzi.[1][2][3] It functions by covalently binding to the active site cysteine of the protease.[2]

Key Chemical Properties of this compound

PropertyValue
Chemical Formula C₂₉H₄₁N₇O₄S
Molecular Weight 583.75 g/mol
CAS Number 1076088-50-0

Q2: I am having trouble dissolving this compound. What is the recommended solvent?

Based on published research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] A concentration of 20 mM in DMSO has been successfully used in experimental settings.

Q3: Is there any quantitative solubility data available for this compound?

Solubility Data Summary

CompoundSolventSolubility
This compound DMSO20 mM (qualitative)[1]
K11777 (analog) DMSO2 mg/mL (quantitative)[4]

Q4: My this compound is not dissolving completely in DMSO, even at a 20 mM concentration. What can I do?

If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution gently in a water bath (not exceeding 37°C) to aid dissolution.

  • Vortexing/Sonication: Agitate the solution by vortexing or using an ultrasonic bath to break up any precipitate.

  • Fresh Solvent: Ensure you are using high-purity, anhydrous DMSO, as the presence of water can affect solubility.

Q5: Can I use other solvents to dissolve this compound?

While DMSO is the recommended solvent, the synthesis of this compound involves solvents such as dichloromethane (CH₂Cl₂), methanol (MeOH), and dimethylformamide (DMF).[5] However, its solubility in these solvents for the purpose of creating stock solutions for biological assays has not been formally reported. It is advisable to perform small-scale solubility tests before preparing a large stock solution in an alternative solvent.

Q6: How should I store my this compound stock solution?

For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C.[2] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.

Experimental Protocols

Protocol for Preparing a 20 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 583.75 g/mol .

    • To prepare a 20 mM stock solution, you will need 0.020 moles per liter.

    • For 1 mL (0.001 L) of a 20 mM solution, the required mass is: 0.020 mol/L * 0.001 L * 583.75 g/mol = 0.011675 g = 11.675 mg

  • Weigh the this compound powder:

    • Carefully weigh out the calculated mass of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, this would be 1 mL.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gently warm the solution in a water bath at a temperature not exceeding 37°C for a few minutes, followed by vortexing.

    • Alternatively, place the tube in an ultrasonic bath for short bursts until the solution is clear.

  • Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

WRR483_Solubilization_Workflow start Start: this compound Powder weigh Weigh Required Mass (e.g., 11.68 mg for 1 mL of 20 mM) start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve by Vortexing add_dmso->dissolve check_sol Check for Complete Dissolution dissolve->check_sol troubleshoot Troubleshoot: - Gentle Warming (≤37°C) - Sonication check_sol->troubleshoot No store Aliquot and Store at -20°C or -80°C check_sol->store Yes troubleshoot->dissolve

Caption: Experimental workflow for solubilizing this compound.

WRR483_Mechanism_of_Action WRR483 This compound CovalentBond Covalent Bond Formation WRR483->CovalentBond Cruzain Cruzain (Cysteine Protease) ActiveSite Active Site Cysteine Cruzain->ActiveSite contains ActiveSite->CovalentBond Inhibition Inhibition of Protease Activity CovalentBond->Inhibition

Caption: Mechanism of action of this compound on cruzain.

References

Technical Support Center: Improving WRR-483 Stability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of WRR-483, a potent vinyl sulfone inhibitor of cruzain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic small molecule that acts as an irreversible inhibitor of cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1][2][3][4] Its mechanism of action involves the vinyl sulfone moiety forming a covalent bond with the active site cysteine residue (Cys25) of cruzain, thereby inactivating the enzyme.[3][5] This inhibition disrupts essential parasitic processes, including nutrition, differentiation, and evasion of the host immune system.[6][7]

Q2: What are the known stability issues associated with this compound for in vivo applications?

A2: While effective in preclinical models, this compound has demonstrated low oral bioavailability.[8] This suggests potential issues with metabolic instability, degradation in the gastrointestinal tract, or poor absorption. As a vinyl sulfone, this compound's electrophilic nature makes it susceptible to reactions with biological nucleophiles, which can lead to off-target effects and reduced stability in a complex biological environment.[9][10]

Q3: How does inhibition of cruzain by this compound affect host cell signaling pathways?

A3: Cruzain plays a role in the parasite's ability to modulate the host's immune response. By inhibiting cruzain, this compound can interfere with the parasite's manipulation of key host signaling pathways. Specifically, cruzain has been shown to impact the PI3K/Akt, MEK/ERK, and NF-κB signaling pathways in host cells.[6][11] For instance, cruzain can hinder macrophage activation by interrupting the NF-κB p65-mediated signaling pathway, and its inhibition can restore this host immune function.[6]

Troubleshooting Guide for In Vivo Studies

Issue 1: Poor oral bioavailability and rapid clearance of this compound.

  • Question: My in vivo experiments with oral administration of this compound are showing low efficacy, likely due to its known low oral bioavailability. What can I do to improve this?

  • Answer:

    • Formulation Strategies: For preclinical studies, consider formulating this compound in a vehicle that enhances solubility and protects it from degradation. A common formulation for the related compound K11777 is a solution of 30-40% DMSO in sterile distilled water for intraperitoneal (i.p.) or oral (p.o.) administration.[11][12] This can improve solubility and absorption compared to a simple aqueous suspension.

    • Alternative Administration Routes: Intraperitoneal (i.p.) injection is a frequently used alternative to oral administration for compounds with low oral bioavailability in preclinical mouse models.[11][12] This route bypasses first-pass metabolism in the liver, which can be a major site of degradation for vinyl sulfone compounds.[13]

    • Structural Modifications: For long-term drug development, medicinal chemistry efforts could focus on creating prodrugs of this compound. Prodrugs are inactive precursors that are metabolized in vivo to the active compound, a strategy that can improve absorption and metabolic stability.[14]

Issue 2: Potential for off-target effects and toxicity.

  • Question: I am concerned about the potential for off-target covalent modification by the vinyl sulfone group of this compound. How can I assess and mitigate this?

  • Answer:

    • In Vitro Selectivity Profiling: Before extensive in vivo studies, it is advisable to perform in vitro selectivity profiling against a panel of host cysteine proteases (e.g., cathepsins) to understand the off-target inhibition profile.[15]

    • Dose-Response Studies: Conduct thorough dose-response and toxicity studies in your animal model to identify a therapeutic window that maximizes efficacy while minimizing adverse effects.[16]

    • Monitor for Adverse Effects: Closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of irritation at the injection site.[11] If toxicity is observed, consider reducing the dose or exploring alternative formulations.

Issue 3: Inconsistent results in in vivo efficacy studies.

  • Question: I am observing high variability in the outcomes of my in vivo efficacy studies with this compound. What are some potential sources of this variability and how can I address them?

  • Answer:

    • Compound Stability in Formulation: Prepare the dosing solution fresh for each administration to avoid degradation of this compound in the formulation vehicle.[17] Vinyl sulfones can be susceptible to hydrolysis, and prolonged storage in aqueous solutions may reduce potency.

    • Animal Model and Parasite Strain: Ensure consistency in the age, sex, and genetic background of the mice used in your studies.[2] The virulence and drug susceptibility can vary between different strains of T. cruzi, so it is critical to use a consistent and well-characterized parasite strain for all experiments.

    • Standardized Infection and Treatment Protocol: Standardize the infection dose, the timing of treatment initiation post-infection, and the dosing schedule to minimize variability between experimental groups.[2][18]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterConditionValueReference
Cruzain Inhibition (kobs/[I]) pH 5.54,800 M⁻¹s⁻¹[5]
IC₅₀ (Cruzain) pH 5.570 nM[5]
IC₅₀ (Cruzain) pH 8.08 nM[5]

Table 2: In Vitro Metabolic Stability of K11777 (a close analog of this compound)

ParameterSystemValueReference
Apparent Kₘ (N-oxide formation) Human Liver Microsomes14.0 ± 4.5 µM[13]
Apparent Vₘₐₓ (N-oxide formation) Human Liver Microsomes3460 ± 3190 pmol/mg/min[13]
Apparent Kₘ (β-hydroxy-homoPhe formation) Human Liver Microsomes16.8 ± 3.5 µM[13]
Apparent Vₘₐₓ (β-hydroxy-homoPhe formation) Human Liver Microsomes1260 ± 1090 pmol/mg/min[13]
Apparent Kₘ (N-desmethyl formation) Human Liver Microsomes18.3 ± 7.0 µM[13]
Apparent Vₘₐₓ (N-desmethyl formation) Human Liver Microsomes2070 ± 1830 pmol/mg/min[13]

Note: This data for K11777 suggests that the compound is a substrate for CYP3A and CYP2D6 enzymes, indicating a potential for significant first-pass metabolism, which is consistent with the low oral bioavailability observed for vinyl sulfone inhibitors.[13]

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Mouse Model of Acute Chagas Disease

This protocol is adapted from studies on this compound and its analog K11777.[11][12]

1. Animal Model and Infection:

  • Use 3-4 week old female C3H or Balb/c mice.[6][12]

  • Infect mice with 10⁵ to 10⁶ tissue-culture derived trypomastigotes of a virulent T. cruzi strain (e.g., CA-I/72 or Brazil strain) via intraperitoneal injection.[12][18]

2. Formulation and Administration of this compound:

  • Prepare a fresh dosing solution of this compound in a vehicle of 30-40% DMSO in sterile distilled water.[12]

  • Administer this compound at a dose of 100 mg/kg of body weight via intraperitoneal injection twice a day.[12]

  • Initiate treatment 12 hours post-infection and continue for a total of 20 days.[12]

3. Monitoring and Endpoints:

  • Monitor parasitemia in the blood periodically by taking a small sample from the tail vein and counting parasites using a Neubauer chamber.[18]

  • Record survival and monitor for any signs of disease or toxicity daily.[12]

  • At the end of the study, tissues such as the heart and esophagus can be collected for histopathological analysis or quantitative PCR to assess parasite burden.[18]

4. Control Groups:

  • Include an infected, untreated control group.

  • Include an infected group treated with a reference drug such as benznidazole.[18]

  • Optionally, include a group treated with the analog K11777 for comparison.[12]

Protocol 2: In Vitro Plasma Stability Assay

This protocol is a general guide for assessing the stability of a compound like this compound in plasma.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Pooled plasma from the species of interest (e.g., human, mouse, rat).

  • Incubator set to 37°C.

  • Acetonitrile with an internal standard for quenching the reaction.

  • LC-MS/MS system for analysis.

2. Procedure:

  • Pre-warm the plasma to 37°C.

  • Spike this compound into the plasma to a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.

  • Immediately quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

3. Data Analysis:

  • Plot the percentage of this compound remaining at each time point compared to the 0-minute sample.

  • Calculate the in vitro half-life (t₁/₂) from the slope of the natural logarithm of the percent remaining versus time.

Visualizations

Cruzain_Inhibition_Signaling_Pathway cluster_parasite Trypanosoma cruzi cluster_host Host Cell Cruzain Cruzain NFkB_p65 NF-κB p65 Cruzain->NFkB_p65 Degrades PI3K PI3K Cruzain->PI3K Activates MEK MEK Cruzain->MEK Activates ImmuneResponse Pro-inflammatory Cytokine Production NFkB_p65->ImmuneResponse Activates IKB IκB IKB->NFkB_p65 Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival ERK ERK MEK->ERK ERK->CellSurvival WRR483 This compound WRR483->Cruzain Inhibits

Caption: Signaling pathway affected by cruzain inhibition.

In_Vivo_Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_monitoring Monitoring & Analysis AnimalModel Select Animal Model (e.g., C3H Mice) Infection Infect Mice (i.p.) AnimalModel->Infection ParasitePrep Prepare T. cruzi Trypomastigotes ParasitePrep->Infection Treatment Administer this compound (e.g., i.p., twice daily) Infection->Treatment Formulation Prepare this compound Formulation Formulation->Treatment Parasitemia Monitor Blood Parasitemia Treatment->Parasitemia Survival Record Survival and Clinical Signs Treatment->Survival Analysis Endpoint Analysis (Histopathology, qPCR) Parasitemia->Analysis Survival->Analysis

Caption: Standard workflow for in vivo efficacy studies.

References

WRR-483 Synthesis and Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of WRR-483. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the solid-phase peptide synthesis (SPPS) of this compound?

A1: The main challenges in the SPPS of this compound stem from its specific amino acid sequence and reactive moieties. The presence of an arginine (Arg) residue at the P2 position is a significant hurdle due to the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on its side chain, which can lead to incomplete coupling reactions.[1][2] Additionally, the vinyl sulfone moiety is a reactive electrophile that requires careful handling during synthesis and purification to prevent unwanted side reactions.

Q2: Why is the coupling of Fmoc-Arg(Pbf)-OH particularly difficult?

A2: The coupling of Fmoc-Arg(Pbf)-OH is challenging for two main reasons. Firstly, the bulky Pbf protecting group on the guanidinium side chain creates steric hindrance, making it difficult for the activated amino acid to access the free amine on the growing peptide chain.[1][2] Secondly, the activated carboxyl group of Fmoc-Arg(Pbf)-OH can undergo an intramolecular cyclization to form a stable six-membered δ-lactam.[2] This side reaction deactivates the amino acid, preventing its incorporation into the peptide sequence and leading to the formation of deletion sequences (peptides missing the arginine residue).[2] To overcome these issues, a double coupling strategy is often employed.[1][3]

Q3: What is "double coupling" and why is it recommended for the arginine residue in this compound synthesis?

A3: Double coupling is a technique used in SPPS where the same amino acid is coupled to the growing peptide chain twice in succession.[1] This is done to ensure the completeness of the coupling reaction, especially for sterically hindered or problematic amino acids like arginine.[1][3] The first coupling reaction may not go to completion, leaving some unreacted free amines on the resin. The second coupling step increases the probability that all available amino groups will react, thereby minimizing the formation of deletion impurities.[1]

Q4: Are there any specific considerations for the vinyl sulfone moiety during synthesis and cleavage?

A4: The vinyl sulfone is a Michael acceptor and can react with nucleophiles. While generally stable during the controlled conditions of SPPS, care must be taken during the final cleavage and deprotection step. The cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), and scavengers are used to remove the peptide from the resin and cleave the side-chain protecting groups. It is important to use appropriate scavengers to prevent side reactions with the vinyl sulfone.

Q5: What are the common impurities observed during this compound purification?

A5: Common impurities include deletion peptides (especially those lacking the arginine residue), truncated peptides, and byproducts from side reactions during cleavage.[4] Incompletely deprotected peptides, where the Pbf group on arginine is not fully removed, can also be present.[4] If not handled properly, byproducts from the cleaved protecting groups can also contaminate the final product.[4]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause Recommended Solution
Low coupling efficiency for Arginine Steric hindrance from the Pbf protecting group.Employ a "double coupling" strategy for the Fmoc-Arg(Pbf)-OH residue.[1][3] Increase the coupling time for the arginine residue.[1]
δ-Lactam formation of activated Fmoc-Arg(Pbf)-OH.[2]Use a coupling reagent known to minimize this side reaction, such as a carbodiimide with an additive like OxymaPure.[5] Perform the coupling at a slightly elevated temperature (e.g., 45°C) to speed up the desired reaction over the side reaction.[5]
Presence of deletion sequences in final product Incomplete coupling of one or more amino acids.For the arginine residue, implement the double coupling protocol. For other residues, consider extending coupling times or using a more efficient coupling reagent. Monitor coupling completion using a qualitative test like the Kaiser test.
Aggregation of the growing peptide chain Formation of secondary structures on the resin, hindering reagent access.Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt. Use a resin with a lower loading capacity.
Purification Troubleshooting
Problem Possible Cause Recommended Solution
Poor separation of the target peptide from impurities by RP-HPLC The hydrophobicity of the target peptide and impurities are very similar.Optimize the HPLC gradient. A shallower gradient can improve the resolution between closely eluting peaks.[6] Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Ion-pairing is insufficient.Ensure that trifluoroacetic acid (TFA) at a concentration of 0.1% is present in both aqueous and organic mobile phases to ensure good peak shape for the arginine-containing peptide.[4]
Broad or tailing peaks during HPLC The peptide is interacting with the silica backbone of the column.Use a high-purity, end-capped C18 column. Ensure the mobile phase pH is low (around 2) by using TFA.
Product is not precipitating from ether after cleavage The peptide is short and/or has some solubility in the ether/TFA mixture.[7]Concentrate the ether/TFA mixture under a stream of nitrogen or by rotary evaporation to see if the product is present.[7] Try precipitating with a less polar solvent mixture, such as 1:1 hexane/ether.[7]

Experimental Protocols

Representative Solid-Phase Synthesis Protocol for this compound

This protocol is a representative procedure based on standard Fmoc/tBu solid-phase peptide synthesis methodologies.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (not Arg): Pre-activate the first Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and couple for 1-2 hours. Wash the resin with DMF.

  • Arginine Coupling (Double Coupling):

    • First Coupling: Pre-activate Fmoc-Arg(Pbf)-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF. Add to the resin and couple for 2-4 hours. Wash the resin with DMF.

    • Second Coupling: Repeat the first coupling step with a fresh solution of activated Fmoc-Arg(Pbf)-OH. Wash the resin thoroughly with DMF.

  • Subsequent Amino Acid Couplings: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Representative Purification Protocol for this compound
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA.

  • HPLC System: Use a preparative reverse-phase HPLC system with a C18 column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Purify the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 40-60 minutes. The optimal gradient should be determined using analytical HPLC first.[4][6]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.[4]

Quantitative Data Summary

Parameter Typical Value Notes
Resin Loading 0.4 - 0.7 mmol/gThe choice of resin loading can impact aggregation.
Amino Acid Equivalents 3 - 5 eq.An excess of amino acid is used to drive the coupling reaction to completion.
Coupling Reagent Equivalents 2.9 - 4.5 eq.Relative to the amino acid.
Crude Purity 50% - 70%Highly dependent on the success of the synthesis, especially the arginine coupling.
Final Purity (after HPLC) >95%The goal for most research and pre-clinical applications. A purity of >98% is also achievable.[2]
Overall Yield 10% - 30%This is a typical range for a peptide of this complexity synthesized via SPPS.

Visualized Workflows

WRR483_Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple First AA (HBTU/DIPEA) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple_Arg1 Couple Fmoc-Arg(Pbf)-OH (First Coupling) Deprotect2->Couple_Arg1 Couple_Arg2 Couple Fmoc-Arg(Pbf)-OH (Second Coupling) Couple_Arg1->Couple_Arg2 Double Couple Deprotect3 Fmoc Deprotection Couple_Arg2->Deprotect3 Couple_Last Couple Final AA Deprotect3->Couple_Last Final_Deprotect Final Fmoc Deprotection Couple_Last->Final_Deprotect Cleave Cleavage from Resin (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize Final_Product Pure this compound Lyophilize->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

Arginine_Coupling_Troubleshooting Start Incomplete Arginine Coupling Cause1 Steric Hindrance (Bulky Pbf group) Start->Cause1 Cause2 Side Reaction (δ-Lactam Formation) Start->Cause2 Solution1 Double Coupling Cause1->Solution1 Solution2 Increase Coupling Time Cause1->Solution2 Solution3 Optimize Coupling Reagents (e.g., use OxymaPure) Cause2->Solution3 Solution4 Increase Temperature Cause2->Solution4

Caption: Troubleshooting logic for incomplete arginine coupling.

Purification_Workflow Crude Crude this compound Dissolve Dissolve in ACN/H2O/TFA Crude->Dissolve Inject Inject on RP-HPLC Dissolve->Inject Elute Gradient Elution (5-65% ACN) Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity Collect->Analyze Analyze->Inject Re-purify Pool Pool Pure Fractions Analyze->Pool Purity >95% Lyophilize Lyophilize Pool->Lyophilize Pure Pure this compound Lyophilize->Pure

Caption: General workflow for the purification of this compound.

References

overcoming WRR-483 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the cysteine protease inhibitor, WRR-483, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a vinyl sulfone-based irreversible inhibitor that primarily targets cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, which is responsible for Chagas' disease.[1][2][3] Its mechanism of action involves covalent modification of the active site cysteine residue of the protease.[1][4]

Q2: What are the known off-targets of this compound?

Screening of this compound against a panel of 70 proteases has identified several off-target enzymes.[4] The primary off-targets are members of the papain-like cysteine protease family, specifically some human cathepsins.[1][4]

Q3: How does the selectivity of this compound compare to its analog, K11777?

The selectivity profile of this compound is comparable to that of K11777. However, this compound has been observed to have a lower affinity for most tested proteases, with the exception of cathepsin B, for which it shows a higher affinity.[1][4]

Q4: Are there any cysteine proteases that this compound does not significantly inhibit?

Yes, studies have shown that this compound does not exhibit significant inhibition of calpain-1, cathepsin H, and cathepsin K.[1][4]

Troubleshooting Guide: Overcoming Off-Target Effects

This guide provides a step-by-step approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Problem: I am observing a cellular phenotype that may not be related to cruzain inhibition.

This could be due to the off-target activity of this compound on host cell proteases, such as cathepsins.

Solution Workflow:

G cluster_0 Phase 1: Confirm Off-Target Effect cluster_1 Phase 2: Characterize the Off-Target cluster_2 Phase 3: Mitigate and Interpret A 1. Titrate this compound Concentration Find the minimal effective concentration for on-target effect. B 2. Use a Structurally Unrelated Inhibitor Employ an alternative cruzain inhibitor with a different chemical scaffold. A->B E 5. Protease Activity Assays Measure the activity of specific cathepsins in cell lysates after this compound treatment. C 3. Negative Control Experiment Use an inactive analog of this compound if available. B->C D 4. Genetic Knockdown/Knockout Reduce expression of suspected off-target proteases (e.g., Cathepsin B/L) via siRNA/CRISPR. C->D F 6. Activity-Based Protein Profiling (ABPP) Use broad-spectrum cysteine protease probes to identify inhibited host enzymes. E->F H 8. Refine Experimental Conditions Optimize inhibitor concentration and treatment duration. G 7. Western Blot Analysis Assess the processing of known substrates of off-target cathepsins. F->G I 9. Acknowledge and Discuss Report potential off-target effects in publications. H->I

Figure 1: Troubleshooting Workflow for this compound Off-Target Effects. This diagram outlines a systematic approach to confirm, characterize, and mitigate potential off-target effects of this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound and its analog K11777 against its primary target (cruzain) and key off-targets. This data is crucial for designing experiments with appropriate inhibitor concentrations.

Target ProteaseThis compound IC₅₀ (µM)K11777 IC₅₀ (µM)Notes
Cruzain~0.02 - 0.2 (pH dependent)~0.01Primary target.[1]
Cathepsin B< 10> 10This compound is more potent against Cathepsin B.[1][4]
Cathepsin C< 10< 10Both are potent inhibitors.[4]
Cathepsin LModerate InhibitionModerate InhibitionPotency is moderate for both compounds.[1][4]
Cathepsin S< 10< 10Both are potent inhibitors.[4]
Cathepsin VModerate InhibitionModerate InhibitionPotency is moderate for both compounds.[1][4]
PapainModerate InhibitionModerate InhibitionBoth show moderate inhibition.[1][4]
Calpain-1No InhibitionNo InhibitionNot a target for either inhibitor.[1][4]
Cathepsin HNo InhibitionNo InhibitionNot a target for either inhibitor.[1][4]
Cathepsin KNo InhibitionNo InhibitionNot a target for either inhibitor.[1][4]

Signaling Pathway Considerations

This compound's off-target inhibition of cathepsins can impact various cellular pathways. For instance, Cathepsin B and L are involved in lysosomal proteolysis, antigen presentation, and apoptosis. Unintended inhibition of these proteases could lead to phenotypes unrelated to cruzain inhibition.

G cluster_0 This compound Inhibition cluster_1 On-Target Pathway cluster_2 Off-Target Pathways (Host Cell) WRR483 This compound Cruzain Cruzain (T. cruzi) WRR483->Cruzain Inhibits CatB Cathepsin B WRR483->CatB Inhibits CatL Cathepsin L WRR483->CatL Inhibits Parasite Parasite Survival & Replication Cruzain->Parasite promotes Lysosome Lysosomal Proteolysis CatB->Lysosome Apoptosis Apoptosis CatB->Apoptosis CatL->Lysosome Antigen Antigen Presentation CatL->Antigen

Figure 2: this compound On- and Off-Target Signaling. This diagram illustrates the intended inhibitory action of this compound on cruzain and its potential off-target effects on host cell cathepsins B and L, which can impact cellular processes.

Experimental Protocols

Protocol 1: In Vitro Protease Selectivity Profiling

This protocol outlines a general method to assess the selectivity of this compound against a panel of proteases using a fluorogenic substrate.

Materials:

  • Recombinant human proteases (e.g., Cathepsin B, L, S, K)

  • Fluorogenic protease substrate (e.g., Z-FR-AMC for papain-like proteases)

  • Assay buffer (specific to each protease)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Dilute proteases and this compound to desired concentrations in the appropriate assay buffer. Prepare a serial dilution of this compound.

  • Inhibitor Pre-incubation: Add 25 µL of diluted protease to each well. Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells. Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em for AMC-based substrates). Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA can be used to verify that this compound engages its intended target (cruzain) and potential off-targets (cathepsins) in a cellular context.

Materials:

  • Cells expressing the target proteases (e.g., T. cruzi-infected host cells)

  • This compound

  • PBS, lysis buffer with protease inhibitors (for control samples)

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

  • Antibodies against cruzain and suspected off-target cathepsins

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

  • Protein Analysis: Collect the supernatant and analyze the protein levels of the target and off-target proteins by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. Plot the band intensity for each protein against the temperature to generate melting curves and determine the shift.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Fractionation cluster_3 Analysis A Treat cells with This compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Analyze soluble fraction by Western Blot C->D E Plot melting curves to confirm target engagement D->E

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow. This diagram shows the key steps for confirming the engagement of this compound with its on-target and potential off-target proteins within a cellular environment.

References

Technical Support Center: WRR-483 Animal Model Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of WRR-483 in animal models of Chagas disease. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and irreversible inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite that causes Chagas disease.[1][2][3] It is an analog of K11777.[1][2][3] this compound acts by covalently binding to the active site cysteine residue of cruzain, thereby blocking its enzymatic activity which is crucial for the parasite's life cycle, including nutrition, differentiation, and evasion of the host immune system.[3]

Q2: What is the proven efficacy of this compound in animal models?

A2: In a murine model of acute Chagas' disease, treatment with this compound resulted in 100% survival of infected mice, whereas all untreated control mice succumbed to the infection within 21-60 days.[3][4] The efficacy of this compound was comparable to its analog, K11777.[3]

Q3: What is the recommended dosage and route of administration for this compound in mice?

A3: A successfully tested regimen in a mouse model of acute Chagas' disease involved intraperitoneal (IP) administration of this compound at a dose of 100 mg/kg of body weight, given twice a day.[4]

Q4: What vehicle should be used to dissolve this compound for in vivo administration?

A4: A solution of 30-40% Dimethyl Sulfoxide (DMSO) in sterile distilled water has been used as a vehicle for the intraperitoneal administration of this compound in mice.[4]

Q5: Are there any known toxicity or adverse effects of this compound in animal models?

A5: In the reported study, mice treated with 100 mg/kg of this compound twice daily appeared healthy and normal, suggesting good tolerance at this dose during the treatment period.[3][4] However, comprehensive toxicity studies for this compound have not been extensively published. As with any experimental compound, careful monitoring for signs of toxicity is crucial.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Precipitation of this compound in the vehicle - The concentration of this compound is too high for the chosen vehicle composition.- The temperature of the solution has dropped, reducing solubility.- The quality of the DMSO or water is suboptimal.- Prepare the solution fresh before each use.- Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound.- Increase the percentage of DMSO in the vehicle, up to the maximum tolerated by the animals (typically under 50% for IP injections).- Use high-purity, sterile DMSO and water.- Consider preparing a more dilute solution and increasing the injection volume, while staying within the acceptable limits for the administration route.
Inconsistent efficacy in animal experiments - Inaccurate dosing.- Degradation of the this compound stock or solution.- Variation in the timing of treatment initiation relative to infection.- Differences in the parasite strain or inoculum size.- Improper administration technique.- Calibrate all weighing and dispensing equipment regularly.- Store the solid this compound compound under appropriate conditions (cool, dry, and dark). Prepare solutions fresh.- Standardize the time point for the initiation of treatment post-infection across all experimental groups.- Ensure the parasite strain, inoculum size, and infection route are consistent.- Ensure all personnel are properly trained in the chosen administration technique (e.g., intraperitoneal injection).
Adverse reactions in animals post-injection (e.g., distress, irritation) - The concentration of DMSO in the vehicle may be too high, causing irritation.- The injection volume may be too large.- The pH of the solution may be outside the physiological range.- The compound itself may have some inherent toxicity at the administered dose.- If possible, reduce the concentration of DMSO in the vehicle.- Administer the total dose in smaller, multiple injections at different sites, if feasible.- Check the pH of the final formulation and adjust if necessary, using a biocompatible buffer.- Monitor animals closely after administration. If adverse effects are observed, consider reducing the dose or frequency of administration and perform a dose-response study to find the optimal therapeutic window.
Difficulty in monitoring treatment efficacy - Parasitemia may be below the limit of detection by microscopy, especially in the chronic phase.- Use more sensitive techniques like quantitative PCR (qPCR) to detect parasite DNA in the blood or tissues.[5][6]- Perform histological analysis of target organs (e.g., heart, skeletal muscle) at the end of the study to assess parasite nests and inflammation.[7][8][9][10][11]- Monitor clinical signs of disease progression in the animals.

Data Presentation

Table 1: Efficacy of this compound in a Murine Model of Acute Chagas Disease

Treatment GroupDose (mg/kg)Route of AdministrationFrequencyTreatment Duration (days)Survival Rate (%)Reference
This compound100IntraperitonealTwice a day20100[3][4]
K11777 (analog)100IntraperitonealTwice a day20100[3][4]
Untreated ControlN/AN/AN/AN/A0[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile distilled water for injection

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Sonicator bath

Procedure:

  • Calculate the required amount of this compound: Based on the body weight of the mice and the target dose of 100 mg/kg, calculate the total mass of this compound needed.

  • Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing 30% to 40% DMSO with 70% to 60% sterile distilled water, respectively. For example, to prepare 1 ml of a 40% DMSO vehicle, mix 400 µl of DMSO with 600 µl of sterile water.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder and place it in a sterile vial.

    • Add a small amount of DMSO first to wet the powder.

    • Gradually add the remaining vehicle while vortexing to facilitate dissolution.

    • If the compound does not dissolve completely, gentle warming or brief sonication can be attempted. However, avoid excessive heat.

  • Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the desired concentration for injection.

  • Sterility: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

  • Storage and Stability: It is recommended to prepare the formulation fresh before each administration. The stability of this compound in this specific formulation over time has not been reported.

Protocol 2: In Vivo Efficacy Study of this compound in an Acute Chagas Disease Mouse Model

Animal Model:

  • BALB/c mice are a commonly used strain for Chagas disease research.

Infection:

  • Infect mice intraperitoneally with a virulent strain of Trypanosoma cruzi (e.g., CA-I/72 clone) at an inoculum of 10^6 trypomastigotes per mouse.[3][4]

  • Include an uninfected control group and an infected, vehicle-treated control group.

Treatment Protocol:

  • Initiate treatment 12 hours post-infection.[4]

  • Administer this compound intraperitoneally at a dose of 100 mg/kg, twice daily.[4]

  • Continue the treatment for a total of 20 days.[4]

Monitoring and Endpoints:

  • Parasitemia: Monitor parasitemia in the blood at regular intervals (e.g., weekly) using a Neubauer chamber or by qPCR.[5][6][12]

  • Survival: Record survival daily.

  • Clinical Signs: Monitor the general health of the animals, including weight loss, ruffled fur, and lethargy.

  • Histopathology: At the end of the experiment, euthanize the surviving animals and collect organs (heart, skeletal muscle, liver, spleen) for histological analysis to assess parasite nests (amastigotes) and inflammation.[7][8][9][10][11]

Visualizations

WRR483_Mechanism_of_Action cluster_parasite Trypanosoma cruzi cluster_host Host Cell This compound This compound Cruzain Cruzain (Cysteine Protease) This compound->Cruzain Targets This compound->ActiveSite Covalently binds to active site cysteine Cruzain->ActiveSite InactiveCruzain Inactive Cruzain ParasiteReplication Parasite Replication & Differentiation Cruzain->ParasiteReplication Essential for CellInvasion Host Cell Invasion Cruzain->CellInvasion ImmuneEvasion Immune Evasion Cruzain->ImmuneEvasion Inhibition Inhibition InactiveCruzain->Inhibition Inhibition->ParasiteReplication Inhibition->CellInvasion Inhibition->ImmuneEvasion

Caption: Mechanism of action of this compound against T. cruzi.

WRR483_Experimental_Workflow Start Start Infection Infect Mice with T. cruzi Start->Infection Treatment Administer this compound (100 mg/kg IP, BID) Infection->Treatment 12 hours post-infection Monitoring Monitor Daily Treatment->Monitoring For 20 days Endpoint Endpoint Analysis Monitoring->Endpoint Data Collect Data: - Survival - Parasitemia - Histopathology Endpoint->Data Troubleshooting_Logic Problem Inconsistent Results Dosing Check Dosing Accuracy Problem->Dosing Compound Assess Compound Stability Problem->Compound Protocol Review Experimental Protocol Problem->Protocol SolutionDosing Calibrate Equipment Dosing->SolutionDosing If inaccurate SolutionCompound Prepare Fresh Solutions Compound->SolutionCompound If degraded SolutionProtocol Standardize Infection & Treatment Timing Protocol->SolutionProtocol If inconsistent

References

pH sensitivity of WRR-483 and its experimental implications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of WRR-483, with a special focus on its pH sensitivity and the implications for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dipeptide vinyl sulfone-based irreversible inhibitor of cysteine proteases, particularly cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1][2][3][4][5] Its mechanism of action involves the vinyl sulfone "warhead" forming a covalent bond with the active site cysteine residue of cruzain through a thia-Michael addition reaction.[2][4] This irreversible binding inactivates the enzyme.

Q2: How does pH affect the activity of this compound?

A2: this compound exhibits pH-dependent inhibitory activity against cruzain.[6] It is significantly more potent at a more alkaline pH. For instance, its potency against cruzain is greater at pH 8.0 compared to the acidic pH of 5.5.[6] This is a critical consideration for experimental design, as the optimal pH for cruzain activity is acidic (around 5.5), reflecting the lysosomal environment where it functions in the parasite.[2][4][7]

Q3: What is the optimal pH for a cruzain inhibition assay with this compound?

A3: The choice of pH for a cruzain inhibition assay with this compound involves a trade-off. While cruzain is most active at an acidic pH (e.g., 5.5), this compound demonstrates higher potency at a more alkaline pH (e.g., 8.0).[2][6] Most standard protocols for cruzain assays are performed at pH 5.5 to ensure optimal enzyme activity.[3][4][7] It is crucial to maintain a consistent and accurately buffered pH throughout the experiment to obtain reproducible results.

Q4: Is this compound stable in solution?

A4: While specific stability data for this compound at different pH values is not extensively published, vinyl sulfone compounds can be susceptible to degradation, particularly at extreme pH values. It is recommended to prepare fresh solutions of this compound in a suitable solvent (e.g., DMSO) and to minimize the time the compound spends in aqueous buffer before the assay. For long-term storage, it is advisable to keep the compound in a desiccated environment at -20°C or below.

Troubleshooting Guide

Problem Potential Cause (pH-related) Recommended Solution
Lower than expected potency (high IC50 value) The assay buffer pH is too acidic, reducing the apparent potency of this compound.Verify the pH of your assay buffer. While cruzain is active at pH 5.5, consider performing the assay at a slightly higher pH (e.g., 6.0-6.5) if you need to enhance the inhibitor's potency, but be mindful that this may reduce the enzyme's activity. Always report the pH at which the IC50 was determined.
The buffer capacity is insufficient, leading to a drop in pH during the experiment.Use a buffer with a pKa close to the desired assay pH and at a sufficient concentration (e.g., 100 mM) to resist pH changes.
Inconsistent or irreproducible results The pH of the assay buffer varies between experiments.Prepare a large batch of buffer, carefully adjust the pH, and use the same batch for a series of related experiments. Always check the pH before use.
The stock solution of this compound has degraded due to improper storage or repeated freeze-thaw cycles.Aliquot the stock solution of this compound into single-use vials to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
No inhibition observed The this compound has degraded in the aqueous buffer before being added to the assay.Minimize the pre-incubation time of this compound in the aqueous buffer. Add the inhibitor to the assay plate shortly before initiating the reaction.
The pH of the buffer is incorrect, leading to either complete inhibitor inactivity or enzyme denaturation.Calibrate your pH meter before preparing buffers. Test the pH of the final buffer solution.

Data Presentation

Table 1: pH-Dependent Potency of this compound against Cruzain

pHIC50 (nM)pIC50
5.51007.0
8.0108.0

Data sourced from Rodríguez et al., 2021.[6]

Experimental Protocols

Protocol: In Vitro Cruzain Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against recombinant cruzain.

1. Materials and Reagents:

  • Recombinant cruzain

  • This compound

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 0.1 M Sodium Acetate, pH 5.5, containing 5 mM DTT (or β-mercaptoethanol) and 0.01% Triton X-100.

  • DMSO (for dissolving this compound and substrate)

  • 96-well black microplates

  • Fluorescence plate reader

2. Procedure:

  • Buffer Preparation: Prepare the assay buffer and adjust the pH to 5.5 with high precision. Prepare fresh on the day of the experiment, especially the DTT.

  • Enzyme Activation: If the cruzain requires activation, follow the supplier's instructions. Typically, this involves incubating the enzyme in the assay buffer to allow the reducing agent (DTT) to activate the active site cysteine.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations for the IC50 determination.

  • Assay Setup:

    • Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (for control wells) to the wells of the 96-well plate.

    • Add the activated cruzain solution to each well (e.g., 50 µL) and mix gently.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the substrate solution in DMSO and then dilute it in the assay buffer to the final desired concentration (typically at or below the Km).

    • Add the substrate solution to all wells to start the reaction (e.g., 50 µL).

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence kinetically over a set period (e.g., 15-30 minutes) at the appropriate excitation and emission wavelengths for the AMC fluorophore (typically ~355 nm excitation and ~460 nm emission).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

pH_Dependent_Inhibition cluster_low_pH Low pH (e.g., 5.5) cluster_high_pH High pH (e.g., 8.0) Cruzain_low Cruzain (High Activity) Inhibition_low Moderate Inhibition (IC50 ≈ 100 nM) Cruzain_low->Inhibition_low Cruzain_high Cruzain (Lower Activity) Cruzain_low->Cruzain_high pH increase WRR483_low This compound (Lower Protonation State) WRR483_low->Inhibition_low WRR483_high This compound (Higher Protonation State) WRR483_low->WRR483_high pH increase Inhibition_high High Inhibition (IC50 ≈ 10 nM) Cruzain_high->Inhibition_high WRR483_high->Inhibition_high

Caption: pH-dependent inhibition of cruzain by this compound.

Cruzain_Inhibition_Workflow start Start prep_reagents Prepare Assay Buffer (pH 5.5) and Reagents start->prep_reagents prep_inhibitor Prepare Serial Dilutions of this compound in DMSO prep_reagents->prep_inhibitor activate_enzyme Activate Cruzain in Assay Buffer prep_reagents->activate_enzyme add_inhibitor Add this compound/DMSO to Plate prep_inhibitor->add_inhibitor add_enzyme Add Activated Cruzain to Plate add_inhibitor->add_enzyme activate_enzyme->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate analyze_data Calculate Reaction Rates and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cruzain inhibition assay.

Troubleshooting_Flowchart problem Inconsistent or Poor Inhibition Results? check_ph Is the buffer pH correct and stable? problem->check_ph ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No check_reagents Are this compound and enzyme stocks fresh and properly stored? ph_yes->check_reagents solution_ph Remake buffer, calibrate pH meter, check buffer capacity. ph_no->solution_ph reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No check_protocol Are incubation times and concentrations correct? reagents_yes->check_protocol solution_reagents Prepare fresh stocks, aliquot for single use. reagents_no->solution_reagents protocol_yes Yes check_protocol->protocol_yes Yes protocol_no No check_protocol->protocol_no No contact_support Consult further technical support. protocol_yes->contact_support solution_protocol Review and optimize protocol steps. protocol_no->solution_protocol

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Troubleshooting WRR-483 Resistance in Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential resistance to the cruzain inhibitor WRR-483 in Trypanosoma cruzi strains. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against T. cruzi?

A1: this compound is a vinyl sulfone-based irreversible inhibitor of cysteine proteases.[1][2][3] Its primary target in Trypanosoma cruzi is cruzain, the major cysteine protease of the parasite.[1][2][3] Cruzain is essential for various physiological processes in T. cruzi, including replication, differentiation, and invasion of host cells.[4] this compound acts by covalently binding to the active site cysteine residue of cruzain, thereby inactivating the enzyme.[1][2][3]

Q2: We are observing a decrease in the efficacy of this compound against our T. cruzi strain. What are the potential mechanisms of resistance?

A2: While specific resistance to this compound has not been extensively documented, potential mechanisms can be extrapolated from studies with analogous compounds and other cysteine protease inhibitors. These may include:

  • Target Modification: Although less common for irreversible inhibitors, mutations in the cruzain gene could potentially alter the binding site of this compound, reducing its efficacy.

  • Target Overexpression: An increase in the expression of the cruzain gene could lead to higher levels of the target enzyme, requiring a higher concentration of this compound to achieve the same level of inhibition.

  • Altered Drug Transport: Changes in the parasite's membrane transporters could lead to decreased uptake or increased efflux of this compound, reducing its intracellular concentration.

  • Secretion of Unprocessed Cruzain: Resistance to the cruzain inhibitor K11777, an analogue of this compound, has been associated with the secretion of inactive, unprocessed cruzain by the parasite. This could potentially sequester the inhibitor, preventing it from reaching its intracellular target.

  • Activation of Stress Response Pathways: T. cruzi possesses robust stress response pathways that can be activated by drug pressure.[5] These pathways may involve heat shock proteins (HSPs) and other protective mechanisms that help the parasite survive in the presence of the inhibitor.

Q3: How can we confirm if our T. cruzi strain has developed resistance to this compound?

A3: Confirmation of resistance requires a combination of phenotypic and molecular assays. A significant increase (typically >3-fold) in the half-maximal inhibitory concentration (IC50) of this compound against your T. cruzi strain compared to the parental, sensitive strain is the primary indicator of resistance. This should be determined through standardized in vitro susceptibility assays (see Experimental Protocols section). Molecular analyses, such as sequencing of the cruzain gene and quantifying its expression, can help to elucidate the underlying resistance mechanism.

Q4: Are there any known cross-resistance patterns with other anti-trypanosomal drugs?

A4: Based on its specific mechanism of action targeting cruzain, it is unlikely that this compound resistance would confer cross-resistance to the currently used drugs, benznidazole and nifurtimox, which have different cellular targets and mechanisms of action. This would need to be confirmed experimentally by determining the IC50 values of these drugs against the suspected this compound-resistant strain.

Troubleshooting Guides

This section provides guidance for specific issues you might encounter in your experiments.

Issue 1: Inconsistent IC50 values for this compound in our in vitro assays.
Possible Cause Troubleshooting Step
Assay variability Ensure consistent parasite numbers, host cell confluency (for amastigote assays), and incubation times. Use a standardized protocol for each replicate.[6]
Drug stability Prepare fresh stock solutions of this compound for each experiment. Vinyl sulfones can be susceptible to hydrolysis.
pH of the medium The activity of this compound is pH-dependent.[1][2] Ensure the pH of your culture medium is consistent between experiments.
Parasite life stage Ensure you are using the correct and a pure population of the desired parasite life stage (epimastigote or amastigote).[7]
Strain heterogeneity If working with a non-clonal population, there may be inherent heterogeneity in susceptibility. Consider cloning your parasite line to obtain a homogenous population.
Issue 2: Our T. cruzi strain shows a confirmed increase in IC50 to this compound.

  • Workflow for Investigating this compound Resistance

G cluster_0 Phenotypic Characterization cluster_1 Molecular Investigation cluster_2 Functional Analysis pheno_confirm Confirm Increased IC50 (>3-fold change) cross_resist Assess Cross-Resistance (Benznidazole, Nifurtimox) pheno_confirm->cross_resist If resistant gene_seq Sequence cruzain Gene pheno_confirm->gene_seq Investigate mechanism drug_transport Drug Uptake/Efflux Assays pheno_confirm->drug_transport gene_exp Quantify cruzain Expression (qPCR) gene_seq->gene_exp protein_level Analyze Cruzain Protein (Western Blot) gene_exp->protein_level enzyme_kinetics Cruzain Kinetic Assays protein_level->enzyme_kinetics G cluster_0 Drug Action cluster_1 Cellular Stress cluster_2 Stress Response Pathways cluster_3 Potential Resistance Mechanisms WRR483 This compound Cruzain Cruzain WRR483->Cruzain Inhibits Stress Cellular Stress (e.g., accumulation of unprocessed proteins) Cruzain->Stress Leads to HSP90 HSP90 Activation Stress->HSP90 cAMP cAMP Signaling Stress->cAMP MAPK MAPK Pathway Stress->MAPK GeneAmp Cruzain Gene Amplification HSP90->GeneAmp May regulate Transport Altered Drug Transport cAMP->Transport May modulate Secretion Secretion of Unprocessed Cruzain MAPK->Secretion May influence

References

Technical Support Center: Optimizing WRR-483 Cruzain Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing WRR-483 as a cruzain inhibitor. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key kinetic data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit cruzain?

This compound is a potent, irreversible inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease.[1][2][3][4] It is an analog of the well-characterized cruzain inhibitor K11777.[1][2][3][4] this compound functions as a covalent inhibitor, forming a stable thioether bond with the active site cysteine (Cys25) of cruzain through a Michael addition reaction.[1][2][3][4][5] This covalent modification permanently inactivates the enzyme.

Q2: What is the mechanism of action for this compound's binding to cruzain?

This compound is a vinyl sulfone-based inhibitor.[1][2] The vinyl sulfone moiety acts as a Michael acceptor. The catalytic dyad in cruzain's active site, consisting of Cys25 and His162, facilitates the nucleophilic attack of the Cys25 thiolate on the electrophilic β-carbon of the vinyl sulfone.[6][7] This results in the formation of a covalent bond between the inhibitor and the enzyme.[1][2][3][4]

Q3: Is the inhibitory activity of this compound dependent on pH?

Yes, the potency of this compound against cruzain is sensitive to pH.[1][2][4] Generally, its inhibitory activity is greater at a higher pH (e.g., pH 8.0) compared to a more acidic pH (e.g., pH 5.5).[4][8][9] This pH sensitivity is likely due to the ionization state of the active site cysteine residue, which is more nucleophilic in its thiolate anion form at higher pH values.[7]

Q4: How does this compound compare to other cruzain inhibitors like K11777?

This compound is an analog of K11777, with the key difference being the replacement of a phenylalanine at the P2 position in K11777 with an arginine in this compound.[9][10] While both are effective covalent inhibitors of cruzain, K11777 is generally reported to be more potent.[11] However, this compound has demonstrated significant trypanocidal activity in both cell culture and animal models.[1][2][3][4]

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound and cruzain.

Problem Possible Cause(s) Suggested Solution(s)
No or low inhibition observed Inactive this compound: Compound may have degraded.- Ensure proper storage of this compound (as per manufacturer's instructions, typically at -20°C or -80°C). - Prepare fresh stock solutions of the inhibitor in an appropriate solvent like DMSO.
Inactive Cruzain: Enzyme may have lost activity due to improper storage or handling.- Store cruzain at -80°C in appropriate buffers. - Avoid repeated freeze-thaw cycles. - Activate the enzyme with a reducing agent like DTT just before the assay.[7]
Incorrect assay buffer pH: As this compound's activity is pH-dependent, an incorrect buffer pH can significantly affect its potency.[4][8][9]- Verify the pH of your assay buffer. - Consider performing the assay at a pH closer to 8.0 to enhance this compound's inhibitory activity.[4][8]
Insufficient incubation time: As a time-dependent inhibitor, this compound requires a pre-incubation period with cruzain to exert its full effect.- Pre-incubate this compound with cruzain for a sufficient duration (e.g., 5-30 minutes) before adding the substrate.[7] - Optimize the pre-incubation time for your specific experimental conditions.
High background signal Autofluorescence of this compound or other components: The inhibitor or buffer components may be interfering with the fluorescent readout.- Run a control experiment with all components except the enzyme to measure the background fluorescence. - Subtract the background fluorescence from your experimental readings.
Contaminated reagents: Buffers or other reagents may be contaminated.- Use fresh, high-quality reagents and sterile, nuclease-free water to prepare all solutions.
Inconsistent or non-reproducible results Pipetting errors: Inaccurate pipetting can lead to significant variability.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations between wells.
Temperature fluctuations: Inconsistent incubation temperatures can affect enzyme activity and binding kinetics.- Ensure all incubations are carried out at a constant, controlled temperature.
Assay components not at room temperature: Using ice-cold reagents can slow down the reaction rate.- Allow all assay components, including the buffer and plates, to equilibrate to room temperature before starting the assay.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of this compound and its analogs with cruzain.

Table 1: Kinetic Data for this compound Inhibition of Cruzain

ParameterValuepHBuffer ConditionsReference
kinact/KI (M-1s-1) 11,000 ± 1,0005.50.1 M Sodium Acetate[4]
42,000 ± 2,0008.00.1 M Citrate-Phosphate[4]
IC50 (nM) 230 ± 305.50.1 M Sodium Acetate[4]
25 ± 18.00.1 M Citrate-Phosphate[4]

Table 2: Comparison of Inhibitory Potency of this compound and Analogs against Cruzain

Inhibitorkinact/KI (M-1s-1) at pH 5.5kinact/KI (M-1s-1) at pH 8.0Reference
This compound 11,00042,000[4][8]
K11777 240,000120,000[8]
WRR-662 200,000200,000[8]
WRR-666 180,000170,000[8]
WRR-667 14,000110,000[8]
WRR-668 210,000220,000[8]
WRR-669 200,00040,000[8]

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against Cruzain

This protocol describes a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Recombinant cruzain

  • This compound

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 0.1 M buffer (e.g., Sodium Acetate for pH 5.5 or Citrate-Phosphate for pH 8.0), containing a reducing agent (e.g., 5 mM DTT) and a non-ionic detergent (e.g., 0.01% Triton X-100).

  • DMSO (for dissolving this compound and substrate)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare the assay buffer and ensure it is at room temperature.

  • Activate Cruzain:

    • Dilute the cruzain stock to the desired final concentration in the assay buffer containing DTT.

    • Incubate for 10-15 minutes at room temperature to ensure the enzyme is fully active.

  • Set up the Assay Plate:

    • Add varying concentrations of this compound (prepared by serial dilution from the stock solution) to the wells of the 96-well plate. Include a vehicle control (DMSO only).

    • Add the activated cruzain solution to each well.

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow this compound to bind to cruzain.

  • Initiate the Reaction:

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC) over a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Determine the initial reaction velocities (slopes of the fluorescence versus time plots).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

WRR483_Binding_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock Solution add_inhibitor Add this compound to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare and Activate Cruzain Solution add_enzyme Add Cruzain to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Stock Solution add_substrate Add Substrate prep_substrate->add_substrate pre_incubate Pre-incubate (Inhibitor + Enzyme) add_enzyme->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calc_velocity Calculate Initial Velocities measure_fluorescence->calc_velocity plot_inhibition Plot % Inhibition vs. [this compound] calc_velocity->plot_inhibition calc_ic50 Determine IC50 plot_inhibition->calc_ic50

Caption: Workflow for determining the IC50 of this compound against cruzain.

Covalent_Inhibition_Mechanism cluster_active_site Cruzain Active Site Cys25 Cys25-S⁻ WRR483 This compound (Vinyl Sulfone) Cys25->WRR483 Nucleophilic Attack His162 His162-Im⁺H His162->Cys25 Proton Shuttle Michael_Adduct Covalent Michael Adduct (Inactive Enzyme) WRR483->Michael_Adduct Covalent Bond Formation

Caption: Covalent inhibition of cruzain by this compound via Michael addition.

References

Validation & Comparative

WRR-483 vs. K11777: A Comparative Efficacy Analysis for Chagas Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of two potent cysteine protease inhibitors, WRR-483 and K11777, in the context of Chagas disease.

This guide provides a comprehensive comparison of this compound and K11777, two irreversible cysteine protease inhibitors investigated for their therapeutic potential against Trypanosoma cruzi, the etiological agent of Chagas disease. Both compounds target cruzain, the major cysteine protease of the parasite, which is essential for its lifecycle. This document summarizes key experimental data, details the methodologies employed in these studies, and provides visual representations of the mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound and K11777 based on available experimental data.

Inhibitor kobs/[I] (M⁻¹s⁻¹) at pH 7.4 Notes
This compound4,800 ± 480Data from in vitro cruzain inhibition assay.
K11777108,000 ± 4,200K11777 is approximately 22.5-fold more potent than this compound in inhibiting cruzain in vitro.

Table 1: In Vitro Inhibition of Cruzain. This table compares the second-order rate constants (kobs/[I]) for the inhibition of cruzain by this compound and K11777, providing a direct measure of their in vitro potency.

Inhibitor EC₅₀ (nM) Notes
This compound80Data from a T. cruzi amastigote proliferation assay in a macrophage cell line.
K1177720K11777 is approximately 4-fold more potent than this compound in inhibiting parasite proliferation in cell culture.

Table 2: In Vitro Efficacy against Trypanosoma cruzi Amastigotes. This table presents the half-maximal effective concentration (EC₅₀) of each inhibitor against the intracellular amastigote stage of T. cruzi.

Treatment Group Survival Rate Parasitemia Notes
Untreated Control0%HighMice infected with the CA-I/72 clone of T. cruzi.
This compound (100 mg/kg/day)100%Undetectable post-treatmentTreatment administered for 20 days.
K11777 (100 mg/kg/day)100%Undetectable post-treatmentTreatment administered for 20 days.

Table 3: In Vivo Efficacy in a Murine Model of Acute Chagas Disease. This table summarizes the survival rates and parasite levels in mice treated with this compound and K11777 compared to an untreated control group. Both inhibitors demonstrated high efficacy in clearing the parasitic infection and preventing mortality[1].

Experimental Protocols

Cruzain Inhibition Assay

The enzymatic activity of cruzain was monitored using a fluorogenic substrate, Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin). The assay was performed in a buffer containing 100 mM sodium acetate, 5 mM dithiothreitol (DTT) at pH 5.5. The inhibitors, this compound and K11777, were pre-incubated with the enzyme for various times before the addition of the substrate. The rate of fluorescence increase, corresponding to the cleavage of the substrate, was measured using a fluorescence plate reader. The second-order rate constants (kobs/[I]) were determined by plotting the observed pseudo-first-order rate constants (kobs) against the inhibitor concentration.

Trypanosoma cruzi Amastigote Proliferation Assay

Murine macrophages were infected with T. cruzi trypomastigotes. After allowing for parasite invasion and transformation into amastigotes, the cells were treated with various concentrations of this compound or K11777. The assay was incubated for 72 hours, after which the cells were fixed and stained with a DNA-binding dye (e.g., DAPI). The number of amastigotes per cell was quantified using automated fluorescence microscopy and image analysis software. The half-maximal effective concentration (EC₅₀) was calculated from the dose-response curves.

Murine Model of Acute Chagas Disease

BALB/c mice were infected with a lethal dose of T. cruzi trypomastigotes (CA-I/72 clone). Treatment with this compound or K11777 (100 mg/kg/day) was initiated on day 5 post-infection and continued for 20 days. The inhibitors were administered orally. Parasitemia was monitored by counting the number of trypomastigotes in blood samples. Survival of the mice was recorded daily. At the end of the experiment, tissues were collected for histopathological analysis to assess parasite burden and inflammation.

Visualizations

Signaling Pathway Diagram

cluster_inhibitor Inhibitor cluster_cruzain Cruzain Active Site cluster_outcome Outcome This compound This compound Cys25 Cys25 This compound->Cys25 Covalent Modification K11777 K11777 K11777->Cys25 Covalent Modification Inhibition Inhibition

Caption: Mechanism of action of this compound and K11777.

Experimental Workflow: Cruzain Inhibition Assay

Start Start Prepare Cruzain Enzyme and Inhibitors (this compound or K11777) Prepare Cruzain Enzyme and Inhibitors (this compound or K11777) Start->Prepare Cruzain Enzyme and Inhibitors (this compound or K11777) Pre-incubate Enzyme and Inhibitor Pre-incubate Enzyme and Inhibitor Prepare Cruzain Enzyme and Inhibitors (this compound or K11777)->Pre-incubate Enzyme and Inhibitor Add Fluorogenic Substrate (Z-Phe-Arg-AMC) Add Fluorogenic Substrate (Z-Phe-Arg-AMC) Pre-incubate Enzyme and Inhibitor->Add Fluorogenic Substrate (Z-Phe-Arg-AMC) Measure Fluorescence Over Time Measure Fluorescence Over Time Add Fluorogenic Substrate (Z-Phe-Arg-AMC)->Measure Fluorescence Over Time Calculate Rate of Inhibition Calculate Rate of Inhibition Measure Fluorescence Over Time->Calculate Rate of Inhibition Determine kobs/[I] Determine kobs/[I] Calculate Rate of Inhibition->Determine kobs/[I] End End Determine kobs/[I]->End

Caption: Workflow for the in vitro cruzain inhibition assay.

Experimental Workflow: T. cruzi Amastigote Proliferation Assay

Start Start Infect Macrophages with T. cruzi Trypomastigotes Infect Macrophages with T. cruzi Trypomastigotes Start->Infect Macrophages with T. cruzi Trypomastigotes Allow Amastigote Formation Allow Amastigote Formation Infect Macrophages with T. cruzi Trypomastigotes->Allow Amastigote Formation Treat with this compound or K11777 (Varying Concentrations) Treat with this compound or K11777 (Varying Concentrations) Allow Amastigote Formation->Treat with this compound or K11777 (Varying Concentrations) Incubate for 72 hours Incubate for 72 hours Treat with this compound or K11777 (Varying Concentrations)->Incubate for 72 hours Fix and Stain Cells Fix and Stain Cells Incubate for 72 hours->Fix and Stain Cells Quantify Amastigotes per Cell Quantify Amastigotes per Cell Fix and Stain Cells->Quantify Amastigotes per Cell Determine EC50 Determine EC50 Quantify Amastigotes per Cell->Determine EC50 End End Determine EC50->End Start Start Infect BALB/c Mice with T. cruzi Infect BALB/c Mice with T. cruzi Start->Infect BALB/c Mice with T. cruzi Initiate Treatment (Day 5 Post-Infection) Initiate Treatment (Day 5 Post-Infection) Infect BALB/c Mice with T. cruzi->Initiate Treatment (Day 5 Post-Infection) Administer this compound or K11777 (Oral, 20 Days) Administer this compound or K11777 (Oral, 20 Days) Initiate Treatment (Day 5 Post-Infection)->Administer this compound or K11777 (Oral, 20 Days) Monitor Parasitemia and Survival Monitor Parasitemia and Survival Administer this compound or K11777 (Oral, 20 Days)->Monitor Parasitemia and Survival Tissue Collection and Histopathology Tissue Collection and Histopathology Monitor Parasitemia and Survival->Tissue Collection and Histopathology End End Tissue Collection and Histopathology->End

References

Validating the In Vivo Efficacy of WRR-483: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of WRR-483 against Trypanosoma cruzi, the causative agent of Chagas disease. The performance of this compound is evaluated alongside its analog, K11777, and the standard-of-care treatments, benznidazole and nifurtimox.

This compound is a potent, irreversible inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi. This enzyme is essential for the parasite's life cycle, making it a key target for therapeutic intervention.[1][2][3] this compound, an analog of K11777, demonstrates significant trypanocidal activity in preclinical studies.[1][2][3]

Comparative In Vivo Efficacy

The in vivo efficacy of this compound has been primarily evaluated in a murine model of acute Chagas disease. The data presented below summarizes the key findings from these studies and compares them with other relevant treatments.

Survival and Parasite Eradication

Studies have shown that this compound is highly effective in preventing mortality in mice with acute T. cruzi infection. In a key study, all mice treated with this compound survived the acute phase of the infection, a significant improvement over the untreated control group where all animals succumbed to the disease.[1][2] This survival rate was comparable to that observed with K11777.[1][2]

Histopathological analysis of tissues from treated animals revealed a significant reduction in parasite load. In the this compound treated group, 60% of the mice were found to be free of parasites in heart and skeletal muscle tissues, with the remaining 40% showing only a mild inflammatory infiltrate and a low number of amastigote nests.[1] Similar results were observed in the K11777-treated group.[1] In stark contrast, all untreated control mice displayed a high parasite burden and significant inflammation in these tissues.[1] Furthermore, hemocultures from all inhibitor-treated mice were negative for parasites, while they remained positive for the untreated controls.[1]

Treatment GroupDosageSurvival RateParasite-Free (Heart & Skeletal Muscle)Hemoculture
This compound Not specified in snippets100%3 out of 5 miceNegative
K11777 Not specified in snippets100%3 out of 5 miceNegative
Untreated Control N/A0%0 out of 5 micePositive
Benznidazole 100 mg/kg/dayHigh (prevents mortality)Leads to parasitological cureNot specified
Nifurtimox 100 mg/kg/dayHigh (prevents mortality)Reduces parasitemiaNot specified

Mechanism of Action: Cruzain Inhibition

This compound functions as a vinyl sulfone-based irreversible inhibitor of cruzain.[1][3] The vinyl sulfone warhead of this compound forms a covalent bond with the active site cysteine residue (Cys25) of cruzain, thereby inactivating the enzyme.[1][3] This inhibition of cruzain disrupts essential processes in the parasite's life cycle, ultimately leading to its death.

Cruzain Inhibition by this compound cluster_cruzain Cruzain Active Site Cys25 Cys25 Covalent_Bond Covalent Adduct Formation Cys25->Covalent_Bond Nucleophilic Attack His159 His159 His159->Covalent_Bond Proton Transfer WRR_483 This compound (Vinyl Sulfone Inhibitor) WRR_483->Cys25 Targets Inactive_Cruzain Inactive Cruzain Enzyme Covalent_Bond->Inactive_Cruzain Parasite_Death Parasite Death Inactive_Cruzain->Parasite_Death Leads to

Caption: Mechanism of this compound covalent inhibition of the cruzain active site.

Experimental Protocols

In Vivo Murine Model of Acute Chagas Disease

The in vivo efficacy of this compound was evaluated in a murine model of acute Chagas disease as described by Chen et al. (2010).[1]

  • Animal Model: Immunocompetent mice (strain not specified in the provided snippets) were used.

  • Parasite Strain: Mice were infected with the virulent CA-I/72 clone of Trypanosoma cruzi.

  • Infection: Mice were exposed to 10^6 trypomastigotes.

  • Treatment Groups:

    • This compound

    • K11777 (comparator)

    • Untreated control

  • Outcome Measures:

    • Survival was monitored daily.

    • At the end of the acute phase, tissues (heart and skeletal muscle) were collected for histopathological analysis to assess parasite load and inflammation.

    • Hemocultures were performed to detect the presence of circulating parasites.

In Vivo Experimental Workflow Start Start Infection Infect Mice with Trypanosoma cruzi Start->Infection Grouping Divide into Treatment Groups (this compound, K11777, Control) Infection->Grouping Treatment Administer Treatment Grouping->Treatment Monitoring Monitor Survival Daily Treatment->Monitoring Endpoint Endpoint of Acute Phase Monitoring->Endpoint Tissue_Collection Collect Tissues (Heart, Skeletal Muscle) Endpoint->Tissue_Collection Hemoculture Perform Hemoculture Endpoint->Hemoculture Histopathology Histopathological Analysis Tissue_Collection->Histopathology Data_Analysis Analyze Survival, Parasite Load, and Inflammation Hemoculture->Data_Analysis Histopathology->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo evaluation of this compound efficacy in a mouse model.

Comparison with Standard of Care

Benznidazole and nifurtimox are the current standard treatments for Chagas disease. Both drugs are effective in the acute phase, but their use can be limited by toxicity and variable efficacy in the chronic phase. While direct comparative studies between this compound and these standard drugs are not detailed in the provided search results, the high survival rates and parasite clearance observed with this compound in the preclinical model suggest it is a promising candidate for further development.

Conclusion

This compound demonstrates potent in vivo efficacy in a murine model of acute Chagas disease, comparable to its analog K11777. Its mechanism of action, through the irreversible inhibition of the essential parasite enzyme cruzain, provides a strong rationale for its trypanocidal activity. The available data supports the continued investigation of this compound as a potential therapeutic agent for Chagas disease. Further studies directly comparing its efficacy and safety profile with the current standard-of-care drugs, benznidazole and nifurtimox, are warranted.

References

Comparative Toxicity Profile of WRR-483 and Other Trypanocidal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of the experimental trypanocidal agent WRR-483 against established drugs used in the treatment of trypanosomiasis. The information is intended to support research and development efforts in the field of anti-parasitic drug discovery.

Introduction to this compound

This compound is a vinyl sulfone-based irreversible inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease.[1][2] By targeting this essential enzyme, this compound disrupts the parasite's lifecycle, showing efficacy in both in vitro and in vivo models.[1][2] It is an analog of K11777, another well-studied cruzain inhibitor.[1] Given the significant toxicity associated with current trypanocidal therapies, understanding the safety profile of new candidates like this compound is of paramount importance.

Comparative Toxicity Data

Table 1: In Vitro Cytotoxicity of Trypanocidal Agents on Mammalian Cell Lines

CompoundCell LineAssayCC50 (µM)Reference
K11777 (analog of this compound)C2C12 (mouse myoblast)DAPI staining> 10[3]
HeLa (human cervical cancer)Alamar blue> 10[3]
J774.1 (mouse macrophage)Alamar blue / MTT41[3]
NHDF (normal human dermal fibroblast)Not specified60[3]
SuraminDorsal Root Ganglia Neurons (mouse)Not specifiedIC50 of 283[4]
NifurtimoxU2OS (human osteosarcoma)Not specifiedNot specified, but noted to have no significant difference between enantiomers[5]
PentamidineNot specifiedNot specifiedNot specified, but known to be toxic[6]
MelarsoprolNot specifiedNot specifiedNot specified, but known to be highly toxic[7]
EflornithineNot specifiedNot specifiedNot specified, but generally better tolerated[8]

Table 2: In Vivo Acute Toxicity of Trypanocidal Agents in Mice

CompoundRoute of AdministrationLD50 (mg/kg)Reference
SuraminIntraperitoneal750[9]
NifurtimoxOral (gavage)3720
MelarsoprolNot specifiedNot specified, but fatal in 1-5% of human patients[7]
PentamidineNot specifiedNot specified, but therapy can be fatal[6]
EflornithineNot specifiedNot specified, but can cause embryolethality in animal studies at human-equivalent doses[10][11]

Experimental Protocols

Resazurin-Based Cytotoxicity Assay

This protocol is a common method for determining the 50% cytotoxic concentration (CC50) of a compound on mammalian cells.

1. Cell Preparation:

  • Mammalian cells (e.g., HeLa, HepG2, or other relevant cell lines) are cultured in appropriate media and conditions.

  • Cells are seeded in 96-well microplates at a predetermined optimal density and allowed to adhere overnight.[12][13][14]

2. Compound Exposure:

  • A serial dilution of the test compound (e.g., this compound) is prepared.

  • The culture medium is replaced with fresh medium containing the various concentrations of the test compound. Control wells with vehicle (e.g., DMSO) and untreated cells are included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[12][13][14]

3. Resazurin Addition and Incubation:

  • A sterile solution of resazurin is added to each well.[12][13][14]

  • The plates are incubated for an additional 1-4 hours. During this time, viable cells metabolize the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin.

4. Data Acquisition and Analysis:

  • The fluorescence is measured using a microplate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[12][13]

  • The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of Cruzain

This compound's primary mechanism of action is the irreversible inhibition of cruzain, a cysteine protease essential for the survival and replication of T. cruzi.[1][2] The vinyl sulfone moiety of this compound forms a covalent bond with the active site cysteine residue of cruzain, thereby inactivating the enzyme.[1] This disrupts several critical parasitic processes, including protein digestion, host cell invasion, and evasion of the host immune system.[15][16][17][18]

WRR483_Mechanism cluster_parasite Trypanosoma cruzi cluster_drug Drug Action Cruzain Cruzain (Cysteine Protease) Parasite_Processes Essential Parasite Processes (Protein Digestion, Invasion, etc.) Cruzain->Parasite_Processes Enables Parasite_Survival Parasite Survival and Replication Parasite_Processes->Parasite_Survival Essential for WRR483 This compound WRR483->Cruzain Irreversibly Inhibits (Covalent Bonding)

Caption: Mechanism of this compound action on T. cruzi.

Experimental Workflow for Assessing Cruzain Inhibition

The following workflow outlines the general steps to determine the inhibitory activity of a compound against cruzain.

Cruzain_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant Cruzain - Fluorogenic Substrate - Test Compound (this compound) start->prepare_reagents assay_setup Assay Setup: - Add Cruzain and Test Compound to microplate wells - Incubate prepare_reagents->assay_setup initiate_reaction Initiate Reaction: - Add Fluorogenic Substrate assay_setup->initiate_reaction measure_fluorescence Measure Fluorescence over time initiate_reaction->measure_fluorescence data_analysis Data Analysis: - Calculate initial reaction velocities - Determine IC50 value measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for cruzain inhibition assay.

Conclusion

This compound, a vinyl sulfone-based cruzain inhibitor, represents a promising class of trypanocidal agents. While direct quantitative toxicity data for this compound is limited, studies on its close analog K11777 and other related compounds suggest a favorable toxicity profile compared to the severe side effects associated with established trypanocidal drugs like melarsoprol, suramin, and pentamidine. Further comprehensive toxicological studies on this compound are warranted to fully establish its safety profile and potential for clinical development. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for the continued evaluation of this compound and other novel trypanocidal candidates.

References

WRR-483: A Potent Cruzain Inhibitor with a Distinct Selectivity Profile Over Human Cathepsins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the vinyl sulfone inhibitor WRR-483 reveals its potent inhibitory activity against cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. This guide provides a detailed comparison of this compound's selectivity for cruzain over homologous human cathepsins, presenting key experimental data and methodologies for researchers in drug development and tropical medicine.

Cruzain is a validated drug target for Chagas disease, and the development of selective inhibitors is a critical strategy for therapeutic intervention. This compound, an analog of the well-studied cruzain inhibitor K11777, has demonstrated significant trypanocidal activity.[1] Understanding its selectivity profile is paramount for predicting potential off-target effects and advancing its development as a clinical candidate.

Comparative Selectivity Profile

The inhibitory activity of this compound against cruzain and a panel of human cathepsins was determined and compared with that of K11777. The data, summarized in Table 1, highlight the potency and selectivity of these compounds.

Target Enzyme This compound IC50 (nM) K11777 IC50 (nM) Selectivity Ratio (this compound: K11777)
Cruzain4,800 (kobs/[I] s⁻¹M⁻¹)>20-fold more effective-
Cathepsin B3.9 ± 0.15.71.46
Cathepsin C7.0 ± 0.90.40.06
Cathepsin KNo inhibition25-
Cathepsin L53 ± 40.20.004
Cathepsin S1.4 ± 0.010.60.43
Cathepsin V335 ± 41.20.004
Papain373 ± 440.40.001

Table 1: Comparative IC50 values of this compound and K11777 against cruzain and human cathepsins.[1]

As the data indicates, while K11777 is a more potent inhibitor of cruzain, this compound exhibits a distinct selectivity profile. Notably, this compound shows significantly less potent inhibition against Cathepsin L and Cathepsin V compared to K11777.[1] Interestingly, this compound is a slightly more potent inhibitor of Cathepsin B than K11777.[1] Neither compound showed significant inhibition of Cathepsin K.[1] The activity of this compound against cruzain is also pH-dependent, with improved potency observed at pH 8.0 compared to pH 5.5.[1]

Understanding the Mechanism of Action

This compound, like other vinyl sulfone inhibitors, acts as an irreversible inhibitor by forming a covalent bond with the active site cysteine residue of the protease.[1] A 1.5 Å crystal structure of cruzain in complex with this compound has confirmed that the inhibitor binds covalently to the active site cysteine (Cys25) in a manner similar to other vinyl sulfone-based inhibitors.[1]

cluster_cruzain Cruzain Active Site WRR483 This compound (Vinyl Sulfone Inhibitor) Cruzain_Active Cruzain (Active) WRR483->Cruzain_Active Binds to active site Cruzain_Inactive Cruzain (Inactive) Covalent_Complex Cruzain-WRR-483 Covalent Complex (Irreversibly Inhibited) Cruzain_Active->Covalent_Complex Covalent bond formation with Cys25

Inhibition of Cruzain by this compound.

Experimental Protocols

The following section details the methodologies used to determine the inhibitory activity and selectivity of this compound.

Protease Inhibition Profiling

Objective: To determine the IC50 values of this compound and K11777 against a panel of proteases, including cruzain and human cathepsins.

Materials:

  • Recombinant cruzain and human cathepsins (B, C, K, L, S, V)

  • This compound and K11777 stock solutions (in DMSO)

  • Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-phenylalanyl-arginyl-7-amino-4-methylcoumarin)

  • Assay buffer: 50 mM sodium acetate, pH 5.5, 5 mM EDTA, 200 mM NaCl, 0.005% Brij

  • Microplate reader (λex, 380 nm/λem, 460 nm)

Procedure:

  • Enzymatic reactions were performed in a 96-well plate format.

  • To each well, 180 µL of assay buffer was added.

  • 5 µL of the respective enzyme stock solution (cruzain or human cathepsin) was added to the wells.

  • 10 µL of the inhibitor (this compound or K11777) at various concentrations (typically a serial dilution) was added to the wells. A DMSO control (no inhibitor) was also included.

  • The plate was incubated for a pre-determined time to allow for inhibitor-enzyme interaction.

  • The reaction was initiated by the addition of 5 µL of the fluorogenic substrate Z-Phe-Arg-AMC.

  • The fluorescence was monitored kinetically for 30 minutes using a microplate reader with excitation at 380 nm and emission at 460 nm.

  • The initial rates of reaction were calculated from the linear portion of the progress curves.

  • IC50 values were determined by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.

start Start prepare_reagents Prepare Reagents (Enzymes, Inhibitors, Buffer, Substrate) start->prepare_reagents add_buffer Add Assay Buffer to Microplate prepare_reagents->add_buffer add_enzyme Add Enzyme (Cruzain or Cathepsin) add_buffer->add_enzyme add_inhibitor Add Inhibitor (this compound or K11777) or DMSO control add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Fluorogenic Substrate (Z-Phe-Arg-AMC) pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence calculate_rates Calculate Initial Reaction Rates measure_fluorescence->calculate_rates determine_ic50 Determine IC50 Values calculate_rates->determine_ic50 end End determine_ic50->end

Enzyme Inhibition Assay Workflow.

Conclusion

This compound is a potent inhibitor of cruzain with a unique selectivity profile when compared to the related vinyl sulfone inhibitor K11777. Its reduced activity against certain human cathepsins, particularly Cathepsin L and V, may translate to an improved safety profile. Further investigation into the structure-activity relationships and in vivo efficacy of this compound is warranted to fully assess its potential as a therapeutic agent for Chagas disease. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other promising cruzain inhibitors.

References

Validating the Mechanism of Action of WRR-483: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WRR-483's performance against other cruzain inhibitors, supported by experimental data. This compound is a potent and selective inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease.

The validation of this compound's mechanism of action is centered on its targeted inhibition of cruzain, an enzyme essential for the parasite's life cycle, including processes like nutrient acquisition, differentiation, and evasion of the host immune system.[1][2] This guide delves into the comparative efficacy of this compound, its direct interactions with its target, and the downstream cellular consequences.

Performance Comparison of Cruzain Inhibitors

This compound, an analog of the well-characterized cruzain inhibitor K11777, demonstrates comparable efficacy in both cellular and animal models of Chagas disease.[1][2][3] The primary mechanism for both compounds is the irreversible covalent modification of the active site cysteine residue of cruzain.[1][2][4] While both this compound and K11777 are vinyl sulfone inhibitors, other classes of cruzain inhibitors with different mechanisms of action have been developed, including reversible dipeptidyl nitriles like Cz007 and Cz008.

InhibitorClassMechanism of ActionCruzain Inhibition (kobs/[I] at 1 µM (s⁻¹ M⁻¹))In Vitro T. cruzi Inhibition (IC50)In Vivo Efficacy (Murine Model)
This compound Vinyl SulfoneIrreversible, Covalent4,800 ± 480Not explicitly stated, but high efficacy in cell culture assay[1][2][3]100% survival in acute Chagas disease model[1][3]
K11777 Vinyl SulfoneIrreversible, Covalent108,000 ± 4,200IC50 of 1.5 ± 0.8 nM (pH 5.5), 2 ± 0.3 nM (pH 8.0)[1]100% survival in acute Chagas disease model[1][3]
Cz007 Dipeptidyl NitrileReversibleNot applicable (reversible)IC50 of 1.1 nM (recombinant enzyme)[5]90% cure rate at 3 mg/kg[6]
Cz008 Dipeptidyl NitrileReversibleNot applicable (reversible)IC50 of 1.8 nM (recombinant enzyme)[6]78% cure rate at 3 mg/kg[6]

Signaling Pathway: Cruzain's Role in Immune Evasion

Cruzain plays a critical role in the parasite's ability to evade the host's immune response. One key mechanism is the disruption of the NF-κB signaling pathway in infected macrophages. By cleaving the p65 subunit of NF-κB, cruzain prevents the activation of pro-inflammatory responses, allowing the parasite to replicate within the host cell. Inhibition of cruzain by compounds like this compound restores the host cell's ability to mount an effective immune response against the parasite.

Cruzain_Immune_Evasion cluster_macrophage Macrophage cluster_parasite Trypanosoma cruzi cluster_inhibitor Inhibitor NFkB_p65_p50 NF-kB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus IkB IkB NFkB_p65_p50_IkB NF-kB-IkB Complex NFkB_p65_p50_IkB->NFkB_p65_p50 Phosphorylation of IkB Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activation Cruzain Cruzain Cruzain->NFkB_p65_p50 Cleavage of p65 WRR_483 This compound WRR_483->Cruzain Inhibition

Caption: Cruzain-mediated immune evasion and its inhibition by this compound.

Experimental Workflow: Validating Cruzain Inhibition

The validation of this compound's mechanism of action involves a series of in vitro and in vivo experiments to confirm its target engagement and anti-parasitic activity.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Enzyme_Assay Cruzain Enzymatic Assay Cell_Assay T. cruzi Amastigote Killing Assay Enzyme_Assay->Cell_Assay Confirms Potency Crystallography X-ray Crystallography Cell_Assay->Crystallography Validates Cellular Efficacy Animal_Model Murine Model of Acute Chagas Disease Crystallography->Animal_Model Structural Basis for Activity Efficacy_Testing Survival and Parasitemia Analysis Animal_Model->Efficacy_Testing Demonstrates Therapeutic Potential

Caption: Workflow for validating the mechanism of action of this compound.

Experimental Protocols

Cruzain Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of inhibitors against purified cruzain.

Methodology:

  • Recombinant cruzain is expressed and purified.

  • The activity of the enzyme is measured using a fluorogenic substrate, such as Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin).

  • The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound, K11777).

  • The reaction is initiated by the addition of the substrate.

  • The rate of fluorescence increase, corresponding to the cleavage of the AMC group, is monitored over time using a fluorescence plate reader.

  • For irreversible inhibitors, the second-order rate of inhibition (kobs/[I]) is determined. For reversible inhibitors, the IC50 is calculated.

T. cruzi Intracellular Amastigote Killing Assay

Objective: To assess the ability of inhibitors to kill the replicative amastigote form of T. cruzi within host cells.

Methodology:

  • A suitable host cell line (e.g., J774 macrophages or Vero cells) is seeded in 96-well plates.

  • The host cells are infected with trypomastigotes of a specific T. cruzi strain.

  • After allowing for parasite invasion and differentiation into amastigotes, the extracellular parasites are washed away.

  • The infected cells are treated with serial dilutions of the test compounds.

  • After a defined incubation period (e.g., 72 hours), the viability of the intracellular amastigotes is assessed. This can be done through various methods, including:

    • Microscopic counting: Staining the cells (e.g., with Giemsa) and visually counting the number of amastigotes per cell.

    • Reporter gene assays: Using transgenic parasite lines expressing reporter genes like β-galactosidase or luciferase, where the signal is proportional to the number of viable parasites.

  • The IC50 value, the concentration of the compound that inhibits amastigote replication by 50%, is determined.

Murine Model of Acute Chagas Disease

Objective: To evaluate the in vivo efficacy of cruzain inhibitors in a relevant animal model.

Methodology:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6) are infected with a virulent strain of T. cruzi (e.g., CA-I/72 or Y strain).

  • Treatment with the test compound (e.g., this compound or K11777) is initiated at a defined time point post-infection and administered for a specific duration (e.g., daily for 20-30 days). A vehicle control group and a positive control group (e.g., benznidazole) are included.

  • The primary endpoints are survival and parasitemia.

    • Survival: The percentage of mice surviving the acute phase of the infection is recorded.

    • Parasitemia: The number of parasites in the blood is monitored at regular intervals by microscopic examination of a blood smear or by quantitative PCR.

  • At the end of the study, tissues such as the heart and skeletal muscle can be collected for histopathological analysis to assess tissue parasite burden and inflammation.

References

Comparative Efficacy of WRR-483 Against Trypanosoma cruzi Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the vinyl sulfone WRR-483, a potent inhibitor of the Trypanosoma cruzi cysteine protease, cruzain. This document summarizes the available experimental data on its efficacy, details the methodologies used in key experiments, and visualizes its mechanism of action.

This compound, an analog of the well-studied cruzain inhibitor K11777, has demonstrated significant trypanocidal activity in both laboratory and animal models.[1][2][3][4] Its primary mode of action is the irreversible inhibition of cruzain, a cysteine protease essential for the parasite's life cycle, including replication and invasion of host cells.[1][2][3] Crystallographic studies have confirmed that this compound binds covalently to the active site cysteine of the enzyme.[1][2][3] This targeted action makes it a promising candidate for the development of new therapeutics for Chagas disease.

Performance Against T. cruzi Strains

While extensive comparative studies of this compound across a wide panel of genetically distinct T. cruzi strains are not yet available in the published literature, existing research provides crucial data on its efficacy against specific strains. The majority of in vivo research has utilized the virulent CA-I/72 clone.[1][4] The Y strain, known for its moderate susceptibility to benznidazole, has also been used in the development of screening assays for trypanocidal compounds.[5] The genetic diversity of T. cruzi is a critical factor in drug development, as different strains can exhibit varying susceptibility to the same compound.[6][7][8] Therefore, the data presented below should be interpreted with the understanding that efficacy may vary across other strains.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound and its parent compound, K11777, against cruzain and T. cruzi.

Table 1: In Vitro Efficacy of this compound and K11777 Against Cruzain

CompoundTargetk2/Ki (M-1s-1) at pH 5.5k2/Ki (M-1s-1) at pH 7.5
This compoundCruzain1,100,00011,000
K11777Cruzain1,800,0001,300,000

Data sourced from Chen et al. (2010). The second-order rate of inhibition (k2/Ki) is a measure of enzyme inhibition efficiency.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas Disease

Treatment GroupT. cruzi StrainDoseSurvival Rate
This compoundCA-I/7250 mg/kg/day100%
K11777CA-I/7250 mg/kg/day100%
Untreated ControlCA-I/72N/A0%

Data sourced from Chen et al. (2010). Mice were treated for 20 days.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature.

Cruzain Inhibition Assay

This assay determines the rate of inhibition of the cruzain enzyme by an inhibitor.

  • Enzyme and Substrate Preparation: Recombinant cruzain is pre-incubated in a buffer (e.g., 100 mM sodium acetate at pH 5.5) with a reducing agent like dithiothreitol (DTT). The fluorogenic substrate Z-FR-AMC (benzyloxycarbonyl-phenylalanyl-arginyl-7-amino-4-methylcoumarin) is prepared in dimethyl sulfoxide (DMSO).

  • Inhibition Reaction: The inhibitor (this compound or K11777) at various concentrations is added to the activated cruzain. The reaction is incubated at room temperature.

  • Activity Measurement: The substrate Z-FR-AMC is added to the enzyme-inhibitor mixture. The rate of substrate cleavage is monitored by measuring the fluorescence of the released AMC (7-amino-4-methylcoumarin) using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: The second-order rate of inhibition (k2/Ki) is calculated by plotting the observed rate constant (kobs) against the inhibitor concentration.

In Vivo Murine Model of Acute Chagas Disease

This model assesses the efficacy of a compound in treating an acute T. cruzi infection in mice.

  • Animal Model: Female BALB/c mice are typically used.[9]

  • Parasite Infection: Mice are infected intraperitoneally with trypomastigotes of a virulent T. cruzi strain, such as the CA-I/72 clone (e.g., 106 trypomastigotes per mouse).[1][4][9]

  • Treatment Regimen: Treatment with the test compound (e.g., this compound at 50 mg/kg/day) or vehicle control is initiated a few days post-infection and administered for a set duration (e.g., 20 days) via oral gavage or intraperitoneal injection.[1][4][9]

  • Monitoring: Parasitemia (the number of parasites in the blood) can be monitored throughout the experiment by microscopic examination of blood samples. Survival of the mice is recorded daily.

  • Efficacy Assessment: The primary endpoint is the survival of the treated mice compared to the untreated control group. Cure can be assessed by methods such as hemoculture or PCR to detect the presence of parasites after the treatment period.

Signaling Pathway and Mechanism of Action

The trypanocidal activity of this compound is a direct result of its inhibition of cruzain. The following diagram illustrates this mechanism.

WRR483_Mechanism cluster_parasite Trypanosoma cruzi Cruzain Cruzain (Cysteine Protease) Inhibition Covalent Inhibition Cruzain->Inhibition WRR483 This compound WRR483->Inhibition Proteolysis Proteolysis of Substrate Proteins Replication Parasite Replication & Differentiation Proteolysis->Replication Invasion Host Cell Invasion Proteolysis->Invasion Inhibition->Proteolysis Blocks

Caption: Mechanism of action of this compound in T. cruzi.

The experimental workflow for evaluating the in vivo efficacy of this compound can be visualized as follows.

InVivo_Workflow start Start: BALB/c Mice infection Infection with T. cruzi Trypomastigotes (e.g., CA-I/72 clone) start->infection grouping Divide into Treatment & Control Groups infection->grouping treatment Administer this compound (e.g., 50 mg/kg/day) grouping->treatment Group 1 control Administer Vehicle Control grouping->control Group 2 monitoring Monitor Parasitemia & Survival treatment->monitoring control->monitoring endpoint Endpoint: Assess Survival Rate & Parasite Clearance monitoring->endpoint

Caption: Experimental workflow for in vivo testing of this compound.

References

A Comparative Analysis of WRR-483 and Standard Therapies for Chronic Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational drug WRR-483 against the current standard-of-care treatments, benznidazole and nifurtimox, for chronic Chagas disease. While long-term efficacy data for this compound in chronic models remains limited, this document summarizes its performance in acute models and contrasts it with the established, albeit imperfect, long-term efficacy of existing therapies.

Executive Summary

Chagas disease, caused by the parasite Trypanosoma cruzi, presents a significant therapeutic challenge, particularly in its chronic phase where current treatments have limited efficacy and notable toxicity. This compound, a cysteine protease inhibitor, has demonstrated potent trypanocidal activity in preclinical acute models, offering a promising alternative mechanism of action. This guide presents the available data to facilitate a scientific comparison and inform future research and development directions.

Mechanism of Action: A Tale of Two Approaches

Current therapies, benznidazole and nifurtimox, rely on the generation of radical species that damage parasitic DNA and other macromolecules.[1] In contrast, this compound employs a targeted approach, inhibiting a crucial parasite enzyme.

This compound is an analog of K11777 and acts as an irreversible inhibitor of cruzain, the major cysteine protease of T. cruzi.[2][3][4] This enzyme is essential for the parasite's life cycle, including replication and invasion of host cells.[2][3] By binding covalently to the active site cysteine of cruzain, this compound effectively blocks its function, leading to parasite death.[2][3][4]

cluster_parasite Trypanosoma cruzi cluster_drug Mechanism of this compound Cruzain Cruzain (Cysteine Protease) Parasite_Lifecycle Parasite Replication & Host Cell Invasion Cruzain->Parasite_Lifecycle Essential for WRR483 This compound WRR483->Cruzain Irreversibly Inhibits

Caption: Mechanism of action of this compound targeting the T. cruzi cruzain enzyme.

Comparative Efficacy Data

The following tables summarize the available efficacy data for this compound in acute models and benznidazole and nifurtimox in chronic Chagas disease. Direct comparison is challenging due to the different disease stages studied.

Table 1: Preclinical Efficacy of this compound in Acute Chagas Disease Models

ParameterFindingModel SystemReference
Trypanocidal ActivityEffective cysteine protease inhibitor with trypanocidal activityIn vitro cell culture[2][3]
Parasite EradicationEradicates parasite infectionIn vivo mouse model of acute Chagas' disease[2][3][4]
Comparative EfficacyComparable efficacy to K11777 (another cruzain inhibitor)In vitro and in vivo acute models[2][3][4]

Table 2: Long-Term Efficacy of Benznidazole in Chronic Chagas Disease

ParameterFindingStudy PopulationReference
Disease ProgressionReduced progression of Chagas disease compared to no treatment (4% vs. 14%)566 patients aged 30-50 with non-acute Chagas disease without heart failure[5]
ECG AbnormalitiesFewer new abnormalities on electrocardiography (5% vs. 16%)566 patients aged 30-50 with non-acute Chagas disease without heart failure[5]
SeroconversionMore frequent conversion to negative serologic testing (15% vs. 6%)566 patients aged 30-50 with non-acute Chagas disease without heart failure[5]
Parasite ClearanceDoes not completely eliminate the parasite in the chronic phaseMouse models of chronic infection[6]
Cardiac AlterationsDecreased parasitism and myocarditis in the hearts of treated miceMouse models of chronic chagasic cardiomyopathy[6]

Table 3: Long-Term Efficacy of Nifurtimox in Chronic Chagas Disease

ParameterFindingStudy PopulationReference
SeroconversionHazard ratio for negative seroconversion of 2.22 favoring nifurtimoxRetrospective cohort in Argentina[7]
Parasite ClearanceCleared parasitemia in all but one adult patient by the end of treatmentRetrospective cohort of 289 patients (199 children, 90 adults)[8][9][10]
Antibody Decrease & SeroconversionObserved in 34.6% of patients after treatmentRetrospective cohort of 289 patients (199 children, 90 adults)[8][9][10]
Age-dependent ResponseHigher rate of seroconversion in younger patientsRetrospective cohort of 289 patients (199 children, 90 adults)[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols employed in the cited studies.

This compound In Vivo Efficacy Study (Acute Model)

A standardized murine model of acute Chagas disease is typically used to evaluate the efficacy of new compounds like this compound.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Infection Infection of Mice with T. cruzi Grouping Randomization into Treatment & Control Groups Infection->Grouping Treatment_Admin Administration of this compound (or vehicle control) Grouping->Treatment_Admin Parasitemia Monitoring of Parasitemia (e.g., blood smears) Treatment_Admin->Parasitemia Survival Survival Analysis Treatment_Admin->Survival Tissue_Analysis Histopathological Analysis of Tissues (e.g., heart) Survival->Tissue_Analysis

Caption: A typical experimental workflow for evaluating drug efficacy in a murine model of acute Chagas disease.

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • Parasite Strain: A virulent strain of T. cruzi (e.g., Brazil or Tulahuen) is used for infection.

  • Infection: Mice are infected intraperitoneally with trypomastigotes.

  • Treatment: Treatment with this compound or a vehicle control is initiated at a specified time post-infection. The drug is administered orally or via another appropriate route for a defined period.

  • Monitoring: Parasitemia is monitored regularly by counting parasites in blood samples. Survival of the animals is recorded daily.

  • Endpoints: Primary endpoints include the level of parasitemia and the survival rate. Secondary endpoints may involve histopathological analysis of tissues (e.g., heart, skeletal muscle) to assess parasite load and inflammation.

Benznidazole Long-Term Clinical Study (Chronic Phase)

The study by Viotti et al. (2006) provides a framework for evaluating long-term outcomes in chronic Chagas patients.[5]

  • Study Design: A clinical trial with non-random assignment to intervention or control groups.

  • Patient Population: 566 patients aged 30 to 50 years with at least three positive serologic tests for Chagas disease and without heart failure.

  • Intervention: Oral benznidazole (5 mg/kg/day) for 30 days for the treated group (283 patients), compared to no treatment for the control group (283 patients).

  • Primary Outcome: Disease progression, defined as a change to a more advanced Kuschnir group (a classification of cardiac involvement) or death.

  • Secondary Outcomes: Development of new abnormalities on electrocardiography and changes in serologic reactivity.

  • Follow-up: Long-term follow-up to assess the primary and secondary outcomes.

Safety and Tolerability

A major limitation of current Chagas therapies is their significant side effect profile, often leading to treatment discontinuation.

Table 4: Comparative Adverse Events

DrugCommon Adverse EventsReference
This compound Data from long-term human studies is not available.-
Benznidazole Allergic dermatitis, peripheral neuropathy, anorexia and weight loss, insomnia.[11] Adverse events lead to treatment discontinuation in up to 26-30% of patients.[12][13][11][12][13]
Nifurtimox Anorexia and weight loss, polyneuropathy, nausea, vomiting, headache, dizziness/vertigo.[11] Side effects are frequent and can be more severe with increasing age.[11][14][11][14]

Future Perspectives

The preclinical data for this compound in acute Chagas disease models are promising, highlighting its potential as a therapeutic candidate with a novel mechanism of action. However, the critical next step is the evaluation of its long-term efficacy and safety in well-designed studies focusing on the chronic stage of the disease. Key research questions include its ability to prevent cardiac and gastrointestinal complications, its efficacy in achieving parasitological cure in chronic infection, and its safety profile in a larger patient population.

The development of new therapeutic strategies, including combination therapies, is also an active area of research.[13][15][16] The distinct mechanism of this compound may make it a suitable candidate for combination with existing drugs to enhance efficacy and potentially reduce treatment duration and toxicity.

References

Safety Operating Guide

Essential Safety and Handling Protocols for WRR-483

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as WRR-483, a carbosulfan-based insecticide. Adherence to strict safety and disposal protocols is critical to mitigate risks of exposure and environmental contamination. This guide provides essential, immediate safety and logistical information for handling this compound.

Personal Protective Equipment (PPE)

The last line of defense against pesticide exposure is the correct use of Personal Protective Equipment (PPE).[1] It is crucial that all personnel handling this compound are equipped with the following PPE to prevent dermal, ocular, and respiratory exposure.

Eye and Face Protection:

  • Chemical splash goggles should be worn to protect against splashes.[2]

  • A face shield can be worn over goggles for additional protection, especially when handling bulk quantities or during activities with a high splash potential.[2][3]

  • Contact lenses should be avoided when handling this chemical.[3]

Hand Protection:

  • Chemically resistant gloves are mandatory. Neoprene or nitrile gloves are suitable choices.[4]

  • Never wear leather or fabric gloves as they can absorb and retain the chemical.[3][5]

  • Gloves should be inspected for leaks before each use and replaced frequently.[3]

  • Sleeves should be worn over gloves to prevent the chemical from running into the gloves.[3][6]

Body Protection:

  • Wear chemical-resistant coveralls. For mixing and loading, a chemical-resistant apron should be worn over coveralls.[1][2]

  • Pants legs should be worn outside of boots to prevent pesticides from splashing in.[3][6]

Footwear:

  • Use unlined, waterproof, and chemical-resistant boots that reach at least mid-calf.[1][3]

  • Leather or canvas footwear should not be worn as they cannot be effectively decontaminated.[3]

Respiratory Protection:

  • A respirator is recommended, especially when working in poorly ventilated areas or when there is a risk of aerosol formation.[1][7] The specific type of respirator should be determined based on a risk assessment of the procedure.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.

PropertyValue
Appearance Brown liquid
Odor Aromatic hydrocarbon
Density 8.28 lb/gal (995 g/L)
Specific Gravity 0.995 @ 20°C (water = 1)
Flash Point 44 °C (111 °F) (Tagliabue Closed Cup)
Molecular Weight 380.5 (carbosulfan)
Solubility in Water Emulsifies

Data sourced from the MARSHAL® 48% EC INSECTICIDE Material Safety Data Sheet.

Health Hazard Information

This compound is a reversible cholinesterase inhibitor.[3] Exposure can lead to a range of symptoms, from mild to severe.

Routes of Exposure:

  • The most significant route of exposure is through the skin.[8]

  • Inhalation and ingestion can also lead to poisoning.[1]

Symptoms of Overexposure:

  • Mild: Headache, light-headedness, weakness, abdominal cramps, nausea, excessive salivation, perspiration, and blurred vision.[3]

  • Severe: Tearing, pinpoint pupils, excessive respiratory secretions, blue skin color (cyanosis), convulsions, tremors, and coma. Severe inhibition of cholinesterase can be fatal.[3]

First Aid Measures:

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • If on Skin: Immediately remove contaminated clothing. Rinse the affected area with plenty of soap and water.[4][8]

  • If in Eyes: Hold the eyelid open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek immediate medical attention.[8]

  • If Swallowed: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.[8]

Experimental Workflow for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following diagram outlines the key steps from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Proper Ventilation B->C D Dispense Required Amount in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Segregate Liquid Waste F->G Proceed to Disposal I Dispose of Solid & Liquid Waste per Institutional Guidelines G->I H Triple-Rinse Empty Containers H->I

Caption: This diagram illustrates the procedural flow for the safe handling of this compound, from initial safety checks to final waste disposal.

Operational and Disposal Plan

A comprehensive plan for the use and disposal of this compound is a critical component of laboratory safety.

Storage:

  • Store in a cool, well-ventilated area away from ignition sources.[7]

  • Keep containers tightly sealed when not in use.[7]

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[9]

Spill Management:

  • In case of a small spill, absorb the material with an inert substance like sand or earth and place it in a designated container for hazardous waste.[9]

  • Use non-sparking tools for cleanup.[9]

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal of Unused Product:

  • Unwanted or expired this compound should be disposed of as hazardous waste.

  • Do not pour down the drain or into any water systems.[10]

  • Contact a licensed hazardous waste disposal company for proper disposal.

Container Disposal:

  • Empty containers are considered hazardous waste until properly rinsed.

  • The recommended procedure is to triple-rinse the container.[11][12]

    • Empty the remaining contents into the spray tank or a collection vessel and allow it to drain for 30 seconds.[12]

    • Fill the container about one-quarter full with water, cap it, and shake vigorously for 30 seconds.[11][12]

    • Pour the rinsate into the spray tank or a designated waste container.[12]

    • Repeat this rinsing procedure two more times.[11][12]

  • After triple-rinsing, the container can be disposed of as non-hazardous solid waste, though it is important to check with your local landfill to ensure they accept such containers.[11] Alternatively, properly rinsed plastic containers may be recyclable through specific programs.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
WRR-483
Reactant of Route 2
WRR-483

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.